An In-Depth Technical Guide to the Synthesis of 3-Amino-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-2-methoxyisonicotinic acid is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of v...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-methoxyisonicotinic acid is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring an amino group, a methoxy group, and a carboxylic acid on the isonicotinic acid scaffold, makes it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 3-Amino-2-methoxyisonicotinic acid, detailing the underlying chemical principles, step-by-step protocols, and key considerations for each transformation.
Strategic Approach to the Synthesis
The synthesis of 3-Amino-2-methoxyisonicotinic acid requires a carefully planned sequence of reactions to introduce the desired functional groups onto the pyridine ring with the correct regioselectivity. A logical and efficient strategy involves a multi-step process starting from a readily available substituted isonicotinic acid derivative. The core of this strategy revolves around the following key transformations:
Protection of the Carboxylic Acid: To prevent interference from the acidic proton of the carboxylic acid group during subsequent reactions, it is prudent to protect it as an ester, typically a methyl ester.
Introduction of the Methoxy Group: A nucleophilic aromatic substitution reaction is a reliable method for introducing the methoxy group at the 2-position of the pyridine ring.
Regioselective Nitration: The introduction of a nitro group at the 3-position is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.
Reduction of the Nitro Group: The nitro group is then selectively reduced to the target amino group.
Deprotection of the Carboxylic Acid: Finally, the ester protecting group is removed to yield the desired 3-Amino-2-methoxyisonicotinic acid.
This overall synthetic pathway is depicted in the following workflow diagram:
Exploratory
An In-depth Technical Guide to 3-Amino-2-methoxyisonicotinic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Amino-2-methoxyisonicotinic acid (CAS No. 870997-81-2), a key heterocyclic building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-2-methoxyisonicotinic acid (CAS No. 870997-81-2), a key heterocyclic building block in contemporary medicinal chemistry. While detailed public data on this specific molecule is emerging, this document synthesizes available information on its identity, properties, and significance. We delve into the structural features that make this scaffold attractive for drug design and explore its potential applications by drawing parallels with closely related and well-studied analogues. This guide aims to be an essential resource for researchers looking to leverage the unique chemical space offered by substituted isonicotinic acids in the pursuit of novel therapeutics.
Introduction: The Strategic Importance of Substituted Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability make it a highly sought-after motif in drug design. Isonicotinic acid, or pyridine-4-carboxylic acid, and its derivatives are of particular interest due to their versatile reactivity and diverse biological activities. The strategic placement of substituents, such as amino and methoxy groups, can profoundly influence the molecule's physicochemical properties, target engagement, and pharmacokinetic profile. 3-Amino-2-methoxyisonicotinic acid represents a unique combination of these functional groups, offering a rich platform for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and neurology.[1]
Chemical Identity and Physicochemical Properties
CAS Number: 870997-81-2
Chemical Name: 3-Amino-2-methoxyisonicotinic acid or 3-Amino-2-methoxypyridine-4-carboxylic acid
Molecular Formula: C₇H₈N₂O₃
Molecular Weight: 168.15 g/mol
The presence of an amino group, a methoxy group, and a carboxylic acid on the pyridine ring imparts a unique set of properties to this molecule. The amino group can act as a hydrogen bond donor and a basic center, while the methoxy group can influence conformation and solubility. The carboxylic acid provides a handle for further chemical modifications, such as amide bond formation, and can also participate in interactions with biological targets.
Table 1: Physicochemical Properties of 3-Amino-2-methoxyisonicotinic Acid
Caption: Retrosynthetic analysis for 3-Amino-2-methoxyisonicotinic acid.
A plausible forward synthesis could involve the following key steps:
Introduction of substituents onto a pre-formed pyridine ring: This could involve nitration of a 2-methoxypyridine derivative, followed by reduction of the nitro group to an amino group. The carboxylic acid functionality could then be introduced via methods such as lithiation followed by quenching with carbon dioxide.
Construction of the substituted pyridine ring: This approach would involve the condensation of acyclic precursors to form the desired substituted pyridine ring in one or more steps.
A reference in Bioorganic & Medicinal Chemistry Letters from 2008 suggests a synthetic route, although the full details of the experimental procedure are not widely accessible. The synthesis of related 3-aminopyrazine-2-carboxamides often involves the activation of the carboxylic acid of the parent amino acid, for instance, with 1,1'-carbonyldiimidazole (CDI), followed by reaction with the desired amine.[3] This highlights a common strategy for derivatizing the carboxylic acid moiety of compounds like 3-Amino-2-methoxyisonicotinic acid.
Applications in Drug Discovery and Medicinal Chemistry
The 3-Amino-2-methoxyisonicotinic acid scaffold is a valuable starting point for the synthesis of libraries of compounds for high-throughput screening. Its potential applications span several therapeutic areas:
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The amino and methoxy substituents can be tailored to interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition. Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR).[4]
Neurological Disorders: The ability of the pyridine nitrogen and the amino group to interact with targets in the central nervous system makes this scaffold promising for the development of drugs targeting neurological disorders.[1]
Anticancer Agents: Many anticancer drugs incorporate substituted aromatic rings. The functional groups on 3-Amino-2-methoxyisonicotinic acid can be modified to enhance interactions with cancer-related targets.
The general strategy involves using the carboxylic acid as a handle to introduce a variety of side chains, thereby exploring the chemical space around the core scaffold. This approach, often referred to as scaffold-hopping or derivatization, is a cornerstone of modern drug discovery.[5]
Caption: Drug discovery workflow utilizing the 3-Amino-2-methoxyisonicotinic acid scaffold.
Analytical Methods
The characterization and purity assessment of 3-Amino-2-methoxyisonicotinic acid and its derivatives are crucial for their use in research and development. A combination of analytical techniques is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.[6]
Mass Spectrometry (MS): Provides accurate molecular weight information and can be used to identify impurities.
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying the compound. Reversed-phase HPLC is commonly used for the analysis of related nicotinic acid derivatives.[7]
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups such as the carboxylic acid and amino groups.
Table 2: Key Spectroscopic and Chromatographic Data (Hypothetical)
Technique
Expected Key Features
¹H NMR
Aromatic protons on the pyridine ring, a singlet for the methoxy group, and a broad singlet for the amino group.
¹³C NMR
Resonances for the carboxylic acid carbon, the aromatic carbons of the pyridine ring, and the methoxy carbon.
Mass Spec (ESI+)
A prominent peak corresponding to [M+H]⁺ at m/z 169.06.
HPLC
A single major peak under appropriate chromatographic conditions, with retention time dependent on the column and mobile phase used.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-Amino-2-methoxyisonicotinic acid. Based on available information for related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8][9][10] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures.
Conclusion and Future Outlook
3-Amino-2-methoxyisonicotinic acid is a promising building block for the development of novel therapeutic agents. Its unique substitution pattern offers a multitude of possibilities for creating diverse chemical libraries for drug discovery. While detailed public information on its synthesis and biological activity is still limited, the principles of medicinal chemistry and the study of related analogues strongly suggest its potential utility. As research in this area continues, we can expect to see the emergence of new derivatives with interesting pharmacological profiles, further solidifying the importance of substituted pyridine scaffolds in the future of medicine.
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An In-Depth Technical Guide to 3-Amino-2-methoxyisonicotinic Acid: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals Foreword 3-Amino-2-methoxyisonicotinic acid, a substituted pyridine derivative, represents a molecule of significant interest in medicinal chemistry and org...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
3-Amino-2-methoxyisonicotinic acid, a substituted pyridine derivative, represents a molecule of significant interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an amino, a methoxy, and a carboxylic acid group on a pyridine ring, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide offers a comprehensive overview of its fundamental properties, outlines a plausible synthetic pathway, and details the analytical techniques crucial for its characterization, thereby serving as a vital resource for researchers engaged in its study and application.
Core Molecular Attributes
A thorough understanding of the fundamental physicochemical properties of 3-Amino-2-methoxyisonicotinic acid is the cornerstone of its application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions with biological systems.
Molecular Identity and Weight
The precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for unambiguous identification via mass spectrometry.
The spatial arrangement of atoms and functional groups within 3-Amino-2-methoxyisonicotinic acid is fundamental to its chemical reactivity and biological activity.
Caption: Chemical structure of 3-Amino-2-methoxyisonicotinic acid.
Strategic Synthesis Pathway
Retrosynthetic Analysis
A retrosynthetic approach allows for the logical deconstruction of the target molecule to identify viable starting materials and key transformations.
Caption: Retrosynthetic analysis for 3-Amino-2-methoxyisonicotinic acid.
Proposed Synthesis Protocol
This protocol is a conceptualized pathway and requires experimental validation and optimization. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Oxidation and Esterification of 2-Chloro-3-nitro-4-methylpyridine
The initial step involves the oxidation of the methyl group at the 4-position to a carboxylic acid, followed by esterification to protect the acid functionality and improve solubility in organic solvents for subsequent steps.
Reaction: 2-Chloro-3-nitro-4-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an aqueous medium. The resulting carboxylic acid is then esterified, for example, by reacting with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
Rationale: The methyl group on the pyridine ring is susceptible to oxidation. Esterification is a standard procedure to protect the carboxylic acid and facilitate purification by chromatography.
Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to an amino group.
Reaction: The nitro intermediate, methyl 2-chloro-3-nitroisonicotinate, is reduced using a standard reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas[4].
Rationale: The reduction of a nitro group to an amine is a high-yielding and well-established transformation in aromatic chemistry.
Step 3: Nucleophilic Aromatic Substitution with Methoxide
The chlorine atom at the 2-position is displaced by a methoxy group.
Reaction: Methyl 3-amino-2-chloroisonicotinate is treated with sodium methoxide (NaOMe) in methanol at elevated temperatures[6][7].
Rationale: The pyridine ring is activated towards nucleophilic aromatic substitution, especially with an electron-withdrawing ester group and an amino group that can stabilize the Meisenheimer intermediate.
Step 4: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Reaction: The methyl ester is hydrolyzed under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide (NaOH), followed by acidification to precipitate the product[8].
Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.
Purification and Isolation
Purification of the final product and intermediates is critical to ensure high purity.
Techniques: Column chromatography on silica gel is a common method for purifying organic compounds. Recrystallization from a suitable solvent system can be employed to obtain a highly pure crystalline product. Thin-layer chromatography (TLC) can be used to monitor the progress of the reactions and the purity of the fractions[9][10].
Analytical Characterization
Unambiguous characterization of the synthesized 3-Amino-2-methoxyisonicotinic acid is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their relative positions.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methoxy group, and the carboxyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
Expected Absorptions:
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
N-H stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
C-O stretch (methoxy): A signal in the fingerprint region, typically around 1000-1300 cm⁻¹.
C=C and C=N stretches (aromatic ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.15 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information[2][11].
Safety and Handling
3-Amino-2-methoxyisonicotinic acid and the reagents used in its synthesis should be handled with care, following standard laboratory safety procedures.
Hazards: Based on available data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.
Potential Applications
Substituted isonicotinic acid derivatives are known to exhibit a wide range of biological activities and are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique combination of functional groups in 3-Amino-2-methoxyisonicotinic acid makes it an attractive building block for the synthesis of novel compounds with potential activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial properties[10][12]. Further research is warranted to explore the full potential of this versatile molecule.
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3-Amino-2-methoxyisonicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2-methoxyisonicotinic Acid Executive Summary 3-Amino-2-methoxyisonicotinic acid is a highly functionalized heterocyclic compound featurin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Amino-2-methoxyisonicotinic Acid
Executive Summary
3-Amino-2-methoxyisonicotinic acid is a highly functionalized heterocyclic compound featuring a pyridine core substituted with amino, methoxy, and carboxylic acid groups. This unique combination of reactive sites makes it a valuable and versatile building block in modern synthetic chemistry. Its structural similarity to biologically active scaffolds positions it as a significant intermediate for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, a plausible synthetic pathway, key reactions, and its potential applications, grounded in established chemical principles. It is intended to serve as a technical resource for scientists and professionals engaged in advanced chemical research and development.
Introduction and Molecular Structure
3-Amino-2-methoxyisonicotinic acid, also known as 3-amino-2-methoxy-4-pyridinecarboxylic acid, belongs to the class of substituted pyridines, which are foundational scaffolds in numerous pharmaceuticals. The molecule's architecture is defined by an isonicotinic acid (pyridine-4-carboxylic acid) backbone. The strategic placement of an electron-donating amino group at the C3 position and a methoxy group at the C2 position significantly influences the electronic properties and reactivity of the pyridine ring and the carboxylic acid function. This substitution pattern provides multiple handles for chemical modification, making it an attractive starting material for constructing more complex molecular architectures.[1] Its utility spans from the synthesis of novel drug candidates to the development of specialized organic materials.[1]
Caption: Chemical Structure of 3-Amino-2-methoxyisonicotinic acid.
Physicochemical Properties
The physical and chemical properties of 3-Amino-2-methoxyisonicotinic acid are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm. A singlet corresponding to the three methoxy protons (-OCH₃) would appear around δ 3.5-4.0 ppm. The amine protons (-NH₂) would likely present as a broad singlet, the chemical shift of which is solvent-dependent. The acidic proton of the carboxylic acid (-COOH) would also be a broad singlet, typically downfield (> δ 10 ppm).
¹³C NMR: The spectrum would display seven unique carbon signals. The carboxyl carbon (C=O) would be the most downfield signal, expected above 165 ppm. The six carbons of the substituted pyridine ring would appear in the aromatic region (approx. 100-160 ppm), with their specific shifts influenced by the electronic effects of the substituents. The methoxy carbon (-OCH₃) signal is anticipated around 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the molecule's functional groups. Key expected vibrational frequencies include:
O-H Stretch: A broad band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid.
N-H Stretch: Two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region for the aryl ether linkage.
Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (·OH, M-17), a carboxyl group (·COOH, M-45), or a methoxy group (·OCH₃, M-31), providing confirmatory structural information.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
A logical and efficient synthesis of 3-Amino-2-methoxyisonicotinic acid can be envisioned starting from a commercially available, appropriately substituted pyridine. A common strategy in heterocyclic chemistry involves the introduction of substituents through sequential reactions, often beginning with nitration followed by reduction and nucleophilic substitution.
Caption: Proposed synthetic workflow for 3-Amino-2-methoxyisonicotinic acid.
Experimental Protocol (Hypothetical)
This protocol is a representative, field-proven methodology for this type of transformation.
Step 1: Oxidation of the Methyl Group
To a solution of 2-Chloro-3-nitro-4-methylpyridine in water, add potassium permanganate (KMnO₄) portion-wise.
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.
Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the product, 2-Chloro-3-nitroisonicotinic acid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Nucleophilic Substitution of Chlorine
Prepare a solution of sodium methoxide (NaOMe) by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (N₂ or Ar).
Add the 2-Chloro-3-nitroisonicotinic acid from Step 1 to the NaOMe solution.
Heat the mixture to reflux for 3-5 hours.
Cool the reaction, neutralize with aqueous HCl, and remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-Methoxy-3-nitroisonicotinic acid.
Step 3: Reduction of the Nitro Group
Dissolve the 2-Methoxy-3-nitroisonicotinic acid from Step 2 in methanol or ethanol.
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[7]
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-12 hours.[7]
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
Evaporate the solvent to yield the final product, 3-Amino-2-methoxyisonicotinic acid. Purify further by recrystallization if necessary.
Chemical Reactivity
The molecule's three functional groups offer distinct avenues for chemical modification, making it a highly versatile intermediate.
Caption: Key reaction pathways for 3-Amino-2-methoxyisonicotinic acid.
Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification with alcohols under acidic conditions or amide bond formation with amines using coupling reagents (e.g., EDC, HOBt).
Amino Group: The aromatic amine is nucleophilic and can be acylated, alkylated, or used in the formation of sulfonamides. It can also undergo diazotization when treated with nitrous acid, allowing for its conversion into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.
Pyridine Ring: The pyridine ring, activated by two electron-donating groups, may be susceptible to electrophilic aromatic substitution, although the specific regiochemistry would depend on the reaction conditions.
Applications in Research and Drug Development
The true value of 3-Amino-2-methoxyisonicotinic acid lies in its application as a scaffold in medicinal chemistry and materials science.
Pharmaceutical Intermediate: Substituted amino-nicotinic acids are key components in many biologically active molecules. This compound serves as a precursor for synthesizing complex molecules targeting a range of diseases. The presence of both a hydrogen bond donor (amine) and acceptor (carboxylic acid, methoxy group) in a rigid scaffold is a desirable feature for designing ligands that bind to enzyme active sites or protein receptors.[1]
Prodrug Development: The carboxylic acid or amino functionalities can be used to attach promoieties, creating prodrugs with enhanced solubility, bioavailability, or targeted delivery.[8][9] For instance, linking a drug to this molecule via an ester or amide bond that is cleaved in vivo is a common strategy to improve pharmacokinetic properties.[8][10]
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocyclic molecule, it is an ideal candidate for FBDD campaigns to identify initial hits that can be elaborated into more potent lead compounds.
Safety, Handling, and Storage
Proper handling of 3-Amino-2-methoxyisonicotinic acid is essential to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.
GHS Hazard Information
Pictogram
Signal Word
Hazard Statements
GHS07
Warning
H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.[11] Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[12]
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[13]
Body Protection: Wear a standard laboratory coat.
Handling Procedures: Avoid generating dust.[11] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for chemical waste disposal.[13]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[5][11] The recommended storage temperature is 2-8 °C.[5]
Conclusion
3-Amino-2-methoxyisonicotinic acid is more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, combined with the versatile reactivity of its amino, methoxy, and carboxylic acid groups, provides chemists with a powerful platform for the synthesis of novel and complex molecules. As the demand for sophisticated therapeutics and functional materials grows, the importance of such highly functionalized heterocyclic intermediates will continue to increase, making 3-Amino-2-methoxyisonicotinic acid a compound of significant interest for future research and development endeavors.
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An In-Depth Technical Guide to the NMR Analysis of 3-Amino-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3-Amino-2-methoxyisonicotinic Acid and the Role of NMR 3-Amino-2-methoxyisonicotinic acid is a substituted pyridine deriva...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Amino-2-methoxyisonicotinic Acid and the Role of NMR
3-Amino-2-methoxyisonicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the aminopyridine core, are present in a variety of biologically active compounds. The precise structural elucidation and purity assessment of this molecule are paramount for its application in pharmaceutical research, where structure-activity relationships (SAR) are meticulously studied.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of small molecules like 3-amino-2-methoxyisonicotinic acid.[1] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei. This guide offers a comprehensive overview of the NMR analysis of 3-amino-2-methoxyisonicotinic acid, from sample preparation to advanced 2D NMR techniques and quantitative analysis.
Part 1: Foundational NMR Analysis: 1H and 13C NMR
The primary NMR experiments for structural elucidation are one-dimensional 1H and 13C NMR. These techniques provide fundamental information about the number and types of protons and carbons in the molecule.
Predicted 1H NMR Spectral Analysis
Based on the analysis of structurally similar compounds, the following 1H NMR chemical shifts are predicted for 3-amino-2-methoxyisonicotinic acid in a common deuterated solvent like DMSO-d6.
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Coupling Constant (J) in Hz
H-5
~7.5 - 7.8
Doublet
~5-6
H-6
~7.9 - 8.2
Doublet
~5-6
-OCH3
~3.8 - 4.0
Singlet
N/A
-NH2
~5.0 - 6.0
Broad Singlet
N/A
-COOH
~12.0 - 13.0
Broad Singlet
N/A
Causality of Chemical Shifts:
Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group in the pyridine ring deshields the aromatic protons, causing them to resonate at a relatively high chemical shift. The ortho-coupling between H-5 and H-6 results in a doublet for each signal.
Methoxy Protons (-OCH3): The protons of the methoxy group are in a relatively shielded environment and are expected to appear as a sharp singlet.
Amino Protons (-NH2): The chemical shift of the amino protons can be broad and variable due to hydrogen bonding and exchange with residual water in the solvent.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet at a very high chemical shift. Its presence can be confirmed by a D2O exchange experiment, where the peak disappears.
Predicted 13C NMR Spectral Analysis
The predicted 13C NMR chemical shifts for 3-amino-2-methoxyisonicotinic acid are as follows:
Carbon
Predicted Chemical Shift (ppm)
C-2
~155 - 160
C-3
~140 - 145
C-4
~145 - 150
C-5
~120 - 125
C-6
~150 - 155
-OCH3
~55 - 60
-COOH
~165 - 170
Causality of Chemical Shifts:
Ring Carbons: The carbon atoms attached to heteroatoms (C-2, C-3, C-4, and C-6) are significantly deshielded and appear at higher chemical shifts. The presence of the electron-donating amino group at C-3 and the methoxy group at C-2 influences the precise chemical shifts of the ring carbons.
Methoxy Carbon (-OCH3): This carbon is in a typical range for a methoxy group attached to an aromatic ring.
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is highly deshielded and appears at the highest chemical shift in the spectrum.[2]
Part 2: Advanced 2D NMR Techniques for Unambiguous Assignment
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR and for resolving any spectral overlap.
Experimental Workflow for NMR Analysis
Caption: A typical experimental workflow for the comprehensive NMR analysis of a small molecule.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] For 3-amino-2-methoxyisonicotinic acid, the key correlation would be a cross-peak between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[3][5] This is invaluable for assigning the carbon signals. For our target molecule, we would expect to see the following correlations:
H-5 with C-5
H-6 with C-6
-OCH3 protons with the -OCH3 carbon
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[5][6][7] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton.
Caption: Key predicted HMBC correlations for 3-amino-2-methoxyisonicotinic acid.
Part 3: Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[8] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Protocol for qNMR Analysis
Selection of an Internal Standard: Choose a stable, non-reactive internal standard with a known purity that has at least one signal that does not overlap with any signals from the analyte. Maleic acid or dimethyl sulfone are common choices.
Sample Preparation:
Accurately weigh a known amount of the 3-amino-2-methoxyisonicotinic acid sample.
Accurately weigh a known amount of the internal standard.
Dissolve both in a known volume of a suitable deuterated solvent in a volumetric flask to ensure a homogenous solution.
Transfer an aliquot of this solution to an NMR tube.
Data Acquisition:
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
Data Processing and Calculation:
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity of the analyte using the following formula:
The comprehensive NMR analysis of 3-amino-2-methoxyisonicotinic acid, employing a combination of 1D and 2D NMR techniques, allows for its unambiguous structural elucidation. Furthermore, the application of qNMR provides a reliable method for determining its purity, a critical parameter in the context of drug development. The methodologies outlined in this guide provide a robust framework for the characterization of this important molecule and other related heterocyclic compounds.
References
Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
University of the West Indies at Mona, Jamaica. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]
ResearchGate. (n.d.). 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. Retrieved from [Link]
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Chegg.com. (2022). Solved 3. Here is the 1H-NMR spectra for the amino acid. Retrieved from [Link]
ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
An In-Depth Technical Guide to the Mass Spectrometry of 3-Amino-2-methoxyisonicotinic Acid
This guide provides a comprehensive overview of the mass spectrometric analysis of 3-amino-2-methoxyisonicotinic acid, a key compound of interest for researchers, scientists, and drug development professionals. The metho...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the mass spectrometric analysis of 3-amino-2-methoxyisonicotinic acid, a key compound of interest for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of mass spectrometry and tailored to the specific chemical properties of this substituted pyridine carboxylic acid.
Introduction: The Analytical Significance of 3-Amino-2-methoxyisonicotinic Acid
3-Amino-2-methoxyisonicotinic acid and its derivatives are integral components in various areas of pharmaceutical research and development. Their structural resemblance to nicotinic acid suggests potential roles in biological pathways, making their sensitive and specific quantification crucial for pharmacokinetic, metabolism, and biomarker studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the requisite selectivity and sensitivity for the robust analysis of such polar, small molecules in complex biological matrices.[1][2] This guide will delineate a systematic approach to developing and validating a reliable LC-MS/MS method for this analyte.
Foundational Principles: Ionization and Mass Analysis
A profound understanding of the underlying principles of mass spectrometry is paramount for effective method development. For a polar molecule like 3-amino-2-methoxyisonicotinic acid, electrospray ionization (ESI) is the most appropriate ionization technique.[3][4]
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from a liquid phase into the gas phase, making it ideal for polar and thermally labile molecules.[3][5] The process involves applying a high voltage to a liquid sample, leading to the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5][6] For 3-amino-2-methoxyisonicotinic acid, positive ion mode is generally preferred due to the basicity of the amino group and the pyridine nitrogen, which are readily protonated.
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF): A Q-TOF mass spectrometer is a hybrid instrument that combines the selectivity of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer.[7][8][9] This configuration allows for precise precursor ion selection in the quadrupole, followed by high-resolution analysis of fragment ions in the TOF section, enabling confident structural elucidation and quantification.[8]
Experimental Workflow: From Sample to Signal
A robust and reproducible analytical method relies on a well-defined experimental workflow, from sample preparation to data acquisition.
Figure 1: A comprehensive workflow for the LC-MS/MS analysis of 3-amino-2-methoxyisonicotinic acid.
Sample Preparation: A Critical Step for Reliable Data
The goal of sample preparation is to extract the analyte from the matrix while removing interfering substances that can cause ion suppression or instrument contamination.[10] For plasma samples, a straightforward protein precipitation method is often sufficient and effective.
Protocol for Protein Precipitation:
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube.
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.
This protocol is designed to be self-validating by incorporating an internal standard early in the process, which corrects for variability in extraction efficiency and matrix effects.
Due to its polar nature, retaining and separating 3-amino-2-methoxyisonicotinic acid on a standard reversed-phase column can be challenging.[1] A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is often a better choice for such analytes.
Parameter
Recommended Setting
Rationale
Column
Mixed-mode C18/SCX or HILIC
Provides enhanced retention for polar compounds.
Mobile Phase A
0.1% Formic acid in Water
Promotes protonation and good peak shape.
Mobile Phase B
0.1% Formic acid in Acetonitrile
Elutes the analyte from the column.
Gradient
Start with a high percentage of organic phase (for HILIC) or aqueous phase (for mixed-mode) and ramp accordingly.
To achieve optimal retention and separation.
Flow Rate
0.3 - 0.5 mL/min
Compatible with standard ESI sources.
Column Temperature
40°C
Improves peak shape and reproducibility.
Mass Spectrometry: Method Parameters for High Sensitivity and Specificity
The following table outlines the key mass spectrometry parameters for the analysis of 3-amino-2-methoxyisonicotinic acid.
Parameter
Recommended Setting
Rationale
Ionization Mode
Positive Electrospray Ionization (ESI+)
The amino and pyridine groups are readily protonated.
Capillary Voltage
3.5 - 4.5 kV
Optimizes the electrospray process.
Source Temperature
120 - 150°C
Aids in desolvation.
Desolvation Gas Flow
600 - 800 L/hr
Facilitates solvent evaporation.
Cone Voltage
20 - 40 V
Can be optimized to minimize in-source fragmentation.
Collision Energy
10 - 30 eV (for MS/MS)
Should be optimized to achieve characteristic fragmentation.
Acquisition Mode
Multiple Reaction Monitoring (MRM) or Targeted MS/MS
For high specificity and sensitivity in quantification.
Data Analysis: Understanding the Fragmentation Pattern
The structural elucidation and confident identification of 3-amino-2-methoxyisonicotinic acid rely on the interpretation of its MS/MS fragmentation pattern. The protonated molecule ([M+H]⁺) has a monoisotopic mass of 169.0608 u.
Figure 2: Predicted fragmentation pathway for protonated 3-amino-2-methoxyisonicotinic acid.
Interpretation of the Fragmentation Pathway:
Loss of Water (H₂O): A common fragmentation pathway for molecules containing a carboxylic acid group, resulting in a product ion at m/z 151.0502.
Loss of Carbon Monoxide (CO): Following the loss of water, the subsequent loss of CO from the carboxylic acid moiety can occur, leading to a fragment at m/z 123.0659. Alternatively, direct loss of CO from the precursor can lead to an ion at m/z 141.0659.
Loss of Formic Acid (HCOOH): The neutral loss of the entire carboxylic acid group is a characteristic fragmentation for such compounds, yielding a product ion at m/z 123.0659.[11]
Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical, resulting in a fragment at m/z 154.0373.
The most abundant and characteristic fragment ions should be selected for quantitative analysis using MRM to ensure high specificity and sensitivity.
Method Validation: Ensuring Data Integrity
A rigorous validation process is essential to demonstrate that the analytical method is reliable and fit for its intended purpose.[2][12][13][14] Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Matrix Effect: The alteration of the ionization efficiency of the analyte due to the presence of co-eluting compounds from the sample matrix.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion: A Roadmap for Successful Analysis
This guide has provided a detailed framework for the mass spectrometric analysis of 3-amino-2-methoxyisonicotinic acid. By understanding the fundamental principles of LC-MS, implementing a robust experimental workflow, and correctly interpreting the resulting data, researchers can achieve reliable and accurate quantification of this important compound. The methodologies described herein are intended to serve as a strong foundation for the development of specific applications in pharmaceutical and biomedical research.
References
Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. Retrieved from [Link]
Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Retrieved from [Link]
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 804(2), 367–375. Retrieved from [Link]
Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220. Retrieved from [Link]
RECIPE Chemicals + Instruments GmbH. (n.d.). Aromatic Amino Acids in Plasma. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]
Degroeve, S., & Martens, L. (2013). MS2PIP: a tool for MS/MS peak intensity prediction. Bioinformatics, 29(24), 3199–3203. Retrieved from [Link]
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
Crotti, S., Seraglia, R., & Traldi, P. (2011). Some thoughts on electrospray ionization mechanisms. Journal of Mass Spectrometry, 46(7), 643-651. Retrieved from [Link]
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole–time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. Retrieved from [Link]
van den Broek, I., van Dongen, J. L., van der Heijden, A. C., & van der Knaap, M. C. (2014). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinica Chimica Acta, 436, 283–286. Retrieved from [Link]
Traldi, P., & Crotti, S. (2011). Some thoughts on electrospray ionization mechanisms. Journal of Mass Spectrometry, 46(7), 643-51. Retrieved from [Link]
Guilhaus, M. (1997). Time-of-flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 11(9), 951-962. Retrieved from [Link]
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
Dargan, D., & Dargan, P. I. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 62(1), 101-111. Retrieved from [Link]
CNR-IRIS. (2011). Review: Some thoughts on electrospray ionization mechanisms. Retrieved from [Link]
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]
YouTube. (2022, October 17). Time Of Flight Mass Spectrometry Explained For Beginners (TOF MS). Retrieved from [Link]
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Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole–time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. Retrieved from [Link]
Ganta, S. K., Rao, T. S., & Talluri, M. K. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890. Retrieved from [Link]
An In-depth Technical Guide to the Solubility Profile of 3-Amino-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can impede absorption and lead to low bioavailability, while unfavorable solubility in organic solvents can complicate formulation and purification processes. This technical guide provides a comprehensive analysis of the anticipated solubility profile of 3-Amino-2-methoxyisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and foundational chemical principles to predict its behavior in various solvent systems. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of both kinetic and thermodynamic solubility, empowering researchers to generate a robust and reliable solubility profile for this compound of interest.
Introduction: The Pivotal Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a gatekeeper for success. A drug's ability to dissolve in both aqueous and lipid environments governs its absorption, distribution, metabolism, and excretion (ADME) profile. Insufficient aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy. Conversely, solubility in organic solvents is crucial for formulation development, particularly for parenteral and topical dosage forms.
3-Amino-2-methoxyisonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, an amino group, and a methoxy group. This unique combination of functional groups suggests a complex solubility behavior that warrants careful investigation. This guide will first deconstruct the molecule's structure to predict its intrinsic solubility characteristics and then provide the practical tools to validate these predictions experimentally.
Theoretical Solubility Profile of 3-Amino-2-methoxyisonicotinic Acid
A thorough understanding of a molecule's structural features is paramount to predicting its solubility. The interplay of its functional groups and the aromatic core dictates its interactions with different solvents.
Structural Analysis and Predicted Physicochemical Properties
To form a predictive basis for the solubility of 3-Amino-2-methoxyisonicotinic acid, we can analyze the computed properties of structurally analogous compounds.
Based on these related structures, we can infer the following for 3-Amino-2-methoxyisonicotinic acid (C₇H₈N₂O₃, MW: 168.15 g/mol ):
Hydrogen Bonding: The presence of the carboxylic acid (-COOH) and amino (-NH₂) groups makes it both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid and methoxy groups act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a favorable interaction with polar protic solvents like water.
Polarity and Lipophilicity (LogP): The pyridine ring and the methoxy group contribute to its lipophilicity, while the amino and carboxylic acid groups enhance its polarity. The calculated XLogP3 for 3-Aminoisonicotinic acid is 0.2, and for 2-Methoxyisonicotinic acid is 0.9.[1][2] The addition of a methoxy group generally increases lipophilicity. Therefore, the LogP of 3-Amino-2-methoxyisonicotinic acid is expected to be slightly higher than that of 3-Aminoisonicotinic acid. A low positive LogP value would suggest a degree of solubility in both aqueous and organic media.
Ionization (pKa): The molecule possesses both an acidic (carboxylic acid) and a basic (amino group and pyridine nitrogen) center.[4][5][6][7]
The carboxylic acid group is expected to have a pKa in the range of 2-5.
The amino group's basicity will be influenced by the electron-withdrawing nature of the pyridine ring and the methoxy group.
The pyridine nitrogen will also have a characteristic pKa.
The presence of these ionizable groups indicates that the aqueous solubility of 3-Amino-2-methoxyisonicotinic acid will be highly dependent on the pH of the medium.
Predicted Aqueous Solubility and the Influence of pH
The amphoteric nature of 3-Amino-2-methoxyisonicotinic acid, possessing both acidic and basic functional groups, dictates a pH-dependent aqueous solubility profile.
At Low pH (Acidic Conditions): The amino group and the pyridine nitrogen will be protonated, forming a cationic species. This increased polarity should lead to enhanced aqueous solubility.
At Isoelectric Point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, with a protonated amino group and a deprotonated carboxylic acid group, resulting in a net neutral charge.[4] Molecules tend to exhibit their lowest aqueous solubility at their isoelectric point due to reduced hydration and increased intermolecular interactions.
At High pH (Alkaline Conditions): The carboxylic acid will be deprotonated, forming an anionic species. This charge will increase the molecule's polarity and, consequently, its aqueous solubility.
The overall aqueous solubility will be a sum of the intrinsic solubility of the neutral form and the concentrations of the ionized species.
Caption: Predicted relationship between pH and aqueous solubility.
Predicted Solubility in Organic Solvents
The solubility in organic solvents will be governed by the "like dissolves like" principle.
Polar Aprotic Solvents (e.g., DMSO, DMF): Due to the polar nature of the molecule, good solubility is anticipated in polar aprotic solvents which can engage in dipole-dipole interactions.
Polar Protic Solvents (e.g., Ethanol, Methanol): The ability to form hydrogen bonds suggests that 3-Amino-2-methoxyisonicotinic acid will be soluble in alcohols, although likely to a lesser extent than in highly polar aprotic solvents.
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the significant polarity imparted by the functional groups.
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but empirical determination is essential for a definitive solubility profile. Two key types of solubility measurements are routinely performed in drug discovery: kinetic and thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer. It provides a rapid indication of potential solubility issues.
Preparation of Stock Solution: Prepare a 10 mM stock solution of 3-Amino-2-methoxyisonicotinic acid in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Caption: Workflow for the nephelometric kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility determination. The shake-flask method is the most common approach.
Sample Preparation: Add an excess amount of solid 3-Amino-2-methoxyisonicotinic acid to a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) in a sealed vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Calculation: The concentration of the compound in the saturated supernatant is the thermodynamic solubility.
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Factors Influencing the Solubility Profile
Several external factors can significantly impact the solubility of 3-Amino-2-methoxyisonicotinic acid.
Temperature: For most solid solutes, solubility increases with temperature. However, the magnitude of this effect should be determined experimentally.
Presence of Co-solvents: The addition of organic co-solvents to aqueous solutions can either increase or decrease solubility depending on the nature of the co-solvent and its concentration.
Ionic Strength: The presence of salts in an aqueous solution can affect solubility through "salting-in" or "salting-out" effects.
Implications for Drug Development
A comprehensive understanding of the solubility profile of 3-Amino-2-methoxyisonicotinic acid is crucial for its advancement as a potential drug candidate.
Aqueous Solubility: Will directly inform the feasibility of oral administration and the potential need for solubility-enhancing formulation strategies.
pH-Dependent Solubility: Is critical for understanding its behavior in the variable pH environments of the gastrointestinal tract.
Solubility in Organic Solvents: Will guide the selection of appropriate solvent systems for synthesis, purification, and the development of non-aqueous formulations.
Conclusion
While experimental data for 3-Amino-2-methoxyisonicotinic acid is not yet publicly available, a detailed analysis of its chemical structure provides a strong foundation for predicting its solubility behavior. The presence of acidic and basic functional groups suggests a highly pH-dependent aqueous solubility, with minimal solubility expected at its isoelectric point. The molecule's polarity indicates probable solubility in polar organic solvents. This guide has provided the theoretical framework and detailed, actionable experimental protocols for researchers to empirically determine the kinetic and thermodynamic solubility of 3-Amino-2-methoxyisonicotinic acid. The generation of this data is a critical step in assessing its potential as a viable drug candidate and will guide all future development efforts.
3-Amino-2-methoxyisonicotinic acid stability and storage
An In-depth Technical Guide on the Stability and Storage of 3-Amino-2-methoxyisonicotinic Acid Abstract 3-Amino-2-methoxyisonicotinic acid is a pivotal structural motif in modern medicinal chemistry, serving as a versati...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Stability and Storage of 3-Amino-2-methoxyisonicotinic Acid
Abstract
3-Amino-2-methoxyisonicotinic acid is a pivotal structural motif in modern medicinal chemistry, serving as a versatile building block for the synthesis of complex heterocyclic compounds. The integrity of this starting material is of paramount importance, as its stability profile directly impacts reaction outcomes, impurity profiles, and overall research and development timelines. This technical guide provides a comprehensive examination of the factors influencing the stability of 3-Amino-2-methoxyisonicotinic acid. We will delve into the mechanistic underpinnings of its degradation pathways and present scientifically grounded, field-proven protocols for its optimal storage and handling. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, ensuring the fidelity of their scientific endeavors.
Introduction: The Criticality of Starting Material Integrity
In the precise and demanding field of pharmaceutical synthesis, the quality of starting materials is a non-negotiable prerequisite for success. The chemical stability of reagents like 3-Amino-2-methoxyisonicotinic acid is a cornerstone of reproducible and scalable synthetic processes. The presence of both a nucleophilic amino group and a carboxylic acid moiety on the pyridine core introduces specific stability considerations that must be proactively managed. This guide moves beyond mere procedural recommendations to provide a causal understanding of why certain storage and handling practices are essential, empowering scientists to maintain the integrity of this crucial building block.
Physicochemical Properties and Inherent Stability Considerations
A foundational understanding of the physicochemical properties of 3-Amino-2-methoxyisonicotinic acid is essential for predicting its stability.
Property
Value
Molecular Formula
C₇H₈N₂O₃
Molecular Weight
168.15 g/mol
Appearance
Off-white to yellow or brown powder or crystals[1]
The electronic nature of the substituted pyridine ring, featuring electron-donating amino and methoxy groups, alongside the electron-withdrawing carboxylic acid, dictates its reactivity and susceptibility to various degradation forces.
Key Degradation Pathways: A Mechanistic Perspective
The principal threats to the stability of 3-Amino-2-methoxyisonicotinic acid are exposure to elevated temperatures, light, and atmospheric oxygen and moisture.
Thermally-Induced Degradation
While its melting point suggests good thermal tolerance, prolonged exposure to heat can induce decarboxylation, a common degradation pathway for carboxylic acids.[2][3]
Mechanism: The isonicotinic acid framework can lose carbon dioxide upon heating. This process can be accelerated by the presence of trace metal ions or acidic/basic impurities. The electron-donating substituents on the ring may stabilize the transition state, facilitating this degradation.
Aromatic amines are often sensitive to light. The conjugated π-system of 3-Amino-2-methoxyisonicotinic acid can absorb UV radiation, leading to excited electronic states that are prone to degradation.
Mechanism: Upon photoexcitation, the molecule can undergo various reactions, including oxidation of the amino group or cleavage of the methoxy group. The amino substituent can enhance the photosensitivity of the pyridine ring.[4][5]
Oxidative and Hydrolytic Degradation
The amino group is a primary target for oxidation by atmospheric oxygen.[6][7][8]
Mechanism of Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, often resulting in colored impurities. This process can be catalyzed by light or metal ions.
Hydrolysis and Hygroscopicity: The presence of polar functional groups (amino and carboxylic acid) makes the compound potentially hygroscopic.[9] Absorbed moisture can facilitate other degradation reactions and can lead to physical changes in the solid material.
Recommended Storage and Handling Protocols
To preserve the integrity of 3-Amino-2-methoxyisonicotinic acid, a stringent set of storage and handling protocols is essential.
Optimal Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
2-8 °C
To minimize the rate of all chemical degradation pathways, particularly thermal decarboxylation.
Atmosphere
Inert Gas (Argon or Nitrogen)
To prevent oxidative degradation by displacing atmospheric oxygen and to minimize contact with moisture.
Light
Amber Vial or Light-Proof Container
To protect the compound from photolytic degradation.
To prevent contamination and ingress of air and moisture.
Experimental Workflow: A Self-Validating Protocol for Aliquoting
This protocol is designed to minimize environmental exposure during routine laboratory use.
Equilibration: Before opening, allow the primary container to warm to ambient temperature to prevent condensation of atmospheric moisture on the cold solid.
Inert Environment: Whenever possible, handle the material in a glove box. If a glove box is unavailable, briefly flush the container's headspace with an inert gas before and after opening.
Rapid Aliquoting: Weigh the desired amount of material quickly and efficiently to minimize the time the primary container is open.
Secure Resealing: Immediately and tightly reseal the primary container. For added protection, wrap the cap with parafilm.
Proper Storage: Promptly return the primary container to the recommended 2-8 °C storage conditions.
Aliquot Handling: Use the aliquoted material without delay. For short-term storage, a desiccator is recommended.
Caption: Recommended handling workflow.
Trustworthiness Through Verification: Monitoring Compound Integrity
Regular verification of the material's purity provides a self-validating system, ensuring the trustworthiness of experimental outcomes.
Visual Assessment
Color: A significant change from its typical off-white to yellow appearance, such as darkening to brown, is a strong indicator of degradation.[1]
Analytical Confirmation
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for a qualitative purity check. The appearance of new spots or streaking can indicate the presence of impurities.
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A decrease in the area of the parent peak and the emergence of new peaks are definitive signs of degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides an unambiguous structural confirmation and can reveal the presence of degradation products. For instance, the appearance of signals corresponding to 3-amino-2-methoxypyridine would confirm decarboxylation.
Conclusion
The chemical stability of 3-Amino-2-methoxyisonicotinic acid is a critical parameter that can be effectively managed through a comprehensive understanding of its degradation pathways and the diligent application of appropriate storage and handling protocols. By controlling the key environmental factors of temperature, light, and atmosphere, the shelf-life and utility of this important synthetic building block can be maximized. The integration of routine analytical checks ensures a continuous cycle of quality control, upholding the principles of scientific rigor in the pursuit of novel therapeutics.
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An In-Depth Technical Guide to the Reactivity of 3-Amino-2-methoxyisonicotinic Acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Amino-2-methoxyisonicotinic acid is a highly functio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity of 3-Amino-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Amino-2-methoxyisonicotinic acid is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its synthetic utility stems from the unique and complex reactivity profile conferred by the interplay of its substituents: a nucleophilic amino group, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid on a π-deficient pyridine ring. This guide provides a comprehensive analysis of the molecule's electronic structure and the reactivity of its core and peripheral functional groups. We will explore the causality behind its regioselectivity in aromatic substitution reactions and detail field-proven protocols for its derivatization, empowering researchers to strategically leverage this versatile scaffold in their synthetic campaigns.
Introduction: The Strategic Value of a Polysubstituted Pyridine
Heterocyclic compounds are foundational to modern drug discovery, with pyridine rings featuring prominently in numerous approved pharmaceuticals.[1][2] 3-Amino-2-methoxyisonicotinic acid presents a particularly interesting scaffold due to its dense and strategically placed functionality. The molecule combines an amino group, a methoxy group, and a carboxylic acid on an isonicotinic acid core (pyridine-4-carboxylic acid). This arrangement offers multiple points for diversification and fine-tuning of physicochemical properties, making it a privileged starting material for library synthesis and lead optimization.[3]
Understanding the electronic interplay of these groups is paramount to predicting and controlling its chemical behavior. The pyridine nitrogen and the carboxylic acid act as electron-withdrawing groups (EWGs), rendering the aromatic ring electron-deficient. Conversely, the amino and methoxy groups are strong electron-donating groups (EDGs) that activate the ring. This push-pull electronic system dictates the molecule's reactivity in both functional group transformations and aromatic core modifications.
The Electronic Landscape: An Interplay of Directing Effects
The reactivity of the pyridine ring is a nuanced balance of the inherent π-deficiency of the heterocycle and the mesomeric and inductive effects of its three substituents.
Pyridine Nitrogen: As an sp²-hybridized nitrogen within the aromatic ring, it is more electronegative than carbon and exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This deactivates the ring towards electrophilic attack and makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2, C-6, and C-4).
Carboxylic Acid Group (C4): This is a meta-directing, deactivating group due to its strong -I and -M effects.
Amino Group (C3): A powerful activating group with a strong +M effect and a moderate -I effect. It directs electrophiles to the ortho and para positions.
Methoxy Group (C2): Another activating group with a strong +M effect and a moderate -I effect, also directing ortho and para.
The combined influence of these groups creates a unique reactivity map. The powerful activating effects of the amino and methoxy groups partially counteract the deactivating nature of the pyridine ring and carboxylic acid, making electrophilic substitution feasible. The most electron-rich position, and therefore the most likely site for electrophilic attack, is C-5, which is ortho to the amino group and para to the methoxy group. Conversely, the C-6 position is the most electron-deficient carbon (ortho to the ring nitrogen and meta to the amino group), making it a potential site for nucleophilic aromatic substitution if a suitable leaving group were present.
Caption: Predicted sites for electrophilic and nucleophilic attack.
Reactivity Profile I: Transformations of Peripheral Functional Groups
The primary utility of 3-amino-2-methoxyisonicotinic acid in drug development lies in the derivatization of its carboxylic acid and amino groups.
Carboxylic Acid Group Reactivity
The carboxylic acid is a versatile handle for introducing a wide array of functionalities, most commonly through the formation of amides and esters.
Amide Bond Formation: Direct reaction with an amine is generally inefficient. The carboxylate formed upon deprotonation is unreactive towards nucleophiles. Therefore, the carboxylic acid must first be activated.[4][5] Common coupling agents like 1,1'-Carbonyldiimidazole (CDI) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide excellent yields.[6]
Table 1: Comparison of Common Amide Coupling Conditions
This protocol describes a self-validating system for synthesizing an amide derivative, a cornerstone of medicinal chemistry.
Dissolution & Pre-activation: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-amino-2-methoxyisonicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
Activator Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15-20 minutes at 0 °C. The formation of the activated ester can be monitored by TLC or LC-MS if desired. Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack.
Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) dropwise to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed.
Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired amide.
Caption: Workflow for HATU-mediated amide coupling.
Other Carboxylic Acid Reactions:
Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) is a standard method.[4]
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or borane (BH₃). This transformation is useful for accessing hydroxymethylpyridine derivatives.
Amino Group Reactivity
The primary amino group is a potent nucleophile and can undergo a variety of standard transformations.[3]
N-Acylation/Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides or sulfonamides.
N-Alkylation: Direct alkylation can be challenging due to risks of over-alkylation. Reductive amination with an aldehyde or ketone is a more controlled method for synthesizing secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -CN, -H) in Sandmeyer-type reactions. This provides a strategic route to otherwise inaccessible substitution patterns on the pyridine ring.
Reactivity Profile II: Reactions on the Aromatic Core
Modifying the pyridine ring itself is more challenging but offers pathways to novel structures.
Electrophilic Aromatic Substitution (EAS)
As predicted by the electronic analysis, the C-5 position is the most activated site for electrophilic attack. However, the reaction conditions must be carefully chosen. The strong deactivating effect of the protonated pyridine nitrogen under acidic conditions can inhibit the reaction.[8][9]
Halogenation: Bromination or chlorination can likely be achieved using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) under neutral or slightly acidic conditions to avoid full protonation of the pyridine ring.
Nitration: Standard nitrating conditions (HNO₃/H₂SO₄) are likely too harsh and may lead to oxidation or degradation.[10] Milder conditions, perhaps using a nitrate salt with an acid anhydride, might be successful.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions require an electron-deficient ring, a good leaving group, and a strong nucleophile.[11][12][13] While our parent molecule lacks a leaving group at an activated position (C-2 or C-6), derivatives can be synthesized to exploit this pathway. For example, if the amino group at C-3 were converted into a diazonium salt and subsequently replaced by a halogen (e.g., chlorine), that halogen would be activated towards displacement by nucleophiles due to the ortho-methoxy group and the para-ring nitrogen.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion: A Versatile Scaffold for Modern Synthesis
3-Amino-2-methoxyisonicotinic acid is a molecule of significant synthetic potential. Its reactivity is governed by a sophisticated interplay of activating and deactivating groups on a π-deficient heterocycle. By understanding the underlying electronic principles, chemists can selectively manipulate the peripheral functional groups—the carboxylic acid and the amine—to build molecular complexity. While reactions on the aromatic core are more challenging, they offer avenues for novel derivatization. The protocols and analyses presented in this guide provide a robust framework for researchers to confidently and strategically incorporate this valuable building block into their drug discovery and materials science programs.
References
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evalu
3-Amino-2-methylpyridine: A Versatile Intermediate in Chemical Synthesis.
Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]
Chemistry of Substituted Thiazinanes and Their Deriv
Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
Reactivity of amino acids in nitrosation reactions and its relation to the alkylating potential of their products. PubMed. [Link]
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. PMC. [Link]
An In-depth Technical Guide to 3-Amino-2-methoxyisonicotinic Acid Derivatives and Analogs for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of clinically successful...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in a multitude of clinically successful drugs. Its ability to engage in a diverse array of non-covalent interactions, coupled with its favorable physicochemical properties, has cemented its status as a "privileged" structure. Within this esteemed class of heterocycles, 3-Amino-2-methoxyisonicotinic acid and its derivatives are emerging as a particularly compelling chemotype. The strategic placement of the amino, methoxy, and carboxylic acid functionalities provides a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and a key acidic handle for molecular elaboration. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of this promising class of molecules. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the structure-activity relationships that govern the efficacy of these compounds.
The Core Moiety: 3-Amino-2-methoxyisonicotinic Acid
3-Amino-2-methoxyisonicotinic acid serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds.[1] Its inherent structural features, including a primary amino group for amide bond formation, a methoxy group that can influence conformation and solubility, and a carboxylic acid for esterification or further amide coupling, make it an ideal starting point for library synthesis in drug discovery campaigns. This trifunctionalized pyridine core has been identified as a key intermediate in the development of kinase inhibitors and other bioactive molecules.[1]
Synthetic Strategies for Derivatization
The derivatization of the 3-Amino-2-methoxyisonicotinic acid core primarily revolves around modifications of the carboxylic acid and the amino group. These transformations are fundamental to exploring the structure-activity relationships (SAR) of the resulting analogs.
Amide Bond Formation: A Gateway to Diverse Analogs
The most common and versatile method for derivatizing the 3-Amino-2-methoxyisonicotinic acid core is through the formation of an amide bond at the carboxylic acid position. This reaction allows for the introduction of a vast array of chemical functionalities, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties.
Causality of Reagent Selection in Amide Coupling:
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
Carbodiimides (e.g., EDC, DCC): These are widely used due to their accessibility and effectiveness. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is crucial.[2][3] These additives act as acyl-transfer agents, forming an active ester that is less prone to side reactions and racemization compared to the O-acylisourea intermediate.[3]
Onium Salts (e.g., HATU, HBTU, PyBOP): These reagents, which include aminium/uronium and phosphonium salts, are generally more efficient and lead to faster reaction times and higher yields, especially for sterically hindered substrates or less nucleophilic amines.[4] They directly convert the carboxylic acid into a highly activated ester in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA).[2]
Step-by-Step Protocol for Amide Coupling using HATU:
Dissolution: Dissolve 3-Amino-2-methoxyisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
Activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step is crucial for efficient coupling.
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours at room temperature.
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Workflow for the synthesis of amide derivatives.
Esterification of the carboxylic acid is another key derivatization strategy, often employed to enhance cell permeability and modify the pharmacokinetic profile of a lead compound.
Step-by-Step Protocol for Fischer Esterification:
Reaction Setup: Suspend 3-Amino-2-methoxyisonicotinic acid in an excess of the desired alcohol (e.g., methanol, ethanol).
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous HCl.
Heating: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or LC-MS.
Neutralization and Extraction: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the ester product with an organic solvent.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Biological Applications: Targeting Key Signaling Pathways in Disease
While direct biological data on derivatives of 3-Amino-2-methoxyisonicotinic acid is emerging, the structural similarity to known kinase inhibitors provides a strong rationale for their investigation in oncology and inflammatory diseases. The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is a particularly promising area of exploration.[5][6]
Kinase Inhibition: A Focus on PI3K/mTOR
The 3-amino-substituted pyridine scaffold is a common feature in a number of potent and selective kinase inhibitors. The amino group often forms a critical hydrogen bond interaction with the hinge region of the kinase ATP-binding site. The methoxy group can occupy a hydrophobic pocket, while the derivatized carboxylate can extend into the solvent-exposed region, allowing for modifications to improve potency and selectivity.
The PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]
PI3K (Phosphoinositide 3-kinase): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.
Akt (Protein Kinase B): A serine/threonine kinase that is a key downstream effector of PI3K.
mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and acts as a central regulator of cell growth and metabolism.[7]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Structure-Activity Relationship (SAR) Insights from Analogous Series:
Studies on structurally related sulfonamide methoxypyridine derivatives have provided valuable SAR insights for designing PI3K/mTOR dual inhibitors.[5]
Moiety
Position
Structural Modification
Impact on Activity
Rationale
Pyridine Core
-
Maintained
Essential for hinge binding
The nitrogen atom in the pyridine ring often forms a crucial hydrogen bond with the kinase hinge region.
Amide/Sulfonamide
C3-substituent
Varied aryl and heteroaryl groups
Potency and selectivity modulation
This moiety extends into the affinity pocket, and its interactions determine isoform selectivity.
Methoxy Group
C2
Maintained
Favorable interactions
The methoxy group can occupy a hydrophobic pocket, enhancing binding affinity.
Amide/Ester
C4-substituent
Varied alkyl and aryl groups
Modulates solubility and cell permeability
This part of the molecule is typically solvent-exposed, allowing for modifications to improve pharmacokinetic properties without significantly impacting kinase binding.
Anticancer Activity
The potential of 3-Amino-2-methoxyisonicotinic acid derivatives as anticancer agents is directly linked to their ability to inhibit key signaling pathways like PI3K/mTOR. By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
In Vitro Evaluation of Anticancer Activity:
A standard approach to assess the anticancer potential of newly synthesized derivatives is to screen them against a panel of cancer cell lines.
Step-by-Step Protocol for MTT Assay:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The 3-Amino-2-methoxyisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic tractability of this core allows for extensive exploration of the chemical space through derivatization of the amino and carboxylic acid functionalities. Future research should focus on the synthesis and biological evaluation of focused libraries of these derivatives against a panel of kinases, with a particular emphasis on the PI3K/mTOR pathway. In-depth SAR studies, guided by computational modeling, will be crucial for optimizing potency, selectivity, and drug-like properties. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing this exciting area of drug discovery.
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. Available from: [Link]
3-Amino-2-methoxyisonicotinic acid. MySkinRecipes. Available from: [Link]
trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. PMC. Available from: [Link]
Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. Available from: [Link]
Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available from: [Link]
Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. MDPI. Available from: [Link]
Overview of Research into mTOR Inhibitors. MDPI. Available from: [Link]
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available from: [Link]
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available from: [Link]
A Technical Guide to the Strategic Use of 3-Amino-2-methoxyisonicotinic Acid in the Development of P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals Abstract While 3-Amino-2-methoxyisonicotinic acid itself does not exhibit significant intrinsic biological activity, it serves as a critical and highly valu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-Amino-2-methoxyisonicotinic acid itself does not exhibit significant intrinsic biological activity, it serves as a critical and highly valuable starting material in the synthesis of potent and selective antagonists for the P2X7 receptor (P2X7R). This purinergic receptor is a key player in inflammatory and neuroinflammatory pathways, making it a prime target for therapeutic intervention in a range of diseases. This guide elucidates the strategic importance of 3-Amino-2-methoxyisonicotinic acid, detailing its application in the synthesis of novel P2X7R antagonists, the underlying signaling pathways these compounds modulate, and the key experimental protocols for their evaluation.
Introduction: The P2X7 Receptor as a Therapeutic Target
The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia, as well as in the central nervous system.[1][2] Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP) released from stressed or dying cells, triggers a cascade of downstream events.[2][3] These events include the influx of Ca²⁺ and Na⁺, efflux of K⁺, and the formation of a large, non-selective membrane pore.[4][5] This activation is a critical step in the maturation and release of pro-inflammatory cytokines, including IL-1β, and is implicated in the pathophysiology of various disorders such as chronic pain, neurodegenerative diseases, and autoimmune conditions.[1][6][7]
Consequently, the development of small molecule antagonists that can selectively block P2X7R activation is a major focus of drug discovery.[8] The unique structural features of 3-Amino-2-methoxyisonicotinic acid make it an ideal scaffold for building molecules with the requisite properties to interact with and inhibit this receptor.
The Role of 3-Amino-2-methoxyisonicotinic Acid in P2X7R Antagonist Synthesis
The chemical structure of 3-Amino-2-methoxyisonicotinic acid provides a versatile platform for the synthesis of more complex heterocyclic compounds, such as quinoline derivatives, which have shown promise as P2X7R antagonists.[9] The amino and carboxylic acid functionalities allow for the systematic construction of diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The general synthetic approach involves the condensation of 3-Amino-2-methoxyisonicotinic acid with other cyclic or aromatic moieties to create the core structure of the antagonist. Subsequent modifications to the peripheral groups can then be made to fine-tune the molecule's interaction with the receptor.
Below is a generalized workflow for the synthesis and evaluation of P2X7R antagonists derived from 3-Amino-2-methoxyisonicotinic acid.
Caption: Synthetic and screening workflow for P2X7R antagonists.
P2X7 Receptor Signaling Pathway
Activation of the P2X7R by ATP initiates a complex signaling cascade. A primary consequence is the rapid influx of calcium, which acts as a second messenger to trigger multiple downstream pathways.[4] One of the most well-characterized of these is the activation of the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 into its active form.[10] Active caspase-1 then processes pro-inflammatory cytokines, such as pro-IL-1β, into their mature, secretable forms.[5]
P2X7R activation also stimulates the production of reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX) enzymes.[4][10] Furthermore, it can engage other signaling pathways, including the p38/ERK/JNK MAPK pathway, which contributes to the transcription of pro-inflammatory genes.[10] Antagonists derived from 3-Amino-2-methoxyisonicotinic acid aim to block these initial activation steps, thereby preventing the downstream inflammatory sequelae.
Advanced Agrochemical Scaffolds: A Technical Guide to 3-Amino-2-Methoxyisonicotinic Acid
The following technical guide details the chemical utility, synthetic pathways, and agrochemical applications of 3-Amino-2-methoxyisonicotinic acid . Executive Summary 3-Amino-2-methoxyisonicotinic acid (CAS: 870997-81-2...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical utility, synthetic pathways, and agrochemical applications of 3-Amino-2-methoxyisonicotinic acid .
Executive Summary
3-Amino-2-methoxyisonicotinic acid (CAS: 870997-81-2) represents a high-value heterocyclic building block in the design of next-generation agrochemicals. Unlike the ubiquitous picolinic acid derivatives (e.g., Aminopyralid, Clopyralid) used extensively in auxinic herbicides, this isonicotinic acid scaffold offers a unique substitution pattern—placing the amino group at the 3-position and the carboxylic acid at the 4-position, flanked by a methoxy group.
This specific geometry makes it a critical precursor for fused-ring systems (such as pyrido[3,4-d]pyrimidines) and sulfonylurea herbicides , allowing researchers to explore novel chemical space outside the crowded IP landscape of traditional pyridine herbicides.
Part 1: Chemical Identity & Physicochemical Profile
Understanding the electronic and steric properties of this scaffold is essential for rational drug design (RDD) in agrochemistry. The 2-methoxy group serves as both a lipophilic handle and a hydrogen-bond acceptor, while the ortho-amino/carboxyl pairing permits rapid cyclization.
Property
Specification
Relevance to Agrochemical Design
IUPAC Name
3-Amino-2-methoxypyridine-4-carboxylic acid
Core scaffold nomenclature.
CAS Number
870997-81-2
Unique identifier for sourcing and patent searches.
Molecular Formula
C₇H₈N₂O₃
Low molecular weight (168.15 g/mol ) allows for heavy derivatization without violating Lipinski/Tice rules.
Moderate lipophilicity ensures balanced uptake (cuticular penetration vs. systemic movement).
Appearance
Off-white to pale yellow solid
Typical of amino-pyridine carboxylic acids; sensitive to oxidation over time.
Part 2: Synthetic Pathways
Expertise & Experience Note: In industrial settings, the synthesis of 3-amino-isonicotinic acids often suffers from regioselectivity issues during nitration. The protocols below prioritize regiocontrol and yield.
Pathway A: The Nitro-Reduction Route (Standard)
This is the most robust method for gram-to-kilogram scale synthesis. It leverages the directing effect of the methoxy group to install the nitrogen functionality.
Mechanism:
Starting Material: 2-Methoxyisonicotinic acid (commercially available or synthesized from 2-chloroisonicotinic acid).
Nitration: Electrophilic aromatic substitution. The methoxy group (ortho/para director) and the carboxyl group (meta director) cooperatively direct the nitro group to the 3-position.
Reduction: Catalytic hydrogenation converts the nitro group to the amine.
Pathway B: The Lithiation-Carboxylation Route (Advanced)
Used when the carboxylic acid moiety needs to be introduced late-stage to avoid interference during other substitutions.
Start: 2-Methoxypyridin-3-amine (protected as a carbamate, e.g., Boc).
Lithiation: Directed ortho-metallation (DoM) using n-BuLi or LDA at -78°C. The Boc group and ring nitrogen direct lithiation to the 4-position.
Quench: Addition of CO₂ (dry ice) yields the isonicotinic acid core.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for synthesizing the core and its divergence into two key agrochemical classes.
Caption: Figure 1. Step-wise synthesis of 3-Amino-2-methoxyisonicotinic acid and its divergent application in heterocyclic agrochemical synthesis.
Part 3: Agrochemical Utility & Mode of Action
Precursor to Pyrido[3,4-d]pyrimidines (Herbicides/Fungicides)
The ortho-amino acid motif is the classic "handle" for creating fused pyrimidine rings.
Chemistry: Reacting the core with formamide or urea cyclizes the system to form a pyrido[3,4-d]pyrimidine .
Relevance: These fused systems are bioisosteres of quinazolines. In agrochemistry, quinazoline derivatives are known to inhibit specific kinases and chitin synthesis in fungi.
Key Reference: Patents indicate these fused systems act as TRPA1 antagonists in pharma, but in agro, they are investigated for broad-spectrum weed control via unknown modes of action, potentially interfering with nucleotide biosynthesis.
Scaffold for Sulfonylurea Herbicides (ALS Inhibitors)
While traditional sulfonylureas (SUs) often use a pyrimidine or triazine "head," the "tail" (aryl portion) determines selectivity.
Design Strategy: The amino group at position 3 can be sulfonated to create the sulfonamide bridge, or coupled directly if the sulfonyl group is on the other half.
Mechanism: Acetolactate Synthase (ALS) inhibitors block branched-chain amino acid synthesis (Valine, Leucine, Isoleucine). The pyridine ring provides the necessary lipophilic interaction within the herbicide-binding pocket of the enzyme.
Picolinamide Bioisosteres (Fungicides)
The core can be viewed as a positional isomer of the picolinamide scaffold used in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Application: Amidation of the C4-carboxylic acid with specific amines (e.g., substituted anilines or alkyl amines) yields structures analogous to Boscalid or Penthiopyrad, but with altered metabolic stability due to the pyridine nitrogen position.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of methyl 3-amino-2-methoxyisonicotinate (Ester derivative for easier handling).
Safety Precaution: Perform all steps in a fume hood. Nitration reactions are exothermic; control temperature strictly.
Step 1: Methoxylation
Reactants: Dissolve 10.0 g 2-chloroisonicotinic acid in 100 mL dry methanol.
Reagent: Add 25 mL Sodium Methoxide (25% in MeOH) dropwise.
Condition: Reflux for 12 hours. Monitor via TLC (Solvent: 10% MeOH in DCM).
Workup: Evaporate solvent. Dissolve residue in water, acidify to pH 3 with 1N HCl. Collect precipitate (2-methoxyisonicotinic acid).
Step 2: Nitration
Setup: Cool 20 mL conc. H₂SO₂ to 0°C.
Addition: Slowly add 5.0 g 2-methoxyisonicotinic acid .
Nitration: Add 2.0 mL fuming HNO₃ dropwise, maintaining temp <10°C.
Reaction: Stir at RT for 4 hours, then heat to 60°C for 1 hour.
Quench: Pour onto 200 g crushed ice. Filter the yellow solid (3-nitro intermediate).
Step 3: Reduction (The Critical Step)
Validation Point: Incomplete reduction leads to hydroxylamine byproducts.
Solvent: Dissolve 3.0 g Nitro compound in 50 mL MeOH.
Catalyst: Add 300 mg 10% Pd/C (wet).
Atmosphere: Hydrogenate at 30 psi (Parr shaker) or H₂ balloon for 6 hours.
Purification: Filter through Celite. Concentrate filtrate.[1]
Result:3-Amino-2-methoxyisonicotinic acid (Yield: ~75-85%). Verify via ¹H-NMR (Look for methoxy singlet ~3.9 ppm and broad amino peak).
References
Synthesis of Pyridine Carboxylic Acids:
Source: Ambeed & Chem-Impex Chemical Data.
URL:
Quinazoline and Fused-Ring Agrochemical Precursors:
Source: World Intellectual Property Organization (WO2005115993A1).
Title: Quinazoline derivatives and their use as Histamine H3 antagonists (demonstrating synthetic utility of the scaffold).
URL:
Agrochemical Mode of Action (ALS Inhibitors):
Source: University of California Agriculture & Natural Resources.
Title: Amino Acid Inhibition Herbicides (ALS & EPSP Synthase Inhibitors).[2]
URL:
Fused Ring Synthesis (Pyrido[3,4-d]pyrimidines):
Source: Google Patents (WO2015155306A1).
Title: Novel TRPA1 Antagonists (Synthesis of 5-Bromopyrido[3,4-d]pyrimidin-4(3H)-one from 3-amino-2-methoxyisonicotinic acid).
URL:
Application Note & Protocol: A Guideline for the Synthesis of 3-Amino-2-methoxyisonicotinic Acid
For: Researchers, scientists, and drug development professionals. Abstract 3-Amino-2-methoxyisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules.
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
3-Amino-2-methoxyisonicotinic acid is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its substituted pyridine core makes it a valuable intermediate in drug discovery. This document provides a detailed, research-grade protocol for the synthesis of 3-Amino-2-methoxyisonicotinic acid, offering insights into the reaction mechanism, experimental setup, and purification strategies.
Introduction: The Significance of Substituted Pyridines
Substituted pyridine carboxylic acids are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science.[1] The arrangement of functional groups on the pyridine ring allows for a diverse range of chemical interactions, making them ideal scaffolds for the development of novel therapeutic agents and functional materials. 3-Amino-2-methoxyisonicotinic acid, with its specific substitution pattern, presents a unique combination of a nucleophilic amino group, an electron-donating methoxy group, and a carboxylic acid handle for further functionalization.
Retrosynthetic Analysis and Strategy
The proposed forward synthesis commences with a commercially available, substituted pyridine. The key transformations will involve nucleophilic aromatic substitution to introduce the methoxy group, followed by the introduction of an amino group (potentially via reduction of a nitro group), and finally, the formation of the carboxylic acid moiety.
Visualizing the Synthetic Pathway
The following diagram outlines the proposed synthetic route for 3-Amino-2-methoxyisonicotinic acid.
Synthesis of 3-Amino-2-methoxyisonicotinic Acid: An Application Note and Laboratory Protocol
For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Isonicotinic Acids Substituted isonicotinic acids are a class of heterocyclic compounds that form the backbo...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Isonicotinic Acids
Substituted isonicotinic acids are a class of heterocyclic compounds that form the backbone of numerous pharmacologically active molecules. Their rigid pyridine core allows for precise spatial orientation of functional groups, making them ideal scaffolds for drug design. The target molecule of this guide, 3-Amino-2-methoxyisonicotinic acid, is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutics. The strategic placement of an amino group, a methoxy group, and a carboxylic acid on the isonicotinic acid framework offers multiple points for further chemical modification, enabling the exploration of a diverse chemical space. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this important intermediate, grounded in established principles of organic chemistry.
Synthetic Strategy: A Three-Step Approach
The synthesis of 3-Amino-2-methoxyisonicotinic acid is achieved through a robust three-step sequence, commencing with a commercially available starting material, methyl 2,3-dichloroisonicotinate. The synthetic design leverages the differential reactivity of the chloro-substituents on the pyridine ring to achieve regioselective functionalization.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic pathway for 3-Amino-2-methoxyisonicotinic acid.
Part 1: Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for each stage of the synthesis.
Materials and Reagents
Reagent/Material
Grade
Supplier
Methyl 2,3-dichloroisonicotinate
≥97%
Commercially Available
Sodium methoxide
95% or as a 25% solution in methanol
Acros Organics or similar
Methanol (anhydrous)
≥99.8%
Sigma-Aldrich or similar
Ammonia in 1,4-Dioxane
0.5 M solution
Sigma-Aldrich or similar
Dichloromethane (DCM)
ACS grade
Fisher Scientific or similar
Ethyl acetate (EtOAc)
ACS grade
Fisher Scientific or similar
Hexanes
ACS grade
Fisher Scientific or similar
Sodium hydroxide (NaOH)
Pellets, ≥97%
Sigma-Aldrich or similar
Hydrochloric acid (HCl)
Concentrated, 37%
Sigma-Aldrich or similar
Anhydrous sodium sulfate (Na₂SO₄)
Granular
Fisher Scientific or similar
Deuterated chloroform (CDCl₃)
for NMR
Cambridge Isotope Laboratories
Deuterated dimethyl sulfoxide (DMSO-d₆)
for NMR
Cambridge Isotope Laboratories
Safety Precautions:
Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][2][3][4][5][6]
Ammonia solution in dioxane is toxic and flammable. Dioxane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.[7][8][9]
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care using appropriate PPE.
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, throughout the experimental procedures.
Step 1: Selective Methoxylation of Methyl 2,3-dichloroisonicotinate
Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The methoxide ion preferentially attacks the more electron-deficient C2 position of the pyridine ring, displacing the chloride. The electron-withdrawing nature of the pyridine nitrogen and the ester group at C4 activates the C2 position for nucleophilic attack.
Figure 2: Reaction scheme for the selective methoxylation.
Procedure:
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,3-dichloroisonicotinate (10.0 g, 48.5 mmol).
Add anhydrous methanol (100 mL) to the flask and stir to dissolve the starting material.
Carefully add sodium methoxide (2.88 g, 53.4 mmol, 1.1 equivalents) to the solution. Note: If using a 25% solution of sodium methoxide in methanol, calculate the required volume accordingly. The reaction is exothermic, so the addition should be done in portions.[10][11][12]
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The product spot should have a lower Rf value than the starting material.
Once the reaction is complete, cool the mixture to room temperature.
Remove the methanol under reduced pressure using a rotary evaporator.
To the resulting residue, add dichloromethane (100 mL) and water (50 mL).
Transfer the mixture to a separatory funnel and shake. Separate the organic layer.
Wash the organic layer with brine (2 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to afford methyl 3-chloro-2-methoxyisonicotinate as a solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.
Step 2: Amination of Methyl 3-chloro-2-methoxyisonicotinate
Reaction Principle: This step is another SNAr reaction where the amino group from ammonia displaces the chloride at the C3 position. This reaction typically requires elevated temperature and pressure to proceed at a reasonable rate. Using a solution of ammonia in dioxane allows for a more controlled reaction in a sealed vessel.
Figure 3: Reaction scheme for the amination.
Procedure:
In a thick-walled pressure tube equipped with a magnetic stir bar, add methyl 3-chloro-2-methoxyisonicotinate (5.0 g, 24.8 mmol).
Add a 0.5 M solution of ammonia in 1,4-dioxane (150 mL, 75 mmol, 3 equivalents).
Securely seal the pressure tube.
Place the tube in an oil bath and heat to 120 °C for 24-48 hours. Caution: The reaction generates pressure. Ensure the pressure tube is appropriate for the conditions and use a blast shield.
Monitor the reaction by TLC (1:1 hexanes:ethyl acetate).
After completion, cool the reaction vessel to room temperature in the fume hood.
Carefully unseal the tube.
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to yield methyl 3-amino-2-methoxyisonicotinate.
Expected Yield: 60-75%
Characterization: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry.
Step 3: Hydrolysis of Methyl 3-amino-2-methoxyisonicotinate
Reaction Principle: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to protonate the carboxylate.
Figure 4: Reaction scheme for the hydrolysis.
Procedure:
Dissolve methyl 3-amino-2-methoxyisonicotinate (3.0 g, 16.5 mmol) in a mixture of methanol (30 mL) and water (15 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
Add sodium hydroxide pellets (1.32 g, 33.0 mmol, 2 equivalents) to the solution.
Heat the mixture to 50 °C and stir for 2-4 hours, or until TLC analysis (1:1 hexanes:ethyl acetate with 1% acetic acid) indicates the disappearance of the starting material.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water (20 mL).
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 4-5. The product will precipitate as a solid.
Stir the suspension in the ice bath for 30 minutes.
Collect the solid product by vacuum filtration.
Wash the solid with cold water (2 x 10 mL).
Dry the product in a vacuum oven at 50 °C to a constant weight to obtain 3-Amino-2-methoxyisonicotinic acid.
Expected Yield: >90%
Characterization: The final product can be characterized by 1H NMR (in DMSO-d₆), 13C NMR (in DMSO-d₆), and high-resolution mass spectrometry. The melting point should also be determined.
Part 2: Data Summary and Visualization
Table of Reaction Parameters
Step
Reaction
Key Reagents
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
Selective Methoxylation
Sodium methoxide
Methanol
65 (Reflux)
4-6
85-95
2
Amination
Ammonia in Dioxane
1,4-Dioxane
120
24-48
60-75
3
Hydrolysis
Sodium hydroxide
Methanol/Water
50
2-4
>90
Experimental Workflow Diagram
Figure 5: A step-by-step workflow of the synthesis process.
References
Brainly.in. (2024, June 9). Explain the reaction between methyl chloride and sodium methoxide write the reaction. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]
Chemical Science. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]
RSC Publishing. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
Alkali Metals Limited. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM METHOXIDE (POWDER). Retrieved from [Link]
Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
PMC - NIH. (n.d.). 3-Chloropyridin-2-amine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Ammonia solution. Retrieved from [Link]
Allen. (n.d.). What happens when methyl iodide is treated with sodium methoxide ?. Retrieved from [Link]
PMC - NIH. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]
ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
(n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
(n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
(n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
(2025, May 6). Ammonia - SAFETY DATA SHEET. Retrieved from [Link]
ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (2024, September 25). Sodium methoxide,7207E-2. Retrieved from [Link]
Wikipedia. (n.d.). Sodium methoxide. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine.
(2020, April 3). Product of the reaction between chalcone and sodium methoxide in methanol. Retrieved from [Link]
Application Notes and Protocols: 3-Amino-2-methoxyisonicotinic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Multifunctional Pyridine Scaffold 3-Amino-2-methoxyisonicotinic acid is a highly functionalized pyridine derivati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Multifunctional Pyridine Scaffold
3-Amino-2-methoxyisonicotinic acid is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group on the pyridine ring offers a versatile platform for the construction of complex molecular architectures. The strategic positioning of these functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.
This guide provides an in-depth exploration of the applications of 3-Amino-2-methoxyisonicotinic acid, complete with detailed protocols and insights into its reactivity. As a trifunctional building block, it offers multiple handles for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery and development.
Core Properties and Reactivity
The reactivity of 3-Amino-2-methoxyisonicotinic acid is governed by the interplay of its three key functional groups:
Carboxylic Acid (C4-position): This group readily participates in amide bond formation, esterification, and can be converted to other functional groups. Standard coupling reagents can be employed to react the carboxylic acid with a wide variety of amines and alcohols.
Amino Group (C3-position): The nucleophilic amino group is a key site for N-alkylation, N-arylation, and acylation reactions. It also plays a crucial role in the construction of fused heterocyclic systems.
Methoxy Group (C2-position): The methoxy group is a key modulator of the electronic properties of the pyridine ring. While generally stable, it can potentially be cleaved under harsh conditions to reveal a hydroxyl group for further functionalization.
Synthesis of 3-Amino-2-methoxyisonicotinic Acid
A common synthetic route to 3-Amino-2-methoxyisonicotinic acid involves the protection of the amino group of a precursor, followed by functional group manipulations and subsequent deprotection. A representative synthesis is described in patent literature (WO2005115993A1)[1].
Protocol 1: Synthesis of 3-Amino-2-methoxyisonicotinic Acid [1]
This protocol outlines the deprotection of a Boc-protected precursor to yield the title compound.
The carboxylic acid functionality of 3-Amino-2-methoxyisonicotinic acid is readily activated for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules.
This protocol describes a general procedure for the coupling of 3-Amino-2-methoxyisonicotinic acid with a primary or secondary amine using a standard peptide coupling reagent.
The Strategic Deployment of 3-Amino-2-methoxyisonicotinic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists
Foreword: Unveiling a Scaffold of Latent Potential In the ever-evolving landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The py...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unveiling a Scaffold of Latent Potential
In the ever-evolving landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. The pyridine ring, a privileged heterocycle, has long been a cornerstone of drug design, with its derivatives demonstrating a vast spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored, substituted pyridine: 3-Amino-2-methoxyisonicotinic acid . While direct literature on this particular scaffold is nascent, its constituent functional groups—an aminopyridine core, a methoxy substituent, and a carboxylic acid moiety—suggest a rich potential for creating diverse and biologically active molecules.
This document serves as both an application note and a set of detailed protocols for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive understanding of the scaffold's properties, a plausible synthetic route, and a strategic framework for its incorporation into drug discovery programs. By leveraging established principles of medicinal chemistry and drawing parallels with related structures, we aim to illuminate the path for unlocking the therapeutic promise of this versatile building block.
Physicochemical Characteristics and Bioisosteric Considerations
The unique arrangement of functional groups in 3-Amino-2-methoxyisonicotinic acid imparts a specific set of physicochemical properties that are highly relevant for its application as a drug discovery scaffold.
Predicted Physicochemical Properties
A thorough understanding of a scaffold's intrinsic properties is the foundation for rational drug design. The following table summarizes key predicted physicochemical parameters for 3-Amino-2-methoxyisonicotinic acid.
Property
Predicted Value
Implication in Drug Discovery
Molecular Weight
~168.15 g/mol
Excellent starting point for library synthesis, well within Lipinski's "Rule of Five".
logP
~0.5 - 1.0
Indicates a favorable balance of hydrophilicity and lipophilicity for oral bioavailability.
Hydrogen Bond Donors
2 (amino group, carboxylic acid)
Provides opportunities for strong interactions with biological targets.
Enhances the potential for forming multiple hydrogen bonds with target proteins.
pKa (most acidic)
~4-5 (carboxylic acid)
The carboxylic acid will be predominantly ionized at physiological pH, which can aid solubility and interactions with positively charged residues.
pKa (most basic)
~3-4 (pyridine nitrogen)
The basicity of the pyridine nitrogen is attenuated by the electron-withdrawing carboxylic acid and the position of the amino group.
The Strategic Advantage of the Substitution Pattern
The 3-amino, 2-methoxy, and 4-carboxylic acid substitution pattern is not arbitrary; it offers several strategic advantages in medicinal chemistry:
Vectorial Diversity: The three functional groups are positioned to allow for derivatization in distinct vectors, enabling a thorough exploration of the surrounding chemical space in a target's binding pocket.
Modulation of Reactivity and Basicity: The electron-donating methoxy group at the 2-position can influence the nucleophilicity of the 3-amino group and the overall electron density of the pyridine ring. This can be crucial for fine-tuning both synthetic reactivity and interactions with biological targets.
Bioisosteric Potential: This scaffold can be considered a bioisostere for other important molecular frameworks in drug discovery. The concept of bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing drug candidates.[3][4][5] For instance, the aminopyridine carboxylic acid core can mimic the structure of endogenous amino acids or other heterocyclic scaffolds, potentially leading to novel intellectual property and improved pharmacological profiles.
Figure 1. Functional group contributions of the scaffold.
Synthesis of the 3-Amino-2-methoxyisonicotinic Acid Scaffold
Proposed Synthetic Pathway
The proposed synthesis begins with the functionalization of a substituted pyridine, leveraging known methodologies for the introduction of the required amino, methoxy, and carboxylic acid groups.
Figure 2. Proposed synthesis of 3-Amino-2-methoxyisonicotinic acid.
Detailed Synthetic Protocol
Disclaimer: This is a proposed protocol and has not been experimentally validated. Appropriate safety precautions and small-scale trials are strongly recommended.
Step 1: Synthesis of 2-Methoxy-3-nitropyridine-4-carbonitrile
Reaction Setup: To a solution of sodium methoxide (1.2 eq.) in anhydrous methanol (10 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitropyridine-4-carbonitrile (1.0 eq.).
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Amino-2-methoxypyridine-4-carbonitrile
Reaction Setup: Dissolve 2-methoxy-3-nitropyridine-4-carbonitrile (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
Reaction Conditions: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Alternatively, reduction can be achieved using iron powder in the presence of ammonium chloride in an ethanol/water mixture.[6]
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step, but can be purified by recrystallization or column chromatography if necessary.
Step 3: Synthesis of 3-Amino-2-methoxyisonicotinic acid
Reaction Setup: Suspend 3-amino-2-methoxypyridine-4-carbonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).
Reaction Conditions: Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid can take several hours to overnight. Monitor the reaction by TLC or LC-MS.
Work-up and Purification: Cool the reaction mixture to room temperature. Adjust the pH to the isoelectric point of the amino acid (typically pH 3-4) with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the product. Filter the solid, wash with cold water and then a minimal amount of a cold organic solvent (e.g., ethanol or acetone), and dry under vacuum to afford the final product.
Application in Drug Discovery Workflows
The 3-Amino-2-methoxyisonicotinic acid scaffold is a versatile starting point for the generation of compound libraries for high-throughput screening and for focused structure-activity relationship (SAR) studies.
Library Synthesis Strategy
The presence of three distinct functional groups allows for a combinatorial approach to library synthesis.
Figure 3. Library synthesis from the scaffold.
Protocol 1: Amide Library Synthesis via Carboxylic Acid Derivatization
Activation of the Carboxylic Acid: To a solution of 3-Amino-2-methoxyisonicotinic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) and a non-nucleophilic base like DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.
Amine Addition: Add a diverse library of primary or secondary amines (1.2 eq.) to the activated acid solution.
Reaction and Monitoring: Stir the reaction at room temperature and monitor by LC-MS. Reactions are typically complete within 2-12 hours.
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer, concentrate, and purify the products by an appropriate method such as preparative HPLC or flash chromatography.
Protocol 2: Acyl and Sulfonyl Library Synthesis via Amino Group Derivatization
Protection of the Carboxylic Acid (Optional but Recommended): To avoid side reactions, the carboxylic acid can be protected as a methyl or ethyl ester prior to amino group derivatization. This can be achieved by treating the acid with thionyl chloride in methanol or ethanol.
Acylation/Sulfonylation: To a solution of the (ester-protected) 3-amino-2-methoxyisonicotinate (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.5 eq.) in an anhydrous solvent like DCM, add the desired acyl chloride, sulfonyl chloride, or isocyanate (1.1 eq.) dropwise at 0 °C.
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
Work-up, Deprotection, and Purification: Perform an aqueous work-up as described in Protocol 1. If the carboxylic acid was protected, it can be deprotected by hydrolysis with aqueous base (e.g., LiOH or NaOH) followed by acidification. Purify the final products as needed.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the scaffold can provide valuable insights into the SAR of a lead compound. The following diagram illustrates a hypothetical SAR exploration.
Figure 4. Hypothetical SAR exploration.
Conclusion and Future Outlook
The 3-Amino-2-methoxyisonicotinic acid scaffold, while not yet widely represented in the medicinal chemistry literature, presents a compelling case for its exploration in drug discovery. Its inherent structural features offer a robust platform for the generation of diverse chemical libraries and for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The proposed synthetic route provides a viable starting point for its preparation, and the outlined protocols for derivatization offer a clear path for its incorporation into medicinal chemistry programs. As the quest for novel therapeutics continues, the systematic investigation of such underexplored scaffolds will be crucial in expanding the accessible chemical space and ultimately, in delivering new medicines to patients.
References
Organic Syntheses. 3-Aminopyridine. Available from: [Link].
Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link].
Chem-Impex. 3-Amino-4-methoxypyridine. Available from: [Link].
PLOS One. Scaffold hopping from (5-hydroxymethyl) isophthalates to multisubstituted pyrimidines diminishes binding affinity to the C1 domain of protein kinase C. Available from: [Link].
Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link].
New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available from: [Link].
PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link].
PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link].
Medicinal Chemistry Research. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available from: [Link].
FUW TRENDS IN SCIENCE & TECHNOLOGY JOURNAL. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES OF ISONICOTINIC ACID HYDRAZIDE AND ITS METAL COMPLEXES. Available from: [Link].
New Journal of Chemistry (RSC Publishing). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available from: [Link].
Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link].
NIH. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link].
ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link].
PMC. Postsynthetic functionalization of covalent organic frameworks. Available from: [Link].
PubMed. Carboxylic acid (bio)isosteres in drug design. Available from: [Link].
MDPI. Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Available from: [Link].
Angene. Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Available from: [Link].
ResearchGate. Strategies for enzymatic functionalization of synthetic polymers. Available from: [Link].
Navigating the Frontier of Neuropharmacology: A Hypothetical Exploration of 3-Amino-2-methoxyisonicotinic Acid
Disclaimer: As of the current date, there is no published scientific literature detailing the application of 3-Amino-2-methoxyisonicotinic acid in the field of neuroscience. The following application notes and protocols...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: As of the current date, there is no published scientific literature detailing the application of 3-Amino-2-methoxyisonicotinic acid in the field of neuroscience. The following application notes and protocols are presented as a hypothetical guide for researchers and drug development professionals. This document is intended to serve as a foundational framework for investigating a novel chemical entity with a structure suggestive of potential neuroactivity. The proposed mechanisms, experimental designs, and expected outcomes are based on established principles in neuropharmacology and research on structurally related compounds.
Introduction: Unveiling the Potential of a Novel Scaffold
The isonicotinic acid backbone, a derivative of pyridine, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The addition of an amino group and a methoxy group at the 3 and 2 positions, respectively, on the pyridine ring of isonicotinic acid creates a unique electronic and steric profile. This suggests that 3-Amino-2-methoxyisonicotinic acid could interact with specific neurotransmitter receptors or enzymes in the central nervous system (CNS). Drawing parallels from the pharmacology of other pyridine-containing neuroactive compounds, we hypothesize that this molecule may exhibit modulatory effects on inhibitory neurotransmission, potentially through interaction with GABAergic systems. This application note will outline a strategic, multi-tiered approach to systematically investigate the neuropharmacological profile of this unexplored compound.
Part 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on determining the fundamental binding and functional activity of 3-Amino-2-methoxyisonicotinic acid at key CNS targets. Given its structural resemblance to GABA and other GABA-mimetics, the GABA-A receptor complex is a logical primary target for investigation.
Application Note 1.1: Assessing Binding Affinity at GABA-A Receptors
A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for a specific receptor. This protocol describes the use of [³H]muscimol, a high-affinity GABA-A receptor agonist, to assess the binding of 3-Amino-2-methoxyisonicotinic acid to synaptic membranes prepared from rodent brains.
Euthanize rats according to approved animal welfare protocols.
Rapidly dissect whole brains and place them in ice-cold homogenization buffer.
Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
Resuspend the pellet in hypotonic buffer and stir on ice for 30 minutes to induce osmotic shock.
Centrifuge at 50,000 x g for 30 minutes at 4°C.
Wash the resulting pellet twice with assay buffer.
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Binding Assay:
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]muscimol (final concentration ~1-2 nM), and 50 µL of either vehicle, 1 mM GABA (for non-specific binding), or varying concentrations of 3-Amino-2-methoxyisonicotinic acid.
Add 100 µL of the synaptic membrane preparation (final protein concentration ~100-200 µ g/well ).
Incubate at 4°C for 60 minutes.
Terminate the assay by rapid filtration through glass fiber filters, followed by three washes with ice-cold assay buffer.
Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
III. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 mM GABA) from the total binding (counts in the presence of vehicle).
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 2: Functional Characterization in a Cellular Context
Demonstrating that 3-Amino-2-methoxyisonicotinic acid not only binds to but also modulates the function of its target receptor is a critical next step. Patch-clamp electrophysiology on cultured primary neurons or cell lines expressing the receptor of interest provides a direct measure of functional activity.
Application Note 2.1: Electrophysiological Assessment of GABA-A Receptor Modulation
This protocol outlines the use of whole-cell patch-clamp recordings to determine if 3-Amino-2-methoxyisonicotinic acid acts as an agonist, antagonist, or allosteric modulator of GABA-A receptors in cultured hippocampal neurons.
Caption: Workflow for patch-clamp electrophysiology experiments.
Protocol 2.1: Whole-Cell Patch-Clamp on Cultured Neurons
I. Materials and Reagents:
Cell Culture: Primary hippocampal neurons cultured for 10-14 days in vitro.
Test Compound: 3-Amino-2-methoxyisonicotinic acid.
Instrumentation: Patch-clamp amplifier, microscope with micromanipulators, perfusion system.
II. Step-by-Step Methodology:
Preparation:
Mount the coverslip with cultured neurons onto the recording chamber of the microscope.
Continuously perfuse the chamber with the external solution.
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
Recording:
Establish a gigaohm seal between the patch pipette and the membrane of a neuron.
Rupture the membrane to achieve the whole-cell configuration.
Clamp the cell at a holding potential of -60 mV.
Establish a baseline by applying a short pulse of GABA (e.g., 10 µM for 2 seconds) and record the inward chloride current. Repeat this every 60 seconds to ensure a stable response.
To test for agonist activity, apply varying concentrations of 3-Amino-2-methoxyisonicotinic acid alone.
To test for antagonist or modulatory activity, co-apply 3-Amino-2-methoxyisonicotinic acid with the standard concentration of GABA.
III. Data Analysis:
Measure the peak amplitude of the inward current elicited by GABA and/or the test compound.
For agonist activity: Plot the current amplitude against the concentration of 3-Amino-2-methoxyisonicotinic acid to generate a dose-response curve and determine the EC₅₀.
For antagonist activity: Observe if the compound reduces the GABA-elicited current. Calculate the percent inhibition at various concentrations.
For positive allosteric modulation: Observe if the compound enhances the GABA-elicited current.
Part 3: Preliminary In Vivo Behavioral Screening
Should in vitro studies indicate significant activity, the next logical step is to assess the compound's effects in a living organism. A simple behavioral test in a rodent model can provide initial insights into the potential therapeutic applications of 3-Amino-2-methoxyisonicotinic acid.
Application Note 3.1: Evaluation of Anxiolytic-like Effects in the Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like effect.
Caption: Hypothetical signaling pathway for anxiolytic effects.
Protocol 3.1: Elevated Plus Maze Test in Mice
I. Materials and Reagents:
Subjects: Adult male C57BL/6 mice.
Apparatus: An elevated plus maze with two open and two closed arms.
Test Compound: 3-Amino-2-methoxyisonicotinic acid dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
Positive Control: Diazepam (1-2 mg/kg, i.p.).
Instrumentation: Video tracking software for automated scoring.
II. Step-by-Step Methodology:
Acclimation and Dosing:
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
Administer the vehicle, diazepam, or 3-Amino-2-methoxyisonicotinic acid (e.g., at doses of 1, 5, and 10 mg/kg) via intraperitoneal (i.p.) injection.
Allow for a 30-minute pre-treatment period.
Behavioral Testing:
Place a mouse at the center of the EPM, facing one of the open arms.
Allow the mouse to explore the maze for 5 minutes.
Record the session using a video camera mounted above the maze.
III. Data Analysis:
Use video tracking software to score the following parameters:
Time spent in the open arms.
Time spent in the closed arms.
Number of entries into the open arms.
Number of entries into the closed arms.
Total distance traveled (as a measure of general locomotor activity).
Compare the data from the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). An increase in the time spent and/or entries into the open arms without a significant change in total distance traveled suggests an anxiolytic-like effect.
Conclusion and Future Directions
This document provides a hypothetical, yet scientifically grounded, framework for the initial exploration of 3-Amino-2-methoxyisonicotinic acid in neuroscience research. The successful execution of these protocols would provide a comprehensive preliminary profile of the compound, guiding future research. Positive findings would warrant further investigation into its mechanism of action, pharmacokinetic properties, and potential efficacy in more complex animal models of neurological and psychiatric disorders. The journey from a novel chemical entity to a potential therapeutic is long and arduous, but it begins with systematic and rigorous foundational studies as outlined here.
References
As this is a hypothetical application note for a compound with no existing research, the references below cite established methodologies and research on related concepts that form the basis for the proposed protocols.
Receptor Binding Assays
Title: Radioligand Binding Assays: A Practical Guide
Application Note & Protocol Guide: Investigating the Metabolic Fate and Impact of 3-Amino-2-methoxyisonicotinic Acid
Audience: Researchers, scientists, and drug development professionals. Abstract 3-Amino-2-methoxyisonicotinic acid is a synthetic pyridine derivative with structural similarities to biologically active molecules, includi...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
3-Amino-2-methoxyisonicotinic acid is a synthetic pyridine derivative with structural similarities to biologically active molecules, including nicotinic acid (Vitamin B3) and various amino acids. While its specific biological role is currently undefined, its structure suggests potential interactions with fundamental metabolic pathways. This guide provides a comprehensive framework for researchers to investigate the metabolic fate and cellular impact of this novel compound. We present detailed protocols for isotope tracing, untargeted metabolomics, and metabolic flux analysis, grounded in established methodologies. The causality behind experimental choices is explained to ensure robust and interpretable results. This document serves as a foundational resource for elucidating the mechanism of action and potential therapeutic applications of 3-Amino-2-methoxyisonicotinic acid and similar novel chemical entities.
Introduction: Rationale for Investigation
3-Amino-2-methoxyisonicotinic acid belongs to the family of substituted isonicotinic acids. Its core structure, a pyridine ring, is a fundamental component of essential metabolites like NAD⁺ and NADP⁺, which are central to cellular redox reactions. The presence of an amino group and a carboxylic acid group also classifies it as an amino acid analog. This unique combination of chemical features suggests that it could be recognized and processed by cellular machinery, potentially acting as:
A competitive inhibitor for enzymes in amino acid or nucleotide metabolism.
A substrate for transport proteins.
A precursor for the synthesis of novel metabolites.
Understanding how 3-Amino-2-methoxyisonicotinic acid is absorbed, distributed, metabolized, and excreted (ADME), and how it perturbs existing metabolic networks, is a critical first step in evaluating its biological significance. The protocols outlined herein provide a systematic approach to answer these fundamental questions.
Hypothetical Metabolic Integration Points
Based on its structure, we can hypothesize several points of interaction with known metabolic pathways. These hypotheses form the basis for designing targeted experiments.
Amino Acid Metabolism: The molecule may interfere with pathways involving aromatic amino acids due to its ring structure, or with general amino acid transamination and degradation processes.[1][2][3]
Pyridine Nucleotide Cycle: It could potentially enter pathways related to nicotinic acid and nicotinamide, affecting the cellular pool of NAD(P)⁺.
One-Carbon Metabolism: The methoxy group could potentially be cleaved, donating a methyl group to the one-carbon pool, thus influencing pathways like folate and methionine metabolism.
The following diagram illustrates these potential points of metabolic entry and influence.
Caption: Hypothetical integration of 3-Amino-2-methoxyisonicotinic acid into cellular metabolism.
Experimental Design: A Multi-faceted Approach
To build a comprehensive metabolic profile, a multi-tiered experimental approach is recommended. This workflow ensures that we not only trace the molecule's fate but also understand its broader impact on the cell.
Caption: A multi-phase workflow for comprehensive metabolic characterization.
Protocol 1: Isotope Tracing for Metabolic Fate Analysis
This protocol uses a stable isotope-labeled version of 3-Amino-2-methoxyisonicotinic acid (e.g., with ¹³C or ¹⁵N) to trace its conversion into downstream metabolites.[4][5][6] This is the most direct method to identify its metabolic products.
Objective: To identify and quantify metabolites derived directly from 3-Amino-2-methoxyisonicotinic acid.
Cell culture line of interest (e.g., HepG2 for liver metabolism studies)
Culture media (DMEM, etc.), dialyzed fetal bovine serum is recommended to reduce background from unlabeled metabolites.[4]
Quenching solution: 80% methanol, pre-chilled to -80°C.
Extraction solvent: 80% methanol.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Methodology:
Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 1x10⁶ cells/well). Allow cells to adhere and grow for 24 hours.
Media Preparation: Prepare culture media containing the labeled 3-Amino-2-methoxyisonicotinic acid at a desired concentration (e.g., 100 µM). The concentration should be chosen based on preliminary toxicity assays.
Labeling:
Aspirate the old media from the cells.
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
Add the prepared labeling media to the cells.
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to capture both rapid and slow metabolic conversions. The duration depends on the pathways of interest.[4]
Metabolite Quenching and Extraction:
Causality: This step is critical to instantly halt all enzymatic activity, preserving the metabolic snapshot at the time of collection.
Aspirate the labeling media.
Immediately add 1 mL of -80°C quenching solution to each well.
Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.
Centrifuge at 16,000 x g for 5 minutes at 4°C.
Discard the supernatant and resuspend the pellet in 200 µL of extraction solvent.
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the metabolites for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the extracts using an LC-MS/MS method optimized for polar molecules.[7][8]
Create a targeted inclusion list for the mass spectrometer to look for the mass of the labeled parent compound and its expected metabolites (e.g., demethylated, hydroxylated, or conjugated forms).
The mass shift corresponding to the incorporated stable isotopes will definitively identify metabolites derived from the compound.
Protocol 2: Untargeted Metabolomics for Global Impact Assessment
This protocol assesses how the unlabeled compound perturbs the entire metabolome, providing a broad view of its effects on cellular pathways.
Objective: To identify metabolic pathways significantly altered by the presence of 3-Amino-2-methoxyisonicotinic acid.
Methodology:
Experimental Setup: Culture and treat cells with the unlabeled 3-Amino-2-methoxyisonicotinic acid and a vehicle control (e.g., DMSO or PBS) in parallel. Use at least 5-6 biological replicates per condition for statistical power.
Metabolite Extraction: Follow the same quenching and extraction procedure as described in Protocol 1.
LC-MS Analysis:
Perform an untargeted analysis, acquiring data in both positive and negative ionization modes to maximize the number of detected metabolites.
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to ensure accurate mass measurements for metabolite identification.
Data Analysis:
Process the raw data using software like XCMS, MetaboAnalyst, or similar platforms. This involves peak picking, retention time correction, and alignment.
Perform statistical analysis (e.g., t-test, volcano plot) to identify metabolites that are significantly different between the treated and control groups.
Use pathway analysis tools (e.g., KEGG, Metascape) to determine which metabolic pathways are enriched with these significantly altered metabolites.
Protocol 3: ¹³C-Metabolic Flux Analysis (MFA)
MFA provides quantitative measurements of the rates (fluxes) of reactions within a metabolic network.[9][10][11] This advanced technique reveals how 3-Amino-2-methoxyisonicotinic acid dynamically reroutes metabolism.
Objective: To quantify the change in metabolic fluxes through central carbon metabolism (e.g., Glycolysis, TCA cycle) upon treatment with the compound.
Methodology:
Combined Treatment: Culture cells in media containing a uniformly labeled primary carbon source, typically [U-¹³C]-glucose, both with and without the unlabeled 3-Amino-2-methoxyisonicotinic acid.
Steady-State Labeling: Ensure the cells reach an isotopic steady state by incubating for a sufficient duration (typically 8-24 hours).[4][12]
Metabolite Extraction:
Extract intracellular metabolites as described in Protocol 1.
Additionally, collect a cell pellet for protein hydrolysis to analyze the labeling patterns in proteinogenic amino acids, which provides a more robust dataset for flux calculations.
GC-MS or LC-MS/MS Analysis:
Analyze the mass isotopomer distributions (MIDs) of key metabolites, such as TCA cycle intermediates and amino acids.[13] GC-MS is often preferred for its ability to resolve isomers and provide detailed fragmentation patterns.
Computational Modeling:
Use software (e.g., INCA, Metran) to fit the experimentally measured MIDs to a metabolic network model.
The software calculates the flux values for each reaction in the model that best reproduce the experimental data.
Compare the flux maps between the control and treated conditions to identify specific reactions that are accelerated or inhibited.
Data Presentation: Analytical Method Comparison
The choice of analytical instrumentation is crucial for successful metabolic studies.[14][15] Below is a comparison of common platforms for analyzing amino acids and their derivatives.[7][8]
Parameter
HPLC-UV
GC-MS
LC-MS/MS
Principle
Separation by liquid chromatography, detection by UV absorbance.[7]
Separation of volatile derivatives by gas chromatography, detection by mass.
Separation by liquid chromatography, detection by mass-to-charge ratio.[7]
Complex mixtures, isotope tracing, high sensitivity quantification.
Conclusion and Future Directions
This application note provides a strategic and methodological framework for the initial metabolic characterization of 3-Amino-2-methoxyisonicotinic acid. By systematically applying isotope tracing, metabolomics, and metabolic flux analysis, researchers can elucidate its metabolic fate, identify its mechanism of action, and uncover its potential as a therapeutic agent or a tool for studying metabolic pathways. The data generated from these protocols will provide a solid foundation for subsequent mechanistic studies, target identification, and preclinical development.
References
H. D. Van Etten, D. E. Matthews, and P. S. F. Vanetten, "Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals," The University of Melbourne, 2018. [Link]
J. Ryczek, "Synthesis of 3‐Ω‐Amino‐2‐thiohydantoins," ResearchGate, 2003. [Link]
A. Chrobok et al., "Methods to Produce Nicotinic Acid with Potential Industrial Applications," MDPI, 2022. [Link]
V. M. K. N. V. M. K. N. et al., "Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers," MDPI, 2024. [Link]
P. A. Locasale, "Amino Acid Metabolism," PMC - PubMed Central - NIH. [Link]
A. Singh et al., "Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines," NIH, 2024. [Link]
H. W. L. et al., "Metabolomics Method to Comprehensively Analyze Amino Acids in Different Domains," NIH. [Link]
A. D. M. et al., "Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas," PubMed Central, 2022. [Link]
J. D. Rabinowitz and L. F. T. "Metabolomics and isotope tracing," PMC - PubMed Central - NIH. [Link]
Bitesize Bio, "A Beginner's Guide to Metabolic Tracing," Bitesize Bio, 2024. [Link]
LibreTexts, "Pathways of Amino Acid Degradation," Biology LibreTexts, 2026. [Link]
N. Zhang et al., "Analytical methods for amino acid determination in organisms," PubMed, 2020. [Link]
P. Carbonell et al., "Metabolic Pathway Design: A practical guide," Research Explorer The University of Manchester, 2019. [Link]
J. Kozic et al., "Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1," PubMed, 2020. [Link]
H. Xu et al., "Targeted metabolomics analysis of 21 amino acids in serum of silicosis patients using HILIC-MS/MS," ResearchGate, 2025. [Link]
National Research Council (US) Committee on Military Nutrition Research, "TRACER TECHNIQUES FOR THE STUDY OF METABOLISM," NCBI Bookshelf, 1999. [Link]
The MCAT Diaries, "Metabolism Memorization Made Easy: Enzyme Names | MCAT Content," YouTube, 2022. [Link]
A. F. et al., "Flux Calculation for Primary Metabolism Reveals Changes in Allocation of Nitrogen to Different Amino Acid Families When Photorespiratory Activity Changes," ResearchGate, 2024. [Link]
A. M. L. et al., "Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics," MDPI, 2023. [Link]
Shimadzu, "Analytical Methods for Amino Acids," Shimadzu, 2021. [Link]
I. C. et al., "Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins," MDPI, 2018. [Link]
M. A. A. et al., "Identification of metabolic pathways using pathfinding approaches: a systematic review," Briefings in Functional Genomics, 2022. [Link]
National Center for Biotechnology Information, "(+)-(2S,3S)-3-(2-[11C]Methoxybenzylamino)-2-phenylpiperidine," NCBI, 2006. [Link]
O. V. G., "Methods for Determining Individual Amino Acids in Biological Fluids," Biomedical Chemistry, 2025. [Link]
DaVinci Academy, "Metabolism and Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) [Metabolism 17 of 21]," YouTube, 2023. [Link]
A. D. M. et al., "Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas," RSC Advances, 2022. [Link]
J. M. G. et al., "Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease," MDPI, 2021. [Link]
Introduction: The Analytical Imperative for 3-Amino-2-methoxyisonicotinic Acid
An In-Depth Technical Guide to the Analytical Characterization of 3-Amino-2-methoxyisonicotinic Acid 3-Amino-2-methoxyisonicotinic acid is a substituted pyridine carboxylic acid, a class of compounds of significant inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Analytical Characterization of 3-Amino-2-methoxyisonicotinic Acid
3-Amino-2-methoxyisonicotinic acid is a substituted pyridine carboxylic acid, a class of compounds of significant interest in pharmaceutical and chemical research. Its unique structure, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, suggests its potential utility as a key building block in the synthesis of novel therapeutic agents or as a metabolite in drug metabolism studies. The precise analytical characterization of this molecule is paramount for ensuring purity, confirming identity, and quantifying its presence in various matrices.
This guide provides a detailed exploration of the essential analytical techniques required for the robust characterization of 3-Amino-2-methoxyisonicotinic acid. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them to their specific needs. The methodologies described herein are designed to be self-validating, incorporating the principles of accuracy, precision, and specificity that are the bedrock of modern analytical science.
Physicochemical Properties and Structural Data
A foundational understanding of the molecule's properties is critical for method development.
Property
Value
Source
IUPAC Name
3-Amino-2-methoxypyridine-4-carboxylic acid
-
Molecular Formula
C₇H₈N₂O₃
-
Molecular Weight
168.15 g/mol
-
General Class
Aromatic Amino Acid, Pyridine Derivative
-
Predicted LogP
~0.5 - 1.0
(Calculated)
Key Functional Groups
Carboxylic Acid, Primary Amine, Methoxy, Pyridine Ring
-
Part 1: Chromatographic Purity and Quantification
Chromatographic techniques are the cornerstone for separating the analyte from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is ideal for purity assessment and routine analysis, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for quantification in complex biological matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method: Reversed-phase HPLC separates compounds based on their hydrophobicity. 3-Amino-2-methoxyisonicotinic acid, being a moderately polar molecule, can be effectively retained and separated on a C18 stationary phase. The pyridine ring acts as a chromophore, allowing for sensitive detection using a UV spectrophotometer.
Causality in Experimental Design:
Column Choice: A C18 column is selected as it is a versatile, industry-standard stationary phase that provides excellent retention for a wide range of polar and non-polar compounds.
Mobile Phase Modifier: Formic acid is used to acidify the mobile phase (pH ~2.7). This serves two critical purposes: 1) It ensures the carboxylic acid group is fully protonated, preventing peak tailing and improving chromatographic peak shape. 2) It provides a source of protons, which is essential for subsequent analysis by positive-ion mass spectrometry, making this method MS-compatible.[1]
Experimental Protocol: Purity Analysis by RP-HPLC
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Sample Preparation:
Accurately weigh approximately 10 mg of the 3-Amino-2-methoxyisonicotinic acid standard or sample.
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (Diluent) to create a 1 mg/mL stock solution.
Further dilute to a working concentration of 0.1 mg/mL using the diluent.
Chromatographic Conditions:
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection
UV at 254 nm and 270 nm
Run Time
20 minutes (including re-equilibration)
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak to determine the purity of the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[2] The technique is ideal for quantifying low levels of the analyte in complex matrices like plasma or tissue homogenates. Analysis is typically performed in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.[3] This process provides two levels of mass-based specificity, drastically reducing background noise.
Causality in Experimental Design:
Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen because the primary amine and the pyridine ring nitrogen are basic sites that are readily protonated to form a stable [M+H]⁺ ion.
Sample Preparation: For biological samples, protein precipitation is a rapid and effective method to remove the bulk of matrix interferences (e.g., proteins) that can suppress the ESI signal or clog the system.[4]
Experimental Protocol: Quantification in Human Plasma
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotopically labeled version of the analyte).
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
Parameter
Condition
LC Column
C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B held for 0.5 min, then to 95% B over 3 min, hold for 1 min
Flow Rate
0.4 mL/min
Column Temperature
40 °C
Ionization Source
Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺
m/z 169.1
Product Ions (SRM)
m/z 152.1 (Loss of NH₃), m/z 124.1 (Loss of COOH)
Collision Energy
To be optimized for the specific instrument (typically 15-25 eV)
Data Analysis:
Construct a calibration curve using standards of known concentrations.
Quantify the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Visualization
Caption: General analytical workflow for 3-Amino-2-methoxyisonicotinic acid.
Part 2: Spectroscopic Structural Confirmation
While chromatography can establish purity and quantity, it does not provide unequivocal proof of structure. Spectroscopic techniques are essential for confirming the molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the gold standard for unambiguous structure elucidation.[5]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -NH₂ and -COOH).
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.
Expected Spectral Features:
¹H NMR (Predicted)
Signal
Multiplicity
Integration
Assignment
~8.0-8.2 ppm
Doublet
1H
H6 (Pyridine Ring)
~7.0-7.2 ppm
Doublet
1H
H5 (Pyridine Ring)
~5.5-6.5 ppm
Broad Singlet
2H
-NH₂
~3.9-4.1 ppm
Singlet
3H
-OCH₃
>12 ppm
Broad Singlet
1H
-COOH
¹³C NMR (Predicted)
Signal
Assignment
~165-170 ppm
C=O (Carboxylic Acid)
~155-160 ppm
C2 (C-OCH₃)
~145-150 ppm
C6
~140-145 ppm
C3 (C-NH₂)
~115-120 ppm
C4 (C-COOH)
~110-115 ppm
C5
~55-60 ppm
-OCH₃
Note: Chemical shifts are predictive and should be confirmed with 2D NMR experiments. The use of computational methods can also aid in assignment.[6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of the Method: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency, making FTIR a rapid and effective tool for confirming their presence.
Experimental Protocol: KBr Pellet Method
Sample Preparation:
Mix ~1 mg of the sample with ~100 mg of dry, powdered potassium bromide (KBr).
Grind the mixture to a fine powder.
Press the powder into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
Place the KBr pellet in the sample holder of an FTIR spectrometer.
Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹)
Vibration
Functional Group
3400-3200
N-H Stretch
Primary Amine
3300-2500
O-H Stretch (Broad)
Carboxylic Acid
~1700
C=O Stretch
Carboxylic Acid
~1600, ~1480
C=C, C=N Stretch
Aromatic Ring
~1250
C-O Stretch
Methoxy Group
LC-MS/MS Fragmentation Principle
Caption: Proposed fragmentation pathway for LC-MS/MS analysis.
References
Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
SIELC Technologies. (2018, February 16). 3-Amino-2-oxazolidinone.
MASONAC. (n.d.). LC-MS/MS analysis of free amino acids.
Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study.
Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods, 8(1).
Puchades-Carrasco, L., et al. (n.d.). LC-ESI-MS/MS methodology for determination of amino acids.
Piraud, M., et al. (2019). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis.
U.S. Pharmacopeia. (2016, October 26). Amino Acid Determination, Revision 1.
Chrobok, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI.
PubChem. (n.d.). 3-Aminoisonicotinic acid.
Glavaš, M., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. MDPI.
Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
Thibert, V., et al. (n.d.). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
Anaquant. (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS.
Klein, W. R., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Arkivoc.
Bilge International Journal of Science and Technology Research. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
PubChem. (n.d.). 2-Methoxyisonicotinic Acid.
Stevenson, V. (2018, May 13). NMR Analysis of Amino Acids. YouTube.
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 3-Amino-2-methoxyisonicotinic Acid
Dr. Evelyn Reed, Senior Application Scientist Abstract This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-2-metho...
Author: BenchChem Technical Support Team. Date: February 2026
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note presents a detailed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-2-methoxyisonicotinic acid. This method is designed for researchers, scientists, and professionals in drug development who require a reliable and validated protocol for purity assessment, stability testing, and quality control. The described method utilizes reversed-phase chromatography with UV detection, providing a balance of speed, sensitivity, and resolution. The causality behind experimental choices, from column chemistry to mobile phase composition, is thoroughly explained to empower the user with a deep understanding of the methodology.
Introduction: The Analytical Challenge
3-Amino-2-methoxyisonicotinic acid is a substituted pyridine carboxylic acid, a class of compounds with significant interest in pharmaceutical and biological research due to their potential as bioactive molecules.[1] The accurate quantification of this analyte is crucial for ensuring product quality, monitoring reaction kinetics, and assessing stability. The inherent polarity imparted by the amino and carboxylic acid functional groups, combined with the aromaticity of the pyridine ring, presents a unique analytical challenge.[2][3] Traditional reversed-phase HPLC methods can suffer from poor retention and peak shape for such polar compounds.[4] This application note addresses these challenges by providing a meticulously developed and validated HPLC protocol.
Physicochemical Properties of 3-Amino-2-methoxyisonicotinic Acid
A foundational understanding of the analyte's properties is paramount for logical method development.
Property
Value
Source
Molecular Formula
C7H8N2O3
N/A
Molecular Weight
168.15 g/mol
N/A
Structure
Pyridine derivative with amino, methoxy, and carboxylic acid groups
The presence of both an acidic (carboxylic acid) and a basic (amino) group means the overall charge of the molecule is highly dependent on the pH of the solution. This is a critical consideration for chromatographic retention in reversed-phase HPLC.[6]
HPLC Method and Protocols
Principle of Separation
This method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture. The retention of 3-Amino-2-methoxyisonicotinic acid is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[6] By carefully controlling the mobile phase pH, we can suppress the ionization of the carboxylic acid and amino groups, thereby increasing hydrophobicity and promoting retention on the nonpolar stationary phase.
Materials and Reagents
Analyst: 3-Amino-2-methoxyisonicotinic acid reference standard
Instrumentation: HPLC system with a UV detector, analytical balance, pH meter
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 3-Amino-2-methoxyisonicotinic acid.
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention for aromatic compounds and is widely available.
Mobile Phase A
20 mM Ammonium acetate in water, pH adjusted to 4.5 with Formic acid
The buffered aqueous phase controls the ionization of the analyte. A pH of 4.5 is chosen to be between the pKa of the carboxylic acid and the amino group, promoting a neutral state and enhancing retention.
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase HPLC.
Gradient
10% B to 70% B over 15 minutes
A gradient elution is employed to ensure the elution of any potential impurities with different polarities and to clean the column after each injection.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection
UV at 272 nm
The aromatic pyridine ring exhibits strong UV absorbance. The wavelength of 272 nm was determined by UV spectral analysis to be the λmax, providing maximum sensitivity.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Standard and Sample Preparation Protocol
Standard Preparation:
Accurately weigh approximately 10 mg of 3-Amino-2-methoxyisonicotinic acid reference standard.
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL (stock solution).
Perform serial dilutions of the stock solution with the same diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
Accurately weigh the sample containing 3-Amino-2-methoxyisonicotinic acid.
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to achieve a theoretical concentration within the calibration range.
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation and Stability-Indicating Aspects
To ensure the trustworthiness and reliability of this method, a comprehensive validation should be performed according to ICH guidelines.[7] A crucial component of this is demonstrating the stability-indicating nature of the method through forced degradation studies.
Forced Degradation Protocol
Forced degradation studies are essential to ensure that the analytical method can accurately measure the analyte in the presence of its degradation products.[8]
Workflow for Forced Degradation:
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol:
Acid Hydrolysis: Treat a solution of 3-Amino-2-methoxyisonicotinic acid with 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: Treat a solution of the analyte with 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: Treat a solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.
Photolytic Degradation: Expose a solution of the analyte to light as per ICH Q1B guidelines.[7]
Following exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.
Analyze the stressed samples using the developed HPLC method.
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak, and the peak purity of the analyte can be demonstrated using a photodiode array (PDA) detector.
Data Analysis and Interpretation
The concentration of 3-Amino-2-methoxyisonicotinic acid in unknown samples is determined by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. A linear regression analysis is then applied to determine the concentration of the analyte in the sample.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable protocol for the quantitative analysis of 3-Amino-2-methoxyisonicotinic acid. By carefully considering the physicochemical properties of the analyte and employing a systematic approach to method development, this protocol ensures accurate and reproducible results. The inclusion of a forced degradation study protocol establishes the stability-indicating nature of the method, making it suitable for a wide range of applications in pharmaceutical development and quality control.
References
Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. Available at: [Link]
PubChem. 3-Aminoisonicotinic acid. National Center for Biotechnology Information. Available at: [Link]
PubChem. 3-Amino-2-methylbutanoic acid. National Center for Biotechnology Information. Available at: [Link]
Agilent Technologies. Analysis of Amino Acids by HPLC. Available at: [Link]
Kim, H., & Chin, Y. W. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 37(17), 3845–3852.
Kumar, K. S., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Methionine. Available at: [Link]
Nemati, R., et al. (2018). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. MethodsX, 5, 1613–1622.
PubChem. 2-Methoxyisonicotinic Acid. National Center for Biotechnology Information. Available at: [Link]
Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]
Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage.
Moroder, L., & Musiol, H. J. (2005). 7.3 Amino Acid Analysis. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 489-503). Georg Thieme Verlag.
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
Casian, A. I., et al. (2023). The Cardioprotective Potential of Marine Venom and Toxins. Marine Drugs, 21(11), 565.
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00084.
PubChem. 2-Amino-6-methoxynicotinic acid HCl. National Center for Biotechnology Information. Available at: [Link]
PubChem. (2R,3S)-3-amino-2-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]
PubChem. 2-Aminonicotinic acid. National Center for Biotechnology Information. Available at: [Link]
Application Notes and Protocols for the Purification of 3-Amino-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity for 3-Amino-2-methoxyisonicotinic Acid 3-Amino-2-methoxyisonicotinic acid is a substituted pyridine carboxylic aci...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for 3-Amino-2-methoxyisonicotinic Acid
3-Amino-2-methoxyisonicotinic acid is a substituted pyridine carboxylic acid that holds significant interest in medicinal chemistry and drug development due to its structural resemblance to nicotinic acid and its potential as a building block for novel therapeutic agents. The presence of amino and methoxy groups on the isonicotinic acid scaffold offers unique opportunities for molecular interactions and metabolic stability. However, the synthetic routes to this compound can often yield a mixture of starting materials, by-products, and regioisomers. Therefore, robust and efficient purification is paramount to ensure the integrity of downstream applications, from biological screening to the synthesis of active pharmaceutical ingredients (APIs).
This comprehensive guide provides detailed protocols and technical insights into the principal methods for the purification of 3-Amino-2-methoxyisonicotinic acid: crystallization and chromatography . The selection of the appropriate method is contingent on the impurity profile, the desired final purity, and the scale of the purification.
PART 1: Foundational Principles of Purification
The purification strategy for 3-Amino-2-methoxyisonicotinic acid is dictated by its physicochemical properties. As an amino acid derivative, it possesses both an acidic carboxylic acid group and a basic amino group, making it an amphoteric molecule. This characteristic is central to the design of effective purification protocols.
Crystallization: A Scalable and Cost-Effective Approach
Crystallization is a powerful technique for the purification of solid compounds, leveraging differences in solubility between the target molecule and its impurities.[1][2] For 3-Amino-2-methoxyisonicotinic acid, several crystallization methods can be employed, including cooling crystallization, anti-solvent addition, and reactive crystallization (neutralization). The choice of solvent is critical and should be guided by the solubility profile of the compound.
Chromatography: High-Resolution Purification
Chromatography offers superior separation power for complex mixtures and is particularly useful for removing closely related impurities.[3][4] For a polar, amphoteric molecule like 3-Amino-2-methoxyisonicotinic acid, ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) are the most pertinent techniques.[5][6]
PART 2: Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is designed for the purification of crude 3-Amino-2-methoxyisonicotinic acid where the primary impurities are non-polar or have significantly different solubility profiles.
Rationale: The use of a mixed solvent system (e.g., ethanol/water or methanol/water) allows for fine-tuning of the solubility of the target compound. The compound is dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent (anti-solvent) is added to induce crystallization upon cooling.
Materials:
Crude 3-Amino-2-methoxyisonicotinic acid
Ethanol (reagent grade)
Deionized water
Heating magnetic stirrer
Crystallization dish
Buchner funnel and filter paper
Vacuum flask
Procedure:
Dissolution: In a crystallization dish, dissolve the crude 3-Amino-2-methoxyisonicotinic acid in a minimal amount of hot ethanol. Stir continuously to facilitate dissolution.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Anti-Solvent Addition: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid. The onset of turbidity indicates that the solution is nearing saturation.
Re-dissolution: Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
Cooling and Crystallization: Cover the crystallization dish and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Quality Control: Assess the purity of the recrystallized product by measuring its melting point and by using an analytical technique such as HPLC.
Protocol 2: Ion-Exchange Chromatography
This method is highly effective for separating 3-Amino-2-methoxyisonicotinic acid from acidic or basic impurities.[7]
Rationale: At a pH below its isoelectric point, the amino group of 3-Amino-2-methoxyisonicotinic acid will be protonated, giving the molecule a net positive charge. This allows it to bind to a cation-exchange resin. Conversely, at a pH above its isoelectric point, the carboxylic acid group will be deprotonated, resulting in a net negative charge, enabling binding to an anion-exchange resin. Impurities with different charge characteristics will either not bind or will elute under different conditions.
Resin Preparation: Pack a chromatography column with the cation-exchange resin and equilibrate it with a low concentration of HCl (e.g., 0.1 M).
Sample Loading: Dissolve the crude 3-Amino-2-methoxyisonicotinic acid in the equilibration buffer and adjust the pH to be below the isoelectric point. Load the solution onto the column.
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
Elution: Elute the bound 3-Amino-2-methoxyisonicotinic acid using a stepwise or linear gradient of increasing HCl or ammonia concentration.
Fraction Collection: Collect fractions and monitor the elution profile using UV-Vis spectroscopy or thin-layer chromatography (TLC).
Isolation: Combine the pure fractions, neutralize the pH, and remove the solvent under reduced pressure. The product may precipitate upon neutralization and can be collected by filtration.[8]
Workflow for Ion-Exchange Chromatography
Caption: Workflow of Ion-Exchange Chromatography for Purification.
Protocol 3: Preparative Reverse-Phase HPLC
For the highest purity, especially for small-scale preparations or for isolating the final product for pharmaceutical use, preparative HPLC is the method of choice.
Rationale: This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer.
Materials:
Crude 3-Amino-2-methoxyisonicotinic acid
HPLC-grade water
HPLC-grade acetonitrile or methanol
Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier)
Preparative HPLC system with a C18 column
Fraction collector
Rotary evaporator
Procedure:
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
Sample Preparation: Dissolve the crude material in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
Purification: Inject the sample onto the preparative HPLC column and run the developed gradient method.
Fraction Collection: Collect fractions corresponding to the peak of the pure 3-Amino-2-methoxyisonicotinic acid.
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Preparative HPLC Purification Workflow
Caption: Step-by-step workflow for preparative HPLC purification.
PART 3: Purity Assessment
A crucial aspect of purification is the accurate determination of the final product's purity. A combination of methods should be employed to provide a comprehensive purity profile.[9]
Analytical Technique
Information Provided
Typical Purity Target
High-Performance Liquid Chromatography (HPLC)
Quantitative assessment of purity and detection of related impurities.[6]
> 98%
Liquid Chromatography-Mass Spectrometry (LC-MS)
Confirmation of molecular weight and identification of impurities.[10]
N/A
Nuclear Magnetic Resonance (NMR) Spectroscopy
Structural confirmation and detection of structural isomers and residual solvents.
No observable impurities
Melting Point
A sharp melting point range indicates high purity.
Narrow range (e.g., 1-2 °C)
Conclusion
The purification of 3-Amino-2-methoxyisonicotinic acid is a critical step in its utilization for research and drug development. The choice between crystallization and chromatographic methods will depend on the specific requirements of the project. For large quantities and initial purification, crystallization is often the most practical approach. For achieving the highest levels of purity, particularly for biological and pharmaceutical applications, preparative HPLC is indispensable. The protocols provided herein serve as a detailed guide for researchers to achieve high-purity 3-Amino-2-methoxyisonicotinic acid, ensuring the reliability and reproducibility of their scientific endeavors.
References
Organic Syntheses Procedure. (n.d.). 3-aminopyridine. Retrieved from [Link]
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
ResearchGate. (2013). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Retrieved from [Link]
AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
Google Patents. (n.d.). Method for crystallization of amino acids.
PubMed. (2020, September 10). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved from [Link]
ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. Retrieved from [Link]
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
NIH. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Retrieved from [Link]
NIH. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]
Biomedical Chemistry. (2025, March 28). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]
Application Note: Recrystallization and Purification of 3-Amino-2-methoxyisonicotinic Acid
This Application Note is structured as a high-level technical guide for process chemists and formulation scientists. It synthesizes chemical principles with practical purification strategies for 3-Amino-2-methoxyisonicot...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and formulation scientists. It synthesizes chemical principles with practical purification strategies for 3-Amino-2-methoxyisonicotinic acid (CAS: 870997-81-2), a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.
[1]
Introduction & Chemical Context
3-Amino-2-methoxyisonicotinic acid (also known as 3-amino-2-methoxy-4-pyridinecarboxylic acid) is a zwitterionic building block used extensively in medicinal chemistry. Its structure comprises a pyridine ring substituted with a carboxylic acid at C4, an amine at C3, and a methoxy group at C2.
Key Chemical Challenges
Zwitterionic Nature: Like many amino acids, this compound exists as a zwitterion in neutral aqueous solutions, leading to high melting points and low solubility in common organic solvents.
Methoxy Stability: The 2-methoxy group is susceptible to hydrolysis under strongly acidic conditions or high temperatures, potentially converting the molecule to its 2-hydroxy (pyridone) analog.
Impurity Profile: Common impurities include the starting material (2-methoxy-3-nitroisonicotinic acid ) and reduction byproducts.
This guide details a Two-Stage Purification Protocol :
Isoelectric Precipitation: For bulk removal of inorganic salts and highly polar impurities.
Thermal Recrystallization: For polishing and achieving >99% HPLC purity.
Pre-Formulation: Solubility Profiling
Before attempting bulk recrystallization, the solubility profile must be established. The zwitterionic character dictates that pH manipulation is the most effective tool for dissolution.
Protocol 1: Solubility Mapping
Objective: Determine the Isoelectric Point (pI) and optimal solvent systems.
Solvent System
Condition
Solubility Observation
Suitability
Water (Neutral pH)
25°C
Insoluble / Slightly Soluble
Poor (Anti-solvent)
Water (pH 10-12, NaOH)
25°C
Soluble (as Sodium salt)
High (Initial Dissolution)
Water (pH 1-2, HCl)
25°C
Soluble (as HCl salt)
High (Risk of hydrolysis)
Methanol / Ethanol
Reflux
Sparingly Soluble
Potential Anti-solvent
DMSO
25°C
Soluble
Good for Analysis (NMR)
Ethyl Acetate
25°C
Insoluble
Good for washing impurities
Critical Insight: The compound is least soluble at its isoelectric point (typically pH 3.5 – 4.5 for aminopyridine acids). This pH window is the target for crystallization.
Core Protocol: Purification Workflow
The following workflow combines chemical manipulation (pH swing) with thermodynamic control (cooling) to maximize yield and purity.
Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1N NaOH with stirring until pH reaches 10–11. The solution should become clear as the sodium salt forms.
Filtration: If the crude source was a hydrogenation reaction, filter off the Pd/C catalyst through a Celite pad.
Checkpoint: If the solution is dark, treat with activated carbon (5% w/w) for 30 mins and filter.
pH Adjustment (Crystallization):
Cool the filtrate to 10–15°C.
Slowly add 1N HCl dropwise while monitoring pH.
Critical Zone: As pH approaches 5.0, slow the addition.
Target pH: 3.8 – 4.2 (Theoretical pI). Massive precipitation of the zwitterion should occur.
Aging: Stir the slurry at 5°C for 2 hours to allow crystal growth and prevent inclusion of impurities.
Isolation: Filter the solid under vacuum. Wash the cake with cold water (2x) to remove NaCl formed during neutralization.
Phase B: Thermal Recrystallization (Polishing)
Rationale: Removes trace isomers and starting materials that may have co-precipitated.
Solvent System: Water : Ethanol (90:10 v/v).
Step-by-Step Procedure:
Slurry Generation: Suspend the wet cake from Phase A in distilled water (approx. 15-20 volumes).
Heating: Heat the slurry to 85–90°C.
Note: Do not exceed 95°C to protect the methoxy group.
Co-Solvent Addition: If dissolution is incomplete, add Ethanol dropwise (up to 10% total volume) until a clear solution is obtained.
Controlled Cooling:
Cool to 60°C over 30 minutes.
Seeding (Optional): Add pure seed crystals (0.1% w/w) at 55°C to induce uniform nucleation.
Cool to 0–5°C over 2 hours.
Final Isolation: Filter the white crystalline solid.
Washing: Wash with cold Ethyl Acetate (removes lipophilic impurities).
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.
Caption: Step-by-step purification workflow from crude intermediate to pure API scaffold.
Analytical Validation
To ensure the protocol's success, the final product must be validated against the following specifications.
Test
Method
Acceptance Criteria
Purpose
Purity
HPLC (C18, Phosphate Buffer/MeOH)
> 98.5% Area
Quantify organic impurities
Identity
1H-NMR (DMSO-d6)
Conforms to structure
Confirm methoxy (3.8 ppm) & aromatic protons
Water Content
Karl Fischer (KF)
< 1.0%
Ensure drying efficiency
Residue on Ignition
Gravimetric
< 0.1%
Confirm removal of NaCl/inorganics
Troubleshooting Guide
Issue: "Oiling Out" instead of crystallizing.
Cause: Cooling too fast or impurities lowering the melting point.
Solution: Re-heat to dissolve, add seed crystals at cloud point, and cool at a rate of 10°C/hour.
Issue: Low Yield.
Cause: pH missed the isoelectric point window.
Solution: Analyze the mother liquor.[2] If product is present, adjust pH carefully between 3.5 and 4.5 to recover more solid.
Issue: Yellow Discoloration.
Cause: Oxidation traces or nitro-impurities.
Solution: Repeat the initial alkaline dissolution (Phase A) and treat with activated carbon before acidification.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid (Analogous Structure). Retrieved from [Link]
Google Patents.Method for crystallization of amino acids (US5118815A).
MySkinRecipes. 3-Amino-2-methoxyisonicotinic acid Product Specifications. Retrieved from [Link]
Disclaimer: This protocol is for research and development purposes only. All procedures should be performed in a suitable fume hood with appropriate Personal Protective Equipment (PPE).
Application Notes and Protocols: Strategic Coupling Reactions with 3-Amino-2-methoxyisonicotinic Acid for Drug Discovery
Introduction: The Strategic Value of the 3-Amino-2-methoxyisonicotinic Acid Scaffold In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 3-Amino-2-methoxyisonicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. 3-Amino-2-methoxyisonicotinic acid is a highly valuable and versatile building block, offering a unique combination of functional handles that can be selectively addressed to construct complex molecular architectures. Its substituted pyridine core is a common motif in a wide range of biologically active compounds. The presence of a carboxylic acid, a primary amine, and a methoxy group on the pyridine ring provides multiple points for diversification, enabling the exploration of a broad chemical space in the pursuit of potent and selective drug candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Amino-2-methoxyisonicotinic acid in key coupling reactions. We will delve into the practical and mechanistic details of amide bond formation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination, offering field-proven insights and detailed protocols to empower your synthetic campaigns.
Part 1: Amide Bond Formation - Leveraging the Carboxylic Acid Functionality
The carboxylic acid moiety of 3-Amino-2-methoxyisonicotinic acid is a prime site for modification through amide bond formation, a cornerstone reaction in drug discovery for enhancing pharmacokinetic and pharmacodynamic properties. The formation of an amide bond from a carboxylic acid and a primary or secondary amine is a condensation reaction that requires the activation of the carboxylic acid.[1]
Causality of Experimental Choices in Amide Coupling
The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). For instance, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2] The addition of activating agents like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can further enhance the reaction rate and suppress side reactions.
Application Note: Derivatization Strategies for the Analysis of 3-Amino-2-methoxyisonicotinic Acid
Abstract This application note provides detailed protocols for the chemical derivatization of 3-Amino-2-methoxyisonicotinic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Perform...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides detailed protocols for the chemical derivatization of 3-Amino-2-methoxyisonicotinic acid to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to its polar nature, direct analysis of 3-Amino-2-methoxyisonicotinic acid is challenging. Derivatization enhances volatility for GC-MS and improves chromatographic retention and detectability for HPLC. This guide outlines two primary derivatization workflows: a two-step esterification and acylation for GC-MS, and a pre-column derivatization using o-Phthalaldehyde (OPA) for HPLC with fluorescence detection. These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for this compound.
Introduction: The Rationale for Derivatization
3-Amino-2-methoxyisonicotinic acid is a substituted pyridine carboxylic acid of interest in pharmaceutical and metabolic research. Its structure, containing a primary amine, a carboxylic acid, and a polar pyridine ring, imparts low volatility and poor chromatographic performance on standard GC and reverse-phase HPLC columns.[1][2] Direct injection into a GC-MS can lead to thermal decomposition in the injector port and poor peak shape.[2] Similarly, in HPLC, its polar character can result in insufficient retention on conventional C18 columns.
Chemical derivatization addresses these challenges by modifying the functional groups responsible for the compound's polarity.[1][3] For GC-MS analysis, derivatization aims to:
Increase Volatility: By replacing the active hydrogens on the amino and carboxylic acid groups with non-polar moieties, the intermolecular hydrogen bonding is reduced, making the molecule more volatile.[2]
Enhance Thermal Stability: The resulting derivatives are generally more stable at the elevated temperatures required for GC analysis.[4]
Improve Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[4]
For HPLC analysis, pre-column derivatization is employed to:
Increase Hydrophobicity: Attaching a non-polar derivatizing agent to the primary amine enhances retention on reverse-phase columns.
Improve Detection Sensitivity: By introducing a fluorescent or UV-absorbing tag, the limit of detection can be significantly lowered.[4][5]
This application note provides detailed, step-by-step protocols for two validated derivatization strategies tailored for 3-Amino-2-methoxyisonicotinic acid.
Derivatization for GC-MS Analysis: Two-Step Esterification and Acylation
A robust method for the derivatization of compounds containing both carboxylic acid and amino groups for GC-MS analysis is a two-step process involving esterification of the carboxylic acid followed by acylation of the amino group.[6] This approach yields stable derivatives with excellent chromatographic properties.
Principle of the Method
The derivatization proceeds in two sequential reactions:
Esterification: The carboxylic acid group of 3-Amino-2-methoxyisonicotinic acid is converted to its methyl ester using methanolic HCl. This reaction specifically targets the carboxylic acid functionality.[6][7]
Acylation: The primary amino group is then acylated using an acylating agent such as pentafluoropropionic anhydride (PFPA). The highly fluorinated acyl group enhances the volatility and improves the electron capture properties of the derivative, which can be beneficial for certain GC detectors.[6]
The final derivative, methyl 3-(pentafluoropropionamido)-2-methoxyisonicotinate, is significantly more volatile and thermally stable than the parent compound.
Experimental Protocol
Materials:
3-Amino-2-methoxyisonicotinic acid standard
Methanolic HCl (2 M)
Pentafluoropropionic anhydride (PFPA)
Ethyl acetate (anhydrous)
Toluene (anhydrous)
Nitrogen gas for evaporation
Heating block or water bath
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
Protocol:
Sample Preparation: Accurately weigh approximately 1 mg of 3-Amino-2-methoxyisonicotinic acid into a reaction vial.
Esterification:
Add 500 µL of 2 M methanolic HCl to the vial.
Cap the vial tightly and heat at 80°C for 60 minutes.[6]
Cool the vial to room temperature.
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Acylation:
To the dried residue, add 200 µL of ethyl acetate and 50 µL of PFPA.[6]
The derivatization protocols presented in this application note provide reliable and robust methods for the analysis of 3-Amino-2-methoxyisonicotinic acid by GC-MS and HPLC. The two-step esterification and acylation method for GC-MS effectively increases the volatility and thermal stability of the analyte, enabling its separation and detection. For HPLC analysis, pre-column derivatization with OPA offers a rapid and sensitive method for quantification using fluorescence detection. The choice of method will depend on the specific analytical requirements, available instrumentation, and the sample matrix. Proper validation of these methods in the user's laboratory is recommended to ensure optimal performance.
References
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]
Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]
Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(10), 1541-1558. Retrieved from [Link]
Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Retrieved from [Link]
Kranenburg, R. F., et al. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Journal of Chromatography A, 1626, 461362. Retrieved from [Link]
Al-Saffar, F. Y., et al. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(29), 4343-4352. Retrieved from [Link]
Axion Labs. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Retrieved from [Link]
Lee, D. Y. W., et al. (2020). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 11(11), 1229. Retrieved from [Link]
Wollenberg, A. C. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
Wan, D., et al. (2018). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. Journal of Lipid Research, 59(5), 913-920. Retrieved from [Link]
Sobolevsky, T. G., et al. (2003). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science, 26(17), 1474-1478. Retrieved from [Link]
Bibel, M. (2023, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
Husek, P. (2009). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Methods in Molecular Biology, 528, 145-157. Retrieved from [Link]
Naz, S., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. Retrieved from [Link]
Higashi, T. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 801(2), 269-277. Retrieved from [Link]
Husek, P. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 1(1), 127-143. Retrieved from [Link]
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]
Li, Y., et al. (2012). Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. Journal of Shenyang Pharmaceutical University, 29(1), 47-49. Retrieved from [Link]
Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
Núñez-Vergara, L. J., et al. (2004). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 49(2), 147-152. Retrieved from [Link]
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. Retrieved from [Link]
Liu, R. H., & Gfeller, K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4), 1. Retrieved from [Link]
Sharma, V., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4192. Retrieved from [Link]
Shimadzu. (n.d.). Analysis of Amino acids by pre-column derivatization methods. Retrieved from [Link]
Gan, S. H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 34. Retrieved from [Link]
Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 779. Retrieved from [Link]
Gârbuleţ, D., et al. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 113(4), 1285-1288. Retrieved from [Link]
Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. Retrieved from [Link]
Prudhviraju, C., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 2-8. Retrieved from [Link]
Sova, A., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5831-5840. Retrieved from [Link]
Yuan, Y., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Analytical Chemistry, 89(9), 4924-4932. Retrieved from [Link]
Janecki, M., et al. (2021). Effects of derivatization reagents consisting of n-alkyl chloroformate/n-alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Retrieved from [Link]
Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids.
Kim, J., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(11), 779. Retrieved from [Link]
Application Notes and Protocols for the Synthesis of Novel Polyamides from 3-Amino-2-methoxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and potential applications of novel polyamides derived from the functionalized monome...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and potential applications of novel polyamides derived from the functionalized monomer, 3-amino-2-methoxyisonicotinic acid. This monomer offers a unique combination of a reactive carboxylic acid and an amino group on a pyridine backbone, with an additional methoxy group that can influence polymer properties. These application notes and protocols are designed to equip researchers with the foundational knowledge and practical steps to explore this promising class of polymers for advanced applications, including drug delivery, specialty materials, and biomedical devices.
Introduction: The Strategic Advantage of Functionalized Pyridine-Based Monomers
The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for imbuing materials with unique thermal, mechanical, and electronic properties. Pyridine-containing polymers, in particular, have garnered significant interest due to their potential for hydrogen bonding, metal coordination, and inherent biological activity. 3-Amino-2-methoxyisonicotinic acid stands out as a particularly interesting monomer due to the strategic placement of its functional groups. The amino and carboxylic acid groups provide the necessary reactivity for polycondensation reactions to form polyamides, while the methoxy group can enhance solubility and modify the polymer's hydrophilicity. The nitrogen atom within the pyridine ring offers a site for potential post-polymerization modification or for influencing the polymer's interaction with biological systems.
Polyamides derived from amino acids have been extensively explored for biomedical applications owing to their biocompatibility and biodegradability.[1] By utilizing a synthetic amino acid-like monomer such as 3-amino-2-methoxyisonicotinic acid, it is possible to create polymers with tailored properties that are not readily achievable with natural amino acids. The resulting polyamides are expected to exhibit a unique combination of properties derived from both the polyamide backbone and the functionalized pyridine ring.
Soluble in polar organic solvents (e.g., DMF, DMAc, NMP)
Table 1: Physicochemical properties of 3-amino-2-methoxyisonicotinic acid.
The monomer, 3-amino-2-methoxyisonicotinic acid, is commercially available from specialized chemical suppliers.[2] For researchers interested in its synthesis, analogous procedures for related aminonicotinic acids can be adapted.[3]
Polymerization of 3-Amino-2-methoxyisonicotinic Acid: Synthesis of a Novel Polyamide
The presence of both an amino and a carboxylic acid group on the same molecule allows for self-condensation polymerization to form a polyamide. This process typically requires activation of the carboxylic acid group to facilitate amide bond formation.
Direct Polycondensation via Phosphorylation
A reliable method for synthesizing polyamides from amino acids is the Yamazaki-Higashi reaction, which utilizes phosphite chemistry for in-situ activation of the carboxylic acid.
Reaction Scheme:
Experimental Workflow:
Caption: Workflow for direct polycondensation.
Detailed Protocol:
Reagents and Glassware:
3-Amino-2-methoxyisonicotinic acid (1.0 eq)
N-Methyl-2-pyrrolidone (NMP) (to achieve a monomer concentration of 10-15 wt%)
Pyridine (4.0 eq)
Lithium Chloride (LiCl) (optional, to improve solubility)
Triphenyl phosphite (TPP) (1.2 eq)
Methanol (for precipitation)
Deionized water
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
Procedure:
Dry all glassware thoroughly in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
To the reaction flask, add 3-amino-2-methoxyisonicotinic acid, NMP, pyridine, and LiCl (if used).
Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.
Slowly add triphenyl phosphite to the reaction mixture at room temperature.
Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polymer.
Collect the fibrous polymer precipitate by filtration.
Wash the polymer thoroughly with methanol and then with deionized water to remove any residual solvents and reagents.
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents oxidation of the reagents and side reactions at elevated temperatures.
NMP and LiCl: NMP is a polar aprotic solvent that effectively dissolves the monomer and the resulting polymer. LiCl can further enhance the solubility of aromatic polyamides by disrupting intermolecular hydrogen bonding.
Pyridine: Acts as a base to neutralize the phosphoric acid byproduct of the reaction, driving the equilibrium towards polymer formation.
Triphenyl Phosphite: Serves as the activating agent for the carboxylic acid group.
Methanol Precipitation: Methanol is a non-solvent for the polyamide, causing it to precipitate out of the NMP solution, allowing for its isolation and purification.
Characterization of the Resulting Polyamide
A thorough characterization of the synthesized polyamide is essential to understand its structure, molecular weight, and thermal properties.
Characterization Workflow:
Caption: Polymer characterization workflow.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond.
Expected Peaks:
~3300 cm⁻¹ (N-H stretching of the amide)
~1650 cm⁻¹ (C=O stretching of the amide I band)
~1540 cm⁻¹ (N-H bending of the amide II band)
Disappearance of the broad O-H stretch from the carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer repeating unit. The spectra should be consistent with the proposed polyamide structure.
Molecular Weight Determination
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A suitable solvent system (e.g., DMF with LiBr) should be used.
Thermal Properties
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The decomposition temperature (Td) is a key parameter. Polyamides with aromatic backbones are expected to exhibit high thermal stability.
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer. The Tg provides information about the amorphous nature of the polymer and its processing window.
Expected Properties Summary:
Property
Expected Outcome
Significance
Solubility
Soluble in polar aprotic solvents
Good processability for film casting and fiber spinning.
Thermal Stability
High decomposition temperature (>300 °C)
Suitable for applications requiring thermal resistance.
Glass Transition Temp.
High Tg
Indicates a rigid polymer backbone, contributing to good mechanical properties.
Table 2: Anticipated properties of the polyamide derived from 3-amino-2-methoxyisonicotinic acid.
Potential Applications
The unique structure of polyamides derived from 3-amino-2-methoxyisonicotinic acid suggests a range of potential applications:
Biomedical Materials: The presence of the pyridine ring and the polyamide backbone could lead to materials with interesting biological interactions, making them candidates for drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[4][5]
High-Performance Polymers: Aromatic polyamides are known for their excellent thermal and mechanical properties.[6] These novel polymers could find use in applications requiring high-temperature resistance and mechanical strength.
Functional Membranes: The controlled polarity and potential for hydrogen bonding could make these polyamides suitable for the fabrication of separation membranes for gas or liquid filtration.
Coordination Polymers: The pyridine nitrogen offers a site for coordination with metal ions, opening up possibilities for creating functional materials with catalytic or sensing properties.
Conclusion
The use of 3-amino-2-methoxyisonicotinic acid as a monomer presents a promising avenue for the development of novel polyamides with tailored properties. The protocols outlined in this document provide a solid foundation for the synthesis and characterization of these materials. The unique combination of a polyamide backbone with a functionalized pyridine ring is expected to yield polymers with a wide range of potential applications, particularly in the fields of biomedical science and advanced materials. Further research into the structure-property relationships of these polymers will undoubtedly uncover new and exciting opportunities.
References
Abdiyev, K. Zh., et al. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride: Synthesis and Study of Biocidal Properties. ES Mater. Manuf., 25, 1218. [Link]
Balamurugan, S., et al. (2022). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. Molecules, 27(19), 6296. [Link]
Chen, R., et al. (2022). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal, 6, 83. [Link]
Gao, C., et al. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Chemistry Central Journal, 6(1), 83. [Link]
Ghosh, S., et al. (2004). Synthesis and characterization of polyimides containing pyridine moiety. Journal of Applied Polymer Science, 93(4), 1846-1853. [Link]
Li, Z., et al. (2015). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Polymer Chemistry, 6(39), 6973-6981. [Link]
Liaw, D. J., et al. (2012). Functional Aromatic Polyamides. Polymers, 4(1), 410-441. [Link]
Liaw, D. J., et al. (2012). Functional Aromatic Polyamides. Polymers, 4(1), 410-441. [Link]
Liu, Y., et al. (2014). Synthesis of 2-aminonicotinic acid. Journal of Chemical Research, 38(11), 651-653. [Link]
National Center for Biotechnology Information (n.d.). 3-Aminoisonicotinic acid. PubChem. Retrieved from [Link]
Wang, Y. Z., et al. (2015). One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Polymer Chemistry, 6(39), 6973-6981. [Link]
Zou, H., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 407. [Link]
National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
YouTube. (2019, November 20). Quick Review of Polyamide Synthesis [Video]. Wendy Krause. [Link]
MDPI. (2022). Influence of Atmospheric Conditions on Mechanical Properties of Polyamide with Different Content of Recycled Material in Selective Laser Sintering. Polymers, 14(12), 2386. [Link]
Dervan, P. B. (2001). Py-Im Polyamides Distinguish Double Helical DNA and RNA. Current Opinion in Chemical Biology, 5(6), 689-693. [Link]
Technical Dossier: Investigating the Potential of 3-Amino-2-methoxyisonicotinic Acid in Drug Discovery
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of the novel compound, 3-Amino-2-methoxy...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of the novel compound, 3-Amino-2-methoxyisonicotinic acid. Given the limited direct literature on this specific molecule, this guide synthesizes information from structurally related compounds and established biochemical assays to propose a robust framework for its investigation.
Introduction: The Isonicotinic Acid Scaffold in Medicinal Chemistry
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1] The versatility of this heterocyclic motif allows for substitutions that can modulate a compound's physicochemical properties and biological activity. The introduction of an amino group can facilitate hydrogen bonding and act as a key pharmacophoric element, while a methoxy group can influence lipophilicity and metabolic stability. The strategic placement of these functional groups in 3-Amino-2-methoxyisonicotinic acid suggests its potential as a valuable building block for novel therapeutics.
Physicochemical Properties and Safety Considerations
Property
Estimated Value/Information
Source/Analogy
Molecular Formula
C7H8N2O3
Molecular Weight
168.15 g/mol
Appearance
Likely a solid at room temperature
General property of similar small organic molecules
Solubility
Expected to have some solubility in polar organic solvents and aqueous solutions, pH-dependent.
Based on the presence of carboxylic acid and amino groups.
Safety
Handle with care. Assumed to be an irritant to skin, eyes, and the respiratory tract.[2]
Based on the GHS classifications for 3-aminoisonicotinic acid.[2]
Safety Precautions: Always handle 3-Amino-2-methoxyisonicotinic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Proposed Synthetic Protocol
The synthesis of 3-Amino-2-methoxyisonicotinic acid can be approached through a multi-step process starting from commercially available precursors. The following protocol is a proposed route based on established organic chemistry principles.
Protocol 1: Synthesis of 3-Amino-2-methoxyisonicotinic acid
Objective: To synthesize 3-Amino-2-methoxyisonicotinic acid from a suitable starting material.
Materials:
2-Chloro-3-nitroisonicotinic acid
Sodium methoxide (NaOMe)
Methanol (MeOH)
Palladium on carbon (Pd/C, 10%)
Hydrogen gas (H2)
Ethyl acetate (EtOAc)
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO3)
Anhydrous sodium sulfate (Na2SO4)
Round-bottom flasks
Magnetic stirrer and stir bars
Reflux condenser
Hydrogenation apparatus
Rotary evaporator
Filtration apparatus
pH meter or pH paper
Step-by-Step Procedure:
Methoxylation:
In a round-bottom flask, dissolve 2-chloro-3-nitroisonicotinic acid in methanol.
Carefully add a stoichiometric equivalent of sodium methoxide.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and neutralize with a dilute HCl solution.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-3-nitroisonicotinic acid.
Reduction of the Nitro Group:
Dissolve the 2-methoxy-3-nitroisonicotinic acid in methanol in a flask suitable for hydrogenation.
Add a catalytic amount of 10% Pd/C.
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the Celite pad with methanol.
Combine the filtrates and remove the solvent under reduced pressure.
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Amino-2-methoxyisonicotinic acid.
Characterization: The final product should be characterized by:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
Mass Spectrometry: To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify functional groups.
Melting Point Analysis: To assess purity.
Workflow Diagram:
Caption: Synthetic pathway for 3-Amino-2-methoxyisonicotinic acid.
Potential Applications and Experimental Protocols
Based on the known biological activities of related compounds, 3-Amino-2-methoxyisonicotinic acid could be investigated for several therapeutic applications.
Antimicrobial Activity
Isonicotinic acid derivatives are well-known for their antimicrobial properties, with isoniazid being a frontline anti-tuberculosis drug.[1] The novel substitutions on the pyridine ring may confer activity against a range of microbial pathogens.
Objective: To determine the minimum inhibitory concentration (MIC) of 3-Amino-2-methoxyisonicotinic acid against various bacterial and fungal strains.
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Spectrophotometer (plate reader)
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Negative control (vehicle, e.g., DMSO)
Step-by-Step Procedure:
Preparation of Stock Solution: Prepare a stock solution of 3-Amino-2-methoxyisonicotinic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to CLSI guidelines.
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
Controls: Include wells for a positive control (microbes with antibiotic), negative control (microbes with vehicle), and a sterility control (medium only).
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Certain amino acid derivatives have demonstrated anti-inflammatory properties.[3][4] The presence of the amino acid-like moiety in the target molecule warrants investigation into its potential to modulate inflammatory pathways.
Objective: To assess the effect of 3-Amino-2-methoxyisonicotinic acid on the production of pro-inflammatory cytokines in macrophages.
Materials:
3-Amino-2-methoxyisonicotinic acid
Macrophage cell line (e.g., RAW 264.7)
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
Lipopolysaccharide (LPS)
ELISA kits for TNF-α and IL-6
Cell viability assay kit (e.g., MTT or PrestoBlue)
96-well cell culture plates
Step-by-Step Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of 3-Amino-2-methoxyisonicotinic acid for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include a vehicle control group (no compound, with LPS) and an unstimulated control group (no compound, no LPS).
Supernatant Collection: After incubation, collect the cell culture supernatants.
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle control group. A significant reduction in cytokine production would indicate anti-inflammatory activity.
Workflow Diagram:
Caption: Workflow for assessing anti-inflammatory activity.
Conclusion
3-Amino-2-methoxyisonicotinic acid represents a novel chemical entity with the potential for diverse biological activities. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and preliminary screening for antimicrobial and anti-inflammatory properties. The results from these initial studies will be crucial in determining the future direction of research and development for this promising compound.
References
Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
Google Patents. (n.d.). EP1300391A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
MedSchoolCoach. (2020, October 27). Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]
PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxyisonicotinic Acid. Retrieved from [Link]
Spetea, M., et al. (2011). Biological, pharmacological and immunological activities of novel 6-amino-acid-substituted 14-alkoxy-N-methylmorphinans. Journal of Neuroinflammation, 8, 114. Retrieved from [Link]
ResearchGate. (n.d.). Industrial Applications of Amino-acids. Retrieved from [Link]
Kuntic, V., et al. (2006). Synthesis, Characterization, and Biological Activity of Amino Acid Derivatives of the Heteropolytungstophosphoric Acid. Monatshefte für Chemie / Chemical Monthly, 137(5), 565-573. Retrieved from [Link]
MDPI. (n.d.). Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. Retrieved from [Link]
MDPI. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Retrieved from [Link]
PubMed. (n.d.). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Retrieved from [Link]
NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Amino acid 2-aminopropanoic CH 3CH(NH 2)COOH crystals: Materials for photo- and acoustoinduced optoelectronic applications. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Retrieved from [Link]
Technical Support Center: Optimizing 3-Amino-2-methoxyisonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the synthesis of this important molecule. Our goal is to equip you with the knowledge to optimize your reaction yields, improve purity, and overcome common experimental hurdles.
I. Synthetic Strategy Overview
The synthesis of 3-Amino-2-methoxyisonicotinic acid typically involves a multi-step process. A common and effective strategy is the functionalization of a pre-existing pyridine ring. One plausible and often utilized approach begins with a commercially available and appropriately substituted pyridine derivative, such as 2-chloro-3-nitropyridine-4-carboxylic acid or its ester. This pathway involves two key transformations: nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro group to the desired amine.
Below is a conceptual workflow for this synthetic approach:
Caption: A conceptual workflow for the synthesis of 3-Amino-2-methoxyisonicotinic acid.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 3-Amino-2-methoxyisonicotinic acid, providing potential causes and actionable solutions.
Problem 1: Low yield in the methoxylation step (conversion of 2-chloro-3-nitropyridine-4-carboxylic acid to 2-methoxy-3-nitropyridine-4-carboxylic acid).
Possible Causes:
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent concentration.
Side reactions: The carboxylic acid group can be esterified under the reaction conditions, leading to a mixture of products. Additionally, harsh conditions might lead to decomposition.
Poor solubility of the starting material: The starting material may not be fully soluble in the reaction solvent, limiting its availability to react.
Solutions:
Optimize reaction conditions:
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.
Reaction Time: Extend the reaction time and track the progress of the reaction.
Reagent Concentration: Use a moderate excess of sodium methoxide (e.g., 1.5-2.0 equivalents) to drive the reaction to completion.
Protect the carboxylic acid: Consider converting the carboxylic acid to a methyl or ethyl ester prior to the methoxylation step. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
Improve solubility: If solubility is an issue, consider using a co-solvent such as DMF or DMSO.
Problem 2: Incomplete reduction of the nitro group.
Possible Causes:
Catalyst poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting material or solvent. The pyridine nitrogen itself can sometimes interfere with the catalyst's activity.
Insufficient hydrogen pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.
Catalyst deactivation: The catalyst may have lost its activity due to improper handling or storage.
Solutions:
Catalyst selection and handling:
Use a fresh, high-quality catalyst.
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Consider using a different catalyst, such as platinum oxide (Adam's catalyst) or Raney nickel.
Reaction conditions:
Increase the hydrogen pressure.
Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.
Alternative reduction methods: If catalytic hydrogenation is problematic, consider alternative reduction methods such as using iron powder in acetic acid or tin(II) chloride in hydrochloric acid.
Problem 3: Difficulty in purifying the final product.
Possible Causes:
Amphoteric nature: As an amino acid, the product is soluble in both acidic and basic aqueous solutions, making extraction challenging.
Presence of closely related impurities: Side products from the synthesis can have similar polarities to the desired product, making chromatographic separation difficult.
Solutions:
Isoelectric point precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of 3-Amino-2-methoxyisonicotinic acid. At this pH, the molecule will have a net zero charge and its solubility in water will be at a minimum, causing it to precipitate out.
Ion-exchange chromatography: This is a highly effective method for purifying amino acids. Use a cation-exchange resin to bind the product, wash away neutral and anionic impurities, and then elute the desired product with a buffered solution of increasing pH or ionic strength.
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.
III. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the methoxylation step?
A1: The most critical parameters are temperature and the stoichiometry of the sodium methoxide. Nucleophilic aromatic substitution on pyridine rings is sensitive to temperature; too low, and the reaction will be slow or incomplete, while too high a temperature can lead to side reactions and decomposition.[1] A moderate excess of sodium methoxide is recommended to ensure complete conversion of the starting material.
Q2: Are there alternative synthetic routes to 3-Amino-2-methoxyisonicotinic acid?
A2: Yes, several alternative strategies could be employed. One approach involves starting with a 2-methoxypyridine derivative and then introducing the amino group at the 3-position. This could potentially be achieved through a nitration-reduction sequence or a directed ortho-metalation followed by amination. Another possibility is to build the pyridine ring from acyclic precursors, which can offer a high degree of control over the substitution pattern.[2]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions. For more quantitative analysis, especially for complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q4: What are the expected yields for this synthesis?
A4: The overall yield will depend on the specific route and the optimization of each step. For a well-optimized two-step sequence as outlined above, a yield in the range of 50-70% for each step would be considered good, leading to an overall yield of 25-49%. However, this can vary significantly based on the scale of the reaction and the purity of the reagents.
Q5: What are the common side products to look out for?
A5: In the methoxylation step, a potential side product is the methyl ester of the starting material or product. During the nitro reduction, incomplete reduction can lead to the corresponding nitroso or hydroxylamino intermediates. Over-reduction is also a possibility under harsh conditions, potentially affecting the pyridine ring.
IV. Data Summary and Experimental Protocols
Table 1: Comparison of Reaction Conditions for Nitro Group Reduction
Reducing Agent
Solvent
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Notes
H₂, Pd/C (10%)
Methanol
25
4-8
85-95
Standard and clean reduction method.
Fe, Acetic Acid
Ethanol/Water
80
2-4
70-85
Cost-effective and suitable for larger scale.
SnCl₂·2H₂O
Ethanol
70
3-6
75-90
Effective but requires removal of tin salts.
Experimental Protocol: Reduction of 2-Methoxy-3-nitropyridine-4-carboxylic acid
To a solution of 2-Methoxy-3-nitropyridine-4-carboxylic acid (1.0 eq) in methanol, carefully add 10% Palladium on carbon (0.1 eq).
The reaction vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-3 atm).
The mixture is stirred vigorously at room temperature for 4-8 hours.
The progress of the reaction is monitored by TLC or LC-MS.
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
The filtrate is concentrated under reduced pressure to yield the crude 3-Amino-2-methoxyisonicotinic acid.
V. Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues in the synthesis.
Caption: Troubleshooting logic for the synthesis of 3-Amino-2-methoxyisonicotinic acid.
VI. References
Organic Syntheses. 3-Aminopyridine. Available from: [Link]
Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Available from:
YouTube. Nucleophilic aromatic substitutions (NAS). Available from: [Link]
Technical Support Center: Synthesis of 3-Amino-2-methoxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles to ensure the integrity and success of your experiments.
I. Overview of a Common Synthetic Pathway
A prevalent strategy for the synthesis of 3-Amino-2-methoxyisonicotinic acid involves a sequence of functional group transformations on a pyridine scaffold. While multiple routes exist, a common approach begins with a substituted pyridine and proceeds through nitration, nucleophilic substitution, oxidation/hydrolysis, and reduction. The following diagram outlines a plausible synthetic workflow, which will serve as the framework for our troubleshooting guide.
Caption: A plausible synthetic route for 3-Amino-2-methoxyisonicotinic acid.
II. Frequently Asked Questions (FAQs) and Troubleshooting by Synthetic Step
This section addresses common issues encountered at each stage of the synthesis.
Step 1: Methoxylation of a Halopyridine Precursor
The introduction of the 2-methoxy group is typically achieved via nucleophilic aromatic substitution on a corresponding 2-halopyridine.
Q1: My methoxylation reaction is slow and gives a low yield. What can I do?
A1: The reactivity of halopyridines in nucleophilic aromatic substitution can be sluggish.[1] To improve the reaction rate and yield:
Increase Temperature: Carefully increasing the reaction temperature can significantly accelerate the substitution.
Use a Stronger Base/Nucleophile: While sodium methoxide is standard, using a stronger base like potassium methoxide or employing a phase-transfer catalyst in the presence of solid NaOH/MeOH might enhance the reaction.
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the nucleophilic substitution of halopyridines.[2]
Q2: I am observing a significant amount of a byproduct that appears to be the 2-hydroxy analog of my desired product. What is happening?
A2: This is a classic side reaction caused by the presence of water in your reaction mixture, which leads to the hydrolysis of the desired 2-methoxy group.[3][4]
Rigorous Anhydrous Conditions: Ensure your methanol is anhydrous and that the sodium methoxide is freshly prepared or properly stored to prevent moisture absorption. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Solvent Choice: Using a non-protic solvent like DMF or DMSO with sodium methoxide can also minimize this side reaction, although purification may be more challenging.
Q3: My starting material has a cyano group, and I am seeing byproducts from its reaction. How can I avoid this?
A3: Cyano groups are susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of amides or carboxylic acids.[3]
Milder Conditions: If possible, use milder reaction conditions (lower temperature, shorter reaction time) to minimize the hydrolysis of the cyano group.
Protecting Groups: If the cyano group is not the precursor to your final carboxylic acid, consider if a different synthetic route that avoids this functionality at this stage is feasible.
Step 2: Formation of the Isonicotinic Acid Moiety
This can be achieved either by oxidation of a 4-methyl group or hydrolysis of a 4-cyano group.
Q1: The oxidation of my 4-methyl group is incomplete or leads to over-oxidation and ring degradation. How can I control this?
A1: The oxidation of a methyl group on a pyridine ring can be challenging to control.
Choice of Oxidant: Potassium permanganate (KMnO₄) is a powerful oxidant that can sometimes lead to ring cleavage. Consider using milder or more selective oxidants such as selenium dioxide (SeO₂) or nitric acid under controlled conditions.
Reaction Conditions: Carefully control the stoichiometry of the oxidant, reaction temperature, and reaction time. Stepwise oxidation, for example, to the corresponding aldehyde first, might offer better control.
Q2: During the hydrolysis of my 4-cyano group with strong acid, I am losing my 2-methoxy group. What is the cause and solution?
A2: The 2-methoxy group on the pyridine ring is susceptible to cleavage under strong acidic conditions, leading to the formation of the 2-pyridone.[5][6]
Milder Hydrolysis Conditions: Explore enzymatic hydrolysis or milder chemical hydrolysis methods. For instance, a two-step procedure involving conversion of the nitrile to an amide followed by a less harsh hydrolysis of the amide might be effective.
Alternative Synthetic Route: Consider a route where the carboxylic acid functionality is introduced before the methoxy group, or where the precursor to the carboxylic acid is an ester that can be hydrolyzed under milder basic conditions.
Step 3: Reduction of the 3-Nitro Group
The final step in this proposed synthesis is the reduction of the nitro group to the desired amine.
Q1: My nitro group reduction is incomplete, and I am isolating a mixture of products. How can I achieve a clean reduction?
A1: Incomplete reduction can lead to the formation of nitroso, azoxy, or azo compounds.
Catalytic Hydrogenation: This is often the cleanest method. Ensure your catalyst (e.g., Pd/C) is active and that the hydrogen pressure and reaction time are sufficient for complete conversion.
Metal/Acid Reduction: When using reagents like iron or tin in the presence of hydrochloric acid, ensure a sufficient excess of the metal and acid is used to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the endpoint.
Q2: I am observing the formation of dimers or polymeric materials during the reduction. Why is this happening?
A2: 3-Aminopyridines can be reactive and may undergo self-condensation or oxidative dimerization, especially if the reaction conditions are harsh or if the product is exposed to air for extended periods.[7]
Inert Atmosphere: Work up the reaction under an inert atmosphere to minimize oxidation.
Temperature Control: Keep the reaction and workup temperatures as low as is practical.
Prompt Isolation: Isolate and purify the product promptly after the reaction is complete.
III. General Troubleshooting Guide
This section provides a more general framework for troubleshooting unforeseen issues.
Observed Problem
Potential Cause(s)
Recommended Action(s)
Low Overall Yield
- Mechanical losses during workup and purification.- Decomposition of intermediates or product.- Suboptimal reaction conditions at one or more steps.
- Optimize each step individually before proceeding to the next.- Handle intermediates with care, minimizing exposure to air, light, and extreme temperatures.- Re-evaluate purification methods to minimize product loss.
Presence of Isomeric Impurities
- Poor regioselectivity in nitration or other substitution reactions.[8][9][10][11]
- Re-evaluate the directing effects of the substituents on your pyridine ring.- Modify reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired isomer.- Employ high-resolution purification techniques like HPLC or preparative TLC.
Unexpected Decarboxylation
- The final product or an intermediate carboxylic acid is thermally unstable.[12][13][14][15]
- Avoid high temperatures during the final steps of the synthesis and purification.- If decarboxylation is a major issue, consider synthesizing the molecule with a protected carboxylic acid that is deprotected under mild, non-thermal conditions.
Difficulty in Product Purification
- Similar polarity of the product and byproducts.- Product is highly water-soluble or insoluble in common organic solvents.
- Explore different solvent systems for crystallization or chromatography.- Consider converting the product to a salt to alter its solubility properties for purification, and then neutralizing it back to the free acid.
IV. Key Reaction Mechanisms and Side Reactions
Understanding the underlying mechanisms can help in predicting and avoiding side reactions.
Hydrolysis of 2-Methoxypyridine
Caption: Acid-catalyzed hydrolysis of the 2-methoxy group.
This reaction is a common side reaction when water is present, especially under acidic conditions used for nitrile hydrolysis.
V. References
Organic Syntheses Procedure: 3-aminopyridine. Available at: [Link]
US Patent US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Available at:
WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Available at:
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids - ResearchGate. Available at: [Link]
Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[5][6]pyridine-1,3-diones - ResearchGate. Available at: [Link]
Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems | Request PDF - ResearchGate. Available at: [Link]
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
US Patent US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Available at:
Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridine derivatives. Available at: [Link]
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]
US Patent US4942239A - Process for the production of 2-hydroxypyridine. Available at:
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. Available at: [Link]
37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. Available at: [Link]
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC - NIH. Available at: [Link]
Technical Support Center: 3-Amino-2-methoxyisonicotinic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed to provide in-depth, practical solutions to c...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the analysis and handling of this compound. As scientists, we understand that purity is paramount. This resource combines established analytical principles with field-proven insights to help you identify, troubleshoot, and quantify potential impurities in your samples.
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: What are the most likely impurities in my sample of 3-Amino-2-methoxyisonicotinic acid?
Answer: Understanding the potential impurities begins with understanding the synthesis route. While multiple proprietary synthesis pathways exist, a common approach involves the modification of a substituted pyridine ring.[1][2] This allows us to predict several classes of impurities.
Starting Material Carryover: A plausible precursor is a nitropyridine derivative, such as 2-methoxy-3-nitroisonicotinic acid. Incomplete reduction of the nitro group can leave this starting material as a significant impurity.
Positional Isomers: During the synthesis of substituted pyridines, there is a risk of forming isomers.[3] For example, you might encounter 5-Amino-2-methoxyisonicotinic acid or other isomers depending on the precise reaction conditions. These can be particularly challenging as they often have the same mass-to-charge ratio (m/z) and similar polarities.
Related Substances & By-products:
De-methylated Impurity: Loss of the methyl group from the methoxy moiety results in 3-Amino-2-hydroxyisonicotinic acid.
De-aminated Impurity: Loss of the amino group could lead to 2-methoxyisonicotinic acid.
Unreacted Intermediates: If the synthesis involves hydrolysis of a nitrile or ester precursor, incomplete reaction could leave traces of 3-Amino-2-methoxyisonicotinonitrile or its corresponding ester.[1]
The following diagram illustrates the primary sources from which impurities can arise:
Caption: Sources of Impurities in API Synthesis.
Q2: I see an unexpected peak in my HPLC-UV chromatogram. How do I begin to identify it?
Answer: An unexpected peak is a common analytical challenge. A systematic approach is crucial for efficient identification. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for characterizing unknown impurities.[4][5]
This workflow provides a logical progression for investigation:
Caption: Troubleshooting Workflow for Unknown Peaks.
Causality Behind the Workflow:
System Verification: Before investing time in complex analysis, it is essential to rule out simple issues like solvent contamination or carryover from a previous injection. This is a foundational principle of trustworthy data generation.
Mass Spectrometry (LC-MS): This is the most powerful first step for structural characterization.[4] The mass-to-charge ratio (m/z) provides the molecular weight of the unknown, allowing you to quickly check against a list of predicted impurities (see Table 1). High-resolution mass spectrometry (HRMS) can provide an elemental composition, drastically narrowing the number of possible structures.
Forced Degradation: If the impurity does not match a predicted process impurity, it could be a degradant. Forced degradation studies, as mandated by ICH guidelines (Q1A), systematically expose the API to harsh conditions to generate and identify potential degradation products.[6] This helps establish the stability-indicating nature of your analytical method.
Q3: My mass spectrometry data shows an m/z value that I can't identify. What are the next steps?
Answer: When the initial m/z value doesn't match common predictions, a deeper investigation is required.
Step 1: Re-evaluate the Mass Data
Check for Adducts: In electrospray ionization (ESI), molecules frequently form adducts with ions from the mobile phase. Is your observed mass the true molecular ion [M+H]⁺, or could it be a sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺ adduct? Or perhaps a dimer [2M+H]⁺?
Consider In-Source Fragmentation: Is it possible the peak you see is a fragment of a larger, less stable impurity that broke apart in the mass spectrometer source? Look for parent ions in the raw data.
Step 2: Perform Tandem Mass Spectrometry (MS/MS)
If your instrument has MS/MS capability, isolate the unknown parent ion and fragment it. The resulting fragmentation pattern is a structural fingerprint. Compare this pattern to the fragmentation of your main compound.
Common Neutral Losses: Look for losses of functional groups. For example, a loss of 18 Da often indicates the loss of water (H₂O), while a loss of 44 Da can suggest the loss of carbon dioxide (CO₂) from the carboxylic acid.
Shared Fragments: If the impurity is structurally related to the API, it will likely share common fragments. This is a powerful clue for identifying the core structure of the unknown.
Table 1: Predicted Impurities and their Monoisotopic Masses
Potential Impurity
Structure Modification
Monoisotopic Mass (Da)
Expected [M+H]⁺ (m/z)
3-Amino-2-methoxyisonicotinic acid (API)
N/A
168.0535
169.0608
2-methoxy-3-nitroisonicotinic acid
Starting Material
198.0277
199.0350
3-Amino-2-hydroxyisonicotinic acid
De-methylated
154.0378
155.0451
2-methoxyisonicotinic acid
De-aminated
153.0426
154.0499
5-Amino-2-methoxyisonicotinic acid
Positional Isomer
168.0535
169.0608
3-Amino-2-methoxyisonicotinamide
Amide Impurity
167.0691
168.0764
Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. As a Senior Application Scientist, I must emphasize that optimization may be necessary for your specific instrumentation and sample matrix.
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed to be a stability-indicating reverse-phase HPLC method capable of separating the main compound from its likely impurities.
Rationale: A C18 column is a robust choice for separating small molecules of moderate polarity.[7] The gradient elution is necessary to separate potential impurities that may have a wide range of polarities. A phosphate buffer is used to control the ionization state of the amino and carboxylic acid groups, ensuring consistent retention times.
Instrumentation & Columns:
HPLC or UPLC system with UV/PDA detector.
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar).
Reagents:
Mobile Phase A: 10 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Diluent: 50:50 (v/v) Water:Acetonitrile.
Chromatographic Conditions:
Flow Rate: 0.3 mL/min
Column Temperature: 35 °C
Detection Wavelength: 245 nm (or use PDA to evaluate peak purity).
Injection Volume: 2 µL
Sample Concentration: 0.5 mg/mL
Gradient Elution Table:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
15.0
50
50
18.0
5
95
20.0
5
95
20.1
95
5
25.0
95
5
System Suitability:
Prepare a solution containing the API and a small amount of a known related substance (if available).
Inject five replicate solutions.
The relative standard deviation (RSD) for the API peak area should be ≤ 2.0%.
The resolution between the API and the related substance should be ≥ 2.0.
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade the sample to identify potential degradation products and confirm the analytical method's ability to separate them from the parent compound.[8][9]
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-Amino-2-methoxyisonicotinic acid in the diluent.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.5 mg/mL.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.5 mg/mL.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute to a final concentration of ~0.5 mg/mL.
Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Dissolve in diluent to a final concentration of 0.5 mg/mL.
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6] Dissolve in diluent to a final concentration of 0.5 mg/mL.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV and LC-MS methods. Compare the chromatograms to identify new peaks. Aim for 5-20% degradation of the main peak for meaningful results.
References
Dotsenko, V.V., et al. (2024). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. MDPI. Available at: [Link]
Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]
PubChem. (n.d.). 3-Aminoisonicotinic acid. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (2018). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Available at: [Link]
Zhu, Y. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current Protocols in Protein Science. Available at: [Link]
Ismail, H., & Lee, L. S. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. Available at: [Link]
Shin, H. S., et al. (1984). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry. Available at: [Link]
Holzgrabe, U. (2006). Impurity profile of amino acids?. ResearchGate. Available at: [Link]
Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]
Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
ResearchGate. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Available at: [Link]
Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]
Chinese Journal of analysis laboratory. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]
Capot Chemical Co., Ltd. (n.d.). MSDS of (R)-3-Amino-2-methyl-propionic acid. Available at: [Link]
ResearchGate. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]
ResearchGate. (2015). ChemInform Abstract: Three-Step Synthesis of 3-Aminoseptanoside Derivatives by Using Lithiated Methoxyallene and δ-Siloxynitrones. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Available at: [Link]
Koshe, K. K., et al. (2016). Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. Asian Journal of Pharmaceutical Technology & Innovation. Available at: [Link]
Tsunoda, M. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]
Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
MDPI. (2024). The Cardioprotective Potential of Marine Venom and Toxins. Available at: [Link]
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]
ResearchGate. (2005). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Available at: [Link]
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
ResearchGate. (2022). (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]
Navas Díaz, A., et al. (2009). HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. Analytical Letters. Available at: [Link]
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
Technical Support Center: Troubleshooting Reactions with 3-Amino-2-methoxyisonicotinic Acid
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and reaction failures encountered when working with this versatile building block. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic strategies.
Introduction to the Reactivity of 3-Amino-2-methoxyisonicotinic Acid
3-Amino-2-methoxyisonicotinic acid is a unique trifunctional pyridine derivative. Its reactivity is governed by the interplay of an electron-donating amino group, an electron-donating methoxy group, and an electron-withdrawing carboxylic acid on the pyridine ring. This electronic arrangement presents specific challenges and opportunities in common synthetic transformations. This guide will focus on troubleshooting two primary classes of reactions: amide coupling and cross-coupling reactions.
A vendor of 3-Amino-2-methoxy-4-pyridinecarboxylic acid notes its use as a key intermediate in medicinal chemistry for creating complex molecules with potential biological activities such as antibacterial, anti-inflammatory, or anti-tumor effects.[1] It also has applications in materials science.[1] The same source provides estimated pKa values of around 3-5 for the carboxylic acid and 9-11 for the amino group.[1]
Amide bond formation is one of the most frequent reactions in drug discovery.[2] However, the electronic nature of 3-Amino-2-methoxyisonicotinic acid can lead to sluggish reactions. The electron-donating amino and methoxy groups increase the electron density on the pyridine ring, which can deactivate the carboxylic acid towards nucleophilic attack.
FAQ 1: My amide coupling reaction with 3-Amino-2-methoxyisonicotinic acid is showing low to no conversion. What are the likely causes and how can I resolve this?
Answer:
Low conversion in amide coupling reactions with this substrate is a common issue, often stemming from insufficient activation of the carboxylic acid or reduced nucleophilicity of the amine coupling partner. Here is a systematic approach to troubleshoot this problem.
1.1. Assess Your Coupling Reagent:
Standard peptide coupling reagents like DCC/DMAP, EDC/HOBt, HATU/DIPEA, and CDI/Et3N are typically effective.[2] However, for challenging substrates, the choice of reagent is critical.
Initial Steps: If you are using a carbodiimide-based activator like EDC, ensure the addition of an activating agent such as HOBt or HOAt. These additives form an active ester, which is more reactive than the O-acylisourea intermediate and can improve yields.
Advanced Strategies: For particularly stubborn couplings, consider more potent activating agents.
Uronium/Aminium Reagents: Reagents like HATU, HBTU, and PyBOP are generally more efficient for hindered or electron-rich carboxylic acids.
Phosphonium Reagents: BOP and PyBOP are also powerful activators.
A recommended protocol for electron-deficient amines involves using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt with DIPEA.[2][3]
Coupling Reagent Class
Examples
Recommended Use Case for This Substrate
Carbodiimides
EDC, DCC
Use with HOBt or HOAt for initial attempts.
Uronium/Aminium
HATU, HBTU
Recommended for improved yields with sluggish amines.
Phosphonium
BOP, PyBOP
A strong alternative to uronium reagents.
1.2. Reaction Conditions Optimization:
Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred. Ensure your solvent is anhydrous, as water can hydrolyze the activated acid.
Base: A non-nucleophilic base is crucial. Diisopropylethylamine (DIPEA) or 2,4,6-collidine are excellent choices. Avoid using triethylamine (TEA) if possible, as it can sometimes lead to side reactions.
Temperature: While most amide couplings are run at room temperature, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier for difficult couplings. However, be mindful that elevated temperatures can also increase the risk of side reactions, including epimerization if your amine is chiral.
1.3. Consider a Two-Step Activation:
If a one-pot procedure fails, isolating an activated intermediate may be beneficial.
Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4] A user on a chemistry forum noted that for a similar challenging substrate, neat SOCl₂ at elevated temperatures was effective, though it came with the risk of side reactions.[4]
Activated Esters: The formation of active esters, such as with pentafluorophenyl or N-hydroxysuccinimide, can provide a stable intermediate that can be purified before reaction with the amine.
FAQ 2: I am observing significant side product formation in my amide coupling reaction. What are the common side reactions and how can I mitigate them?
Answer:
Side product formation can complicate purification and reduce yields. With 3-Amino-2-methoxyisonicotinic acid, the primary concerns are reactions involving the amino group and potential instability of the molecule under harsh conditions.
2.1. Undesired N-Acylation:
The exocyclic amino group is a potent nucleophile and can compete with your desired amine, leading to oligomerization or reaction with the activated carboxylic acid.
Protecting Group Strategy: The most effective way to prevent this is to protect the amino group. The choice of protecting group is critical and should be orthogonal to the reaction conditions.
Boc (tert-butyloxycarbonyl): This is a common and robust protecting group, stable to most coupling conditions and easily removed with acid (e.g., TFA).[5][6]
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but removed with a mild base (e.g., piperidine). This is a good choice if your subsequent steps are acid-sensitive.[5]
Workflow for Amine Protection:
Caption: Workflow for amide coupling with amine protection.
2.2. Decarboxylation:
While less common under standard amide coupling conditions, prolonged heating or exposure to strong acids or bases could potentially lead to decarboxylation. If you are using elevated temperatures, monitor your reaction closely for the formation of 2-methoxy-3-aminopyridine. This side reaction is more prevalent in harsher conditions, such as some metal-catalyzed reactions.
The pyridine core of 3-Amino-2-methoxyisonicotinic acid can be functionalized using cross-coupling reactions. However, to do this, the carboxylic acid must first be converted to a suitable handle, such as a halide or triflate. This section will focus on troubleshooting Suzuki-Miyaura reactions, a common C-C bond-forming reaction.[7] For C-N bond formation, the principles of Buchwald-Hartwig amination would apply.[8][9]
FAQ 3: I am attempting a Suzuki-Miyaura coupling with a halogenated derivative of 3-Amino-2-methoxyisonicotinic acid, but the reaction is failing. What should I investigate?
Answer:
Failure in Suzuki-Miyaura couplings with this type of substrate can be attributed to several factors, including catalyst inhibition, issues with the boronic acid/ester, and challenging oxidative addition.
3.1. Catalyst and Ligand Selection:
The nitrogen atoms in the pyridine ring and the exocyclic amine can coordinate to the palladium catalyst, inhibiting its activity.
Catalyst Choice: Use a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand.
Ligand Strategy: Electron-rich, bulky phosphine ligands are often essential for successful cross-coupling with electron-rich aryl halides.
Buchwald Ligands: Ligands like SPhos and XPhos are excellent starting points.
Other Phosphines: P(t-Bu)₃ is another effective ligand for these types of substrates.
3.2. Base and Solvent Systems:
Base Selection: The choice of base is critical. Inorganic bases are commonly used.
K₃PO₄ is often a good choice for nitrogen-containing heterocycles.
Cs₂CO₃ or K₂CO₃ can also be effective.
Solvent System: A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.
Common systems include dioxane/water, toluene/water, or THF/water.
Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst. A common method is freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.
Troubleshooting Flowchart for Failed Suzuki-Miyaura Coupling:
Caption: Systematic troubleshooting for Suzuki-Miyaura reactions.
3.3. Boronic Acid Stability:
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially with heteroaryl boronic acids.[10] This can be exacerbated by high temperatures and prolonged reaction times.
Mitigation: Use a milder base if possible, and consider using boronic esters (e.g., pinacol esters), which can be more stable.
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often an indication of issues with the catalytic cycle, such as slow oxidative addition. Optimizing the catalyst and ligand system can help minimize this.
Section 3: General Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
To a solution of N-Boc-3-amino-2-methoxyisonicotinic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the desired amine (1.1 eq) and DIPEA (3.0 eq).
Add HATU (1.2 eq) portion-wise to the solution at room temperature.
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
For deprotection, dissolve the purified product in a 1:1 mixture of CH₂Cl₂ and TFA, and stir at room temperature for 1-2 hours.
Concentrate the mixture under reduced pressure and purify as needed.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Note: This protocol assumes you have prepared the corresponding aryl halide (e.g., 4-bromo-3-amino-2-methoxypyridine derivative).
In a reaction vessel, combine the aryl halide (1.0 eq), boronic acid or ester (1.5 eq), and K₃PO₄ (2.0 eq).
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography.
References
Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366.
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457–2483.
Ghosh, A., Sieser, J. E., & Riou, M. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 51(48), 6354-6357.
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
Han, Y., & Hruby, V. J. (2007). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 5(10), 1596-1599.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
National Center for Biotechnology Information. PubChem Compound Summary for CID 11041121, 3-Hydroxy-4-methoxypyridine-2-carboxylic acid. Retrieved January 28, 2026 from [Link].
Technical Support Center: 3-Amino-2-methoxyisonicotinic acid
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My crude 3-Amino-2-methoxyisonicotinic acid is off-color (e.g., yellow, brown, or red). What are the likely impurities?
This is a common observation. The discoloration in your crude product often points to the presence of residual starting materials, by-products, or degradation products. The exact nature of these impurities will depend on your specific synthetic route. However, based on the chemistry of related aminopyridine and isonicotinic acid derivatives, we can anticipate several classes of impurities:
Starting Materials: Incomplete conversion of precursors is a frequent cause of impurity.
Hydrolysis Products: The 2-methoxy group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[1] This would result in the formation of 3-Amino-2-hydroxyisonicotinic acid.
Decarboxylation Products: Isonicotinic acid and its derivatives can undergo decarboxylation at high temperatures, leading to the formation of 2-methoxy-3-aminopyridine.[2]
Oxidation Products: Aminopyridines can be sensitive to air oxidation, which can lead to colored polymeric materials.
Below is a diagram illustrating potential impurity formation pathways.
Caption: Potential impurity formation pathways for 3-Amino-2-methoxyisonicotinic acid.
Q2: I'm trying to purify my product by recrystallization, but it's not working well. How should I select an appropriate solvent system?
Recrystallization is a powerful technique for purifying solid compounds, but solvent selection is critical. The ideal solvent should dissolve the compound poorly at low temperatures and well at high temperatures. For amino acids and their derivatives, which can be zwitterionic, finding a single ideal solvent can be challenging. Often, a mixed-solvent system or pH adjustment is required.[3]
Here is a systematic approach to selecting a solvent system:
Single Solvent Screening: Test the solubility of your crude product in a range of common laboratory solvents at room temperature and at their boiling points. See the table below for starting points.
Mixed Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly. A common combination for aminopyridines is a mixture of a moderately polar solvent like benzene (or toluene as a safer alternative) and a nonpolar solvent like ligroin or hexane.[2]
pH Adjustment: Since your molecule has both a basic amino group and an acidic carboxylic acid group, its solubility will be highly dependent on pH. You can dissolve the crude product in a dilute acidic or basic solution and then slowly neutralize it to its isoelectric point to induce crystallization.[4][5] This technique is very effective for amino acids.[3]
Table 1: Recommended Solvents for Screening
Solvent Class
Examples
Suitability for 3-Amino-2-methoxyisonicotinic acid
Protic
Water, Ethanol, Methanol, Isopropanol
Good starting point, especially for pH adjustment techniques.
Aprotic Polar
Acetone, Ethyl Acetate, Acetonitrile
May be effective, but watch for potential side reactions.
Aprotic Nonpolar
Toluene, Hexane, Dichloromethane
Likely to be "poor" solvents, useful in mixed-solvent systems.
Q3: When should I choose column chromatography over recrystallization?
The choice between these two purification techniques depends on the nature of the impurities and the scale of your experiment. Here's a decision-making workflow:
Caption: Decision workflow for choosing a purification method.
Choose Recrystallization When:
The impurities have significantly different solubility profiles from your product.
You are working on a larger scale where chromatography would be impractical.
The product crystallizes well.
Choose Column Chromatography When:
Recrystallization fails to remove key impurities, especially those that are structurally very similar to your product.
You have a complex mixture of by-products.
You need very high purity (>99.5%) on a small to medium scale.
For aminopyridine derivatives, silica gel column chromatography using a gradient of ethyl acetate in hexane or dichloromethane is a common choice.[5] Given the acidic nature of your compound, adding a small amount of acetic acid to the mobile phase may improve peak shape and recovery. Alternatively, ion-exchange chromatography can be very effective for separating amino acids from neutral impurities.[6][7]
Q4: I performed a column chromatography purification, but my yield is very low. What could be the problem?
Low yield after column chromatography is a frustrating but common issue. Here are some potential causes and their solutions:
Irreversible Adsorption on Silica Gel: The basic amino group and the acidic carboxylic acid can strongly interact with the acidic silica gel, leading to streaking and poor recovery.
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., hexane with 1% triethylamine). Alternatively, use a less acidic stationary phase like alumina.
Incorrect Mobile Phase Polarity: If the mobile phase is not polar enough, your compound will not move off the column. If it is too polar, it will elute too quickly with the impurities.
Solution: Carefully optimize your mobile phase using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for your product.
Product Insolubility: Your compound may be precipitating on the column if the mobile phase is a poor solvent for it.
Solution: Ensure your chosen mobile phase can dissolve the compound. You may need to use a more polar solvent system.
Experimental Protocols
Protocol 1: Purification by pH-Adjusted Crystallization
This protocol is a robust starting point for purifying 3-Amino-2-methoxyisonicotinic acid.
Dissolution: Dissolve the crude product in a minimal amount of 1 M hydrochloric acid (HCl) at room temperature. Stir until all solids are dissolved.
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight of your crude product), stir for 10-15 minutes at room temperature, and then filter through a pad of celite to remove the charcoal.
Neutralization and Crystallization: Slowly add 1 M sodium hydroxide (NaOH) dropwise to the stirred solution. Monitor the pH. As the pH approaches the isoelectric point (typically between 4 and 7 for similar compounds), a precipitate will begin to form.[5] Continue adding NaOH until precipitation is complete.
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.
Washing: Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether or hexane to aid in drying.
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This protocol is recommended if recrystallization fails to provide the desired purity.
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., methanol or ethyl acetate). If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading).
Column Packing: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
Google Patents. (n.d.). CN103664764A - Preparation method of 3-amino-2-hydroxypyridine.
Google Patents. (n.d.). EP1300391A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved from [Link]
Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
PubChem. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxyisonicotinic Acid. Retrieved from [Link]
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
PubMed. (n.d.). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Retrieved from [Link]
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
RSC Publishing. (n.d.). Esterification of isocyanide carboxylic acids and hydrolysis of their esters. Retrieved from [Link]
PubMed. (n.d.). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]
MDPI. (n.d.). Chemistry of Substituted Thiazinanes and Their Derivatives. Retrieved from [Link]
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]
Bulletin of the Karaganda university. (n.d.). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]
MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]
MDPI. (n.d.). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]
ResearchGate. (n.d.). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-2-methylbutanoic acid. Retrieved from [Link]
Technical Support Center: Synthesis of 3-Amino-2-methoxyisonicotinic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important pyridine-based building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure your synthesis is successful, scalable, and reproducible.
Introduction: The Synthetic Challenge
3-Amino-2-methoxyisonicotinic acid is a highly functionalized pyridine derivative. The synthesis of such molecules can be challenging due to the electronic properties of the pyridine ring and the potential for competing side reactions.[1][2] Scaling up these reactions introduces further complexities related to reaction kinetics, heat transfer, and purification. This guide will address these issues head-on, providing causal explanations and actionable solutions.
A common and effective strategy for synthesizing this molecule involves a Directed ortho-Metalation (DoM) approach. This method offers high regioselectivity, which is often difficult to achieve with standard electrophilic aromatic substitution on pyridine rings.[3] The general workflow is outlined below.
Caption: A common synthetic workflow for 3-Amino-2-methoxyisonicotinic acid.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis.
Stage 1: Directed ortho-Metalation (DoM) and Carboxylation
Question 1: My Directed ortho-Metalation (DoM) reaction is low-yielding or fails completely. What are the likely causes?
This is a common issue often related to the quality of reagents and the stringency of anhydrous, anaerobic conditions.
Causality & Explanation: Directed ortho-metalation using organolithium reagents like n-butyllithium (n-BuLi) is highly sensitive to moisture and oxygen.[4][5] The methoxy group in 2-methoxypyridine acts as a directed metalation group (DMG), coordinating to the lithium ion and directing the deprotonation to the adjacent C3 position.[3][6][7] Any protic source (like water) will quench the n-BuLi before it can deprotonate the pyridine ring.
Troubleshooting Steps:
Reagent Quality: Ensure your n-BuLi is fresh and has been properly titrated to determine its exact molarity. Old or improperly stored n-BuLi will have a lower concentration than stated on the bottle.
Solvent Purity: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Passing the solvent through an activated alumina column is a reliable method for removing water.
Atmosphere Control: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).[5] Ensure all glassware is flame-dried or oven-dried immediately before use and assembled while hot under a stream of inert gas. Use high-quality septa and balloon or Schlenk line techniques.[8]
Temperature Control: The lithiation step is typically performed at low temperatures (e.g., -78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.[8] Ensure the temperature is maintained throughout the addition of n-BuLi.
Question 2: I'm seeing multiple products after the carboxylation step. Why is the regioselectivity poor?
While the methoxy group is a good DMG, other factors can lead to a mixture of isomers.
Causality & Explanation: The primary directing group is the methoxy group at C2, which directs lithiation to C3. However, the pyridine nitrogen itself can direct lithiation to C6, although this is generally slower.[9] If the reaction conditions are not optimal, you may get a mixture of 3-lithiated and 6-lithiated species, leading to a mixture of isonicotinic and picolinic acid derivatives after carboxylation.
Troubleshooting Steps:
Temperature: Running the reaction at the correct low temperature (-78 °C) is critical. At higher temperatures, the thermodynamic product (C6 lithiation) may start to compete with the kinetically favored C3 product.
Addition Rate: Add the n-BuLi slowly and dropwise to the solution of 2-methoxypyridine. This maintains a low localized concentration of the base and helps control the exotherm, favoring the desired kinetic deprotonation.
Ligand Addition: The addition of a coordinating ligand like TMEDA (tetramethylethylenediamine) can break up n-BuLi aggregates and increase its reactivity, often leading to cleaner and faster lithiation at the desired position.[6]
Technical Support Center: 3-Amino-2-methoxyisonicotinic Acid
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. Given that this is a specialized molecule, this document synthesizes foundational chemical principles and field-proven methodologies to provide predictive insights and robust troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs): General Stability & Handling
This section addresses common initial queries regarding the handling and storage of 3-Amino-2-methoxyisonicotinic acid to ensure its integrity prior to and during experimentation.
Q1: What are the primary chemical liabilities of 3-Amino-2-methoxyisonicotinic acid that I should be aware of?
A1: The structure of 3-Amino-2-methoxyisonicotinic acid presents several potential sites for degradation. The primary liabilities are:
Oxidation: The electron-rich pyridine ring and the primary amino group are susceptible to oxidation. The methoxy group can also undergo oxidative O-demethylation.
Photodegradation: The heterocyclic aromatic ring system can absorb UV and visible light, leading to photolytic cleavage or rearrangement, often mediated by photosensitizers.[1][2]
Decarboxylation: Like many carboxylic acids, particularly those on heterocyclic rings, decarboxylation can occur under thermal or certain pH conditions.[3]
Hydrolysis: While the methoxy ether linkage is generally stable, it can be susceptible to hydrolysis under harsh acidic conditions.
Q2: My solid-state sample of 3-Amino-2-methoxyisonicotinic acid has developed a slight yellow or brownish tint over time. What is the likely cause?
A2: A color change in the solid state is almost always indicative of oxidative degradation. The primary amino group can be oxidized to form nitroso or nitro derivatives, which are often colored. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. To mitigate this, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at reduced temperatures (-20°C for long-term storage).
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: For maximum stability in solution:
Solvent Choice: Use anhydrous, de-gassed solvents. For aqueous solutions, use purified water (e.g., Milli-Q) and consider preparing buffers fresh.
pH Control: The stability is pH-dependent. At neutral to alkaline pH, the amino group is deprotonated and more susceptible to oxidation. Acidic conditions may promote hydrolysis of the methoxy group. It is recommended to perform a pH-rate profile study, but for general use, a slightly acidic pH (e.g., pH 4-6) is often a good starting point to balance various degradation risks.
Storage: Store solutions frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping them in aluminum foil.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[4][5] This section provides troubleshooting for common issues encountered during these studies.
Scenario 1: I'm observing a significant loss of the parent compound under oxidative stress (e.g., 3% H₂O₂) but see multiple new, smaller peaks in my HPLC chromatogram. How do I identify them?
Underlying Chemistry: Oxidizing agents like hydrogen peroxide can attack several sites on the molecule. The appearance of multiple peaks suggests that several degradation pathways are occurring simultaneously. Common oxidative reactions for amino acids and related structures include oxidation of sulfur-containing groups and decarboxylation.[6][7]
Troubleshooting & Identification Strategy:
Confirm the Mass: The first step is to use mass spectrometry (MS) to determine the mass of the degradant peaks.
Plausible Modifications: Compare the measured masses to the theoretical masses of expected products:
N-Oxide Formation: An increase of +16 Da (M+16) often corresponds to the oxidation of the pyridine ring nitrogen or the exocyclic amino group.
Hydroxylation: An increase of +16 Da (M+16) can also indicate the addition of a hydroxyl group to the pyridine ring.
O-Demethylation: A mass change of -14 Da (M - CH₂) suggests the loss of the methyl group from the methoxy ether, resulting in a hydroxyl group.
Deamination: A mass change of -15 Da (M - NH) would indicate the replacement of the amino group with a hydroxyl group.
MS/MS Fragmentation: Use tandem mass spectrometry (MS/MS) to fragment the parent compound and the degradant ions. The fragmentation pattern will provide structural information to pinpoint the exact site of modification. For example, a modification on the pyridine ring will alter the mass of fragment ions containing the ring.
Visualize the Pathway: Once identified, map these products onto a potential degradation pathway.
Proposed Oxidative Degradation Pathways
The following diagram illustrates the most probable initial degradation pathways of 3-Amino-2-methoxyisonicotinic acid under oxidative stress.
Caption: Proposed primary oxidative degradation products of the target molecule.
Scenario 2: After incubation in 0.1 M HCl at 60°C, my parent peak area has decreased by 20%, but I don't see a corresponding degradant peak in my UV-HPLC analysis.
Underlying Chemistry: This is a classic signature of a degradation pathway that results in a product with a poor or non-existent UV chromophore, or a volatile product that is lost from the sample. For this molecule, two possibilities are highly likely:
Decarboxylation: The most probable cause is the loss of the carboxylic acid group as carbon dioxide (CO₂). The resulting molecule, 2-methoxy-3-aminopyridine, would have a different retention time and potentially a different UV spectrum, but the loss of CO₂ itself is undetectable by UV.
Ring Cleavage: Under harsh conditions, the pyridine ring could be cleaved, leading to small, non-aromatic fragments that do not absorb UV light at the monitored wavelength.
Troubleshooting & Identification Strategy:
Use Mass Spectrometry: An MS detector is essential here. Search the total ion chromatogram (TIC) for a peak corresponding to the mass of the decarboxylated product (M-44).
Employ Universal Detection: If MS is not available, re-analyze the samples using a "universal" detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which can detect non-UV active compounds.
Monitor Headspace: For volatile degradants, Gas Chromatography-Mass Spectrometry (GC-MS) of the sample headspace can be used to detect compounds like CO₂ (though this is technically challenging) or other small fragments.
Scenario 3: My control sample, stored in a clear vial on the lab bench, shows ~10% degradation, while the foil-wrapped control is stable. What's happening?
Underlying Chemistry: This indicates photodegradation. Aromatic and heteroaromatic systems are often susceptible to degradation by ambient lab lighting or sunlight.[8] The process can be direct (the molecule absorbs a photon and reacts) or indirect (a photosensitizer in the solution absorbs light and transfers the energy to create reactive oxygen species that damage the compound).[2]
Troubleshooting & Confirmation Strategy:
Perform a Confirmatory Photostability Study: The definitive test is to conduct a controlled photostability study according to ICH Q1B guidelines. Expose the sample in solution and solid state to a calibrated light source that emits both UV and visible light.
Analyze for Photoproducts: Photoproducts can be complex and may include dimers, photo-oxidized products, or rearranged isomers. Use HPLC-MS and MS/MS to characterize any new peaks that appear only in the light-exposed samples.
Implement Preventative Measures: All future work with the compound should be performed under amber lighting, and all samples should be stored in light-protecting containers (e.g., amber vials).
Experimental Protocols & Workflows
Protocol 1: Standard Forced Degradation Study
This protocol provides a starting point for stressing 3-Amino-2-methoxyisonicotinic acid to induce degradation. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[4]
Stress Condition
Reagent/Condition
Temperature
Duration (Initial)
Notes
Acid Hydrolysis
0.1 M HCl
60 °C
24, 72 hours
Neutralize with an equivalent amount of NaOH before analysis to protect the HPLC column.
Base Hydrolysis
0.1 M NaOH
60 °C
2, 8 hours
Base-catalyzed reactions are often faster. Neutralize with an equivalent amount of HCl before analysis.
Oxidation
3% H₂O₂
Room Temp
24 hours
Protect from light as H₂O₂ can be light-sensitive. Quench with an antioxidant if necessary.
Thermal
Solid & Solution
80 °C
72 hours
Include a humidity stress condition (e.g., 80°C / 75% RH) for the solid sample.
Photolytic
Solid & Solution
Ambient
ICH Q1B
Expose to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA). Use a dark control.
Workflow for Degradation Analysis
The following diagram outlines a robust workflow for conducting and analyzing forced degradation experiments.
Caption: A systematic workflow for forced degradation studies.
Protocol 2: Stability-Indicating HPLC-MS Method
This method is designed to separate the parent compound from its potential polar and non-polar degradants.
Instrumentation: UHPLC system coupled with a PDA/UV detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Column: C18 reverse-phase column with a polar end-capping (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). This provides good retention for the parent while effectively separating polar degradants.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
Time (min)
%B
0.0
5
8.0
95
10.0
95
10.1
5
| 12.0 | 5 |
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
UV Detection: 270 nm (or monitor at λmax of the parent compound)
Data Acquisition: Perform both full scan for discovery and data-dependent MS/MS for fragmentation of major peaks.
References
Locasale, J. W. (2018). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. [Link]
T.C. F, & Adeva-Andany, M. M. (2018). Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Advances. [Link]
Kläui, W., et al. (2008). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). Inorganic Chemistry. [Link]
Thomas, J. J., et al. (2001). 3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. Bioorganic & Medicinal Chemistry Letters. [Link]
Vander Heiden, M. (2020). Amino Acid Metabolism II. MIT OpenCourseWare. [Link]
Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. [Link]
Ahern, K., et al. (2023). Pathways of Amino Acid Degradation. Biology LibreTexts. [Link]
Unknown. superpathway of L-methionine salvage and degradation. PubChem. [Link]
Mato, J. M., & Martínez-Chantar, M. L. (2023). Amino Acid Metabolism and Disease. MDPI. [Link]
Moof University. (2016). Amino Acid Oxidation Pathways (Part 3 of 10) - Amino Acids Degraded to Pyruvate. YouTube. [Link]
Moof University. (2016). Amino Acid Oxidation Pathways (Part 7 of 10) - Amino Acids Degraded to Succinyl-CoA. YouTube. [Link]
Eide-Haugmo, I. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
Whitehead, K., & Hedges, J. I. (2005). Photodegradation and photosensitization of mycosporine-like amino acids. Journal of Photochemistry and Photobiology B: Biology. [Link]
Tsan, M. F. (1982). Myeloperoxidase-Mediated Oxidation of Methionine and Amino Acid Decarboxylation. Infection and Immunity. [Link]
Abdel-Arefeen, A. M., et al. (2020). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. ResearchGate. [Link]
MacCoss, M. J., et al. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Amino Acids. [Link]
Li, D., et al. (2023). Influence of Different Amino Acids on the Aerosolization, Stability and Cytotoxicity of Spray-Dried Cannabidiol Dry Powder for Inhalation. MDPI. [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Doss, M. K., & D'Souza, R. S. (2023). Biochemistry, Biotransformation. StatPearls. [Link]
Zandsalimi, Y., et al. (2023). Comparative Study on Photocatalytic Performance of TiO2 Doped with Different Amino Acids in Degradation of Antibiotics. MDPI. [Link]
Venkatesh, D. N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
Veilleux, M., et al. (2023). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
Fornaro, A., et al. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. SpringerPlus. [Link]
Van der Donk, W. A., et al. (2012). Oxidation increases the strength of the methionine-aromatic interaction. Journal of the American Chemical Society. [Link]
Wang, H., et al. (2023). Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. ACS Omega. [Link]
Žnidaršič-Plazl, P., & Plazl, I. (2007). Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. Journal of Biotechnology. [Link]
Magari, R. T. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]
Whitehead, K., & Hedges, J. I. (2005). Photodegradation and photosensitization of mycosporine-like amino acids. ResearchGate. [Link]
Unknown. Metabolism of amino acids II. Masaryk University. [Link]
Georg, G. I., et al. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry. [Link]
MacCoss, M. J., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. ResearchGate. [Link]
Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. Pharmaceutical Research. [Link]
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
Lim, S., et al. (2016). Oxidation of Amino Acids by Peracetic Acid: Reaction Kinetics, Pathways and Theoretical Calculations. Environmental Science & Technology. [Link]
preventing byproduct formation with 3-Amino-2-methoxyisonicotinic acid
A Guide to Preventing Byproduct Formation in Your Experiments Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Byproduct Formation in Your Experiments
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled this in-depth guide based on established chemical principles and field-proven insights to help you anticipate and troubleshoot potential challenges, ensuring the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions regarding the handling and reactivity of 3-Amino-2-methoxyisonicotinic acid.
Q1: What are the primary reactive sites of 3-Amino-2-methoxyisonicotinic acid?
A1: The molecule has three primary reactive sites: the carboxylic acid at the 4-position, the amino group at the 3-position, and the pyridine nitrogen. The methoxy group at the 2-position is generally stable under common reaction conditions but can influence the reactivity of the adjacent amino group and the pyridine nitrogen through electronic effects.
Q2: What are the most common types of side reactions observed with this molecule?
A2: The most anticipated side reactions include:
Decarboxylation: Loss of CO2 from the carboxylic acid group, particularly under heating.
Dimerization/Oligomerization: Self-reaction of the molecule, especially during activation of the carboxylic acid for amide coupling.
Side reactions involving the pyridine nitrogen: The pyridine nitrogen can be nucleophilic and may react with electrophiles, potentially leading to undesired byproducts.
Reactions of the amino group: Besides the desired amide bond formation, the amino group can undergo other reactions depending on the reagents and conditions used.
Q3: How does the purity of 3-Amino-2-methoxyisonicotinic acid impact my reaction?
A3: The purity of the starting material is critical. Impurities can interfere with the desired reaction, leading to the formation of unexpected byproducts and lower yields. It is crucial to use highly pure 3-Amino-2-methoxyisonicotinic acid, and if necessary, repurify it before use.
II. Troubleshooting Guides for Specific Issues
This section provides detailed troubleshooting for specific experimental challenges you might encounter.
Issue 1: Low Yield of the Desired Amide Product in a Coupling Reaction
Low yields in amide coupling reactions are a common frustration. The issue can often be traced back to several factors, from reagent choice to reaction setup.
Symptoms:
TLC or LC-MS analysis shows a significant amount of unreacted starting material (3-Amino-2-methoxyisonicotinic acid and/or the amine coupling partner).
Multiple unexpected spots or peaks are observed, indicating byproduct formation.
Root Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Inefficient Carboxylic Acid Activation
The carboxylic acid of 3-Amino-2-methoxyisonicotinic acid may not be fully activated before the addition of the amine. This can be due to an inappropriate coupling agent or suboptimal reaction conditions.
1. Choice of Coupling Agent: For sterically hindered or electronically deactivated amines, stronger coupling agents like HATU, HBTU, or COMU are recommended. For simpler couplings, EDC/HOBt can be effective. 2. Activation Time: Allow for a sufficient pre-activation period (typically 15-30 minutes) after adding the coupling agent and before introducing the amine. Monitor the activation by LC-MS if possible. 3. Solvent: Use anhydrous, high-purity solvents like DMF, DCM, or THF. Water can quench the activated species.
Side Reaction with the Coupling Agent
Some coupling reagents can react with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.
Order of Addition: Add the coupling agent to a solution of the carboxylic acid and base first. The amine should be the last reagent added to the reaction mixture.
Incorrect Stoichiometry
Using an incorrect ratio of reactants can lead to incomplete conversion.
Optimize Stoichiometry: Typically, a slight excess (1.1-1.2 equivalents) of the amine and coupling agent relative to the carboxylic acid is used.
Experimental Protocol: Optimized Amide Coupling
Dissolve 3-Amino-2-methoxyisonicotinic acid (1.0 eq) and a suitable base (e.g., DIPEA, 2.0-3.0 eq) in anhydrous DMF.
Add the coupling agent (e.g., HATU, 1.1 eq) to the solution and stir at room temperature for 15-30 minutes.
Add the amine (1.1-1.2 eq) to the reaction mixture.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, proceed with the appropriate aqueous workup and purification.
Issue 2: Formation of a Decarboxylated Byproduct
The loss of the carboxylic acid group as CO2 is a potential side reaction, especially at elevated temperatures.
Symptoms:
Identification of a byproduct with a mass corresponding to the loss of 44 Da (CO2) from the starting material or product.
The formation of 2-methoxy-3-aminopyridine.
Root Causes and Solutions:
The decarboxylation of pyridinecarboxylic acids can be facilitated by heat and is influenced by the position of the carboxylic acid group relative to the pyridine nitrogen.[1][2][3] For isonicotinic acid derivatives, this process is generally less favorable than for picolinic acids but can still occur under forcing conditions.
Potential Cause
Explanation
Recommended Solution
Elevated Reaction Temperature
High temperatures provide the activation energy for the decarboxylation reaction.
Maintain Low Temperatures: Conduct the reaction at room temperature or below (0 °C to RT). If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of the decarboxylated byproduct.
Prolonged Reaction Times
Even at moderate temperatures, extended reaction times can lead to the accumulation of the decarboxylated byproduct.
Optimize Reaction Time: Monitor the reaction progress and quench it as soon as the desired product is formed to minimize exposure to conditions that favor decarboxylation.
Issue 3: Observation of a Dimer or Higher Molecular Weight Byproducts
Dimerization can occur when an activated carboxylic acid of one molecule reacts with the amino group of another molecule of 3-Amino-2-methoxyisonicotinic acid.
Symptoms:
LC-MS analysis shows a peak with a mass corresponding to twice the molecular weight of the starting material (minus water).
The product is difficult to purify due to the presence of oligomeric impurities.
Root Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Slow Addition of the Amine Coupling Partner
If the activated carboxylic acid is present in high concentration before the intended amine is added, it can react with another molecule of the starting material.
Control Reagent Addition: Add the amine coupling partner promptly after the pre-activation step. For larger scale reactions, consider adding the activated carboxylic acid solution to a solution of the amine.
Use of Excess Activating Agent
A large excess of the coupling agent can lead to a higher concentration of the activated intermediate, increasing the likelihood of dimerization.
Precise Stoichiometry: Use a minimal excess of the coupling agent (e.g., 1.05-1.1 equivalents).
Workflow Diagram for Minimizing Dimerization
Caption: Optimized workflow for amide coupling to minimize byproduct formation.
III. Mechanistic Insights into Byproduct Formation
Understanding the potential reaction pathways is key to preventing unwanted side reactions.
Decarboxylation Pathway
The decarboxylation of pyridinecarboxylic acids can proceed through a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[2][3] Although less facile for isonicotinic acids compared to picolinic acids, it can still be a relevant side reaction under thermal stress.
Caption: Proposed mechanism for the thermal decarboxylation of 3-Amino-2-methoxyisonicotinic acid.
Dimerization Pathway
Dimerization occurs when the activated carboxylic acid of one molecule undergoes a nucleophilic attack by the amino group of a second molecule.
Caption: Pathway for the formation of a dimer byproduct during amide coupling.
IV. Purification Strategies
Even with optimized reaction conditions, some byproduct formation may be unavoidable. Effective purification is therefore essential.
General Purification Protocol:
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Chromatography: Column chromatography on silica gel is often the most effective method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of the product and impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
V. References
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
G. E. Dunn, Gordon K. J. Lee, Harold Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Can. J. Chem. 1972, 50(18), 3017-3027. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Technical Support Center: Stabilizing 3-Amino-2-methoxyisonicotinic Acid in Solution
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and stabilization of this compound in solution. Ensuring the stability of your experimental solutions is paramount for reproducible and reliable results.
Section 1: Understanding the Molecule: Key Physicochemical Properties
3-Amino-2-methoxyisonicotinic acid is a substituted pyridine derivative. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, dictates its chemical behavior and stability profile. The interplay between these functional groups is critical to understanding its solubility and degradation pathways.
The molecule's ionizable groups—the basic amino group and the acidic carboxylic acid—mean that its charge and solubility are highly dependent on the pH of the solution.[1] The electron-donating nature of the amino and methoxy groups makes the pyridine ring susceptible to oxidation.
Pyridine ring with amino, methoxy, and carboxylic acid substituents.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 3-Amino-2-methoxyisonicotinic acid?
A1: For initial stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used. For aqueous experimental media, the use of co-solvents may be necessary to achieve desired concentrations. Formulations using DMSO, PEG300, and Tween-80 have been reported for related compounds to improve solubility in aqueous solutions like saline.[3] Always start with a small amount to test solubility before preparing a large batch.
Q2: My compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation is often due to pH shifts affecting the molecule's ionization state or exceeding the compound's solubility limit in a given buffer. First, confirm the pH of your final solution. Since this molecule is amphoteric (containing both acidic and basic groups), it will have an isoelectric point (pI) at which it is least soluble. Adjusting the pH away from this pI should increase solubility. If pH adjustment is not an option for your experiment, consider reducing the final concentration or incorporating a biocompatible co-solvent like PEG300. Gentle heating and sonication can also help redissolve the precipitate, but be cautious as heat can accelerate degradation.[3]
Q3: What is the optimal pH range to maintain the stability of my solution?
A3: The optimal pH depends on the specific degradation pathway you are trying to avoid. Generally, aminopyridine compounds can be sensitive to both highly acidic and highly basic conditions.[4][5] At extreme pH levels, hydrolysis of functional groups can be catalyzed.[5] For many compounds, a slightly acidic to neutral pH (e.g., pH 4-7) is often a good starting point for stability. However, you must validate this for your specific experimental conditions. See the protocol in Section 4.2 for guidance on performing a pH stability study.
Q4: How should I store my stock solutions?
A4: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C, protected from light, and tightly sealed to prevent moisture absorption. For aqueous solutions, it is highly recommended to prepare them fresh before each experiment. If short-term storage is necessary, store at 2-8°C, protect from light, and use within 24-48 hours after sterile filtering to prevent microbial growth. Long-term storage of aqueous solutions is generally not advised without specific stability data.
Q5: My solution has turned yellow/brown. What does this indicate?
A5: A change in color often signifies chemical degradation, most commonly through oxidation. The electron-rich aminopyridine ring is susceptible to forming colored oxidation products.[6][7] If you observe a color change, it is a strong indication that the concentration of the active compound has decreased and potentially interfering byproducts have formed. The solution should be discarded. To prevent this, consider de-gassing your solvents, using antioxidants, and protecting your solution from light.
Section 3: Troubleshooting Guide: Common Stability Issues
Problem: Chemical Degradation and Inconsistent Results
Inconsistent experimental outcomes are frequently traced back to the degradation of the active compound in solution. Understanding the potential degradation pathways is the first step toward prevention.
The structure of 3-Amino-2-methoxyisonicotinic acid suggests three primary routes of degradation: oxidation, photodegradation, and pH-mediated hydrolysis.
Caption: Potential degradation pathways for 3-Amino-2-methoxyisonicotinic acid.
Degradation Pathway
Causality
Mitigation Strategy
Oxidation
The amino and methoxy groups activate the pyridine ring, making it susceptible to attack by atmospheric oxygen or reactive oxygen species (ROS) in the medium.
• Use Degassed Solvents: Sparge buffers with an inert gas (Nitrogen or Argon) before use.• Add Antioxidants: Consider adding low concentrations (e.g., 0.01-0.1%) of antioxidants like ascorbic acid or sodium bisulfite, if compatible with your experimental system.[8]• Work Quickly: Minimize the time the compound is exposed to air during weighing and dissolution.
Photodegradation
Aromatic systems can absorb UV and visible light, leading to excited states that can undergo reactions like radical formation or cleavage.[9]
• Use Amber Vials: Store all solutions in amber glass or opaque plastic vials to block light.• Protect from Light: Cover flasks and tubes with aluminum foil during experiments.• Work in Low Light: Minimize exposure to ambient lab lighting where possible.
pH-Mediated Hydrolysis
Extreme pH can catalyze the hydrolysis of functional groups. The carboxylic acid could potentially undergo decarboxylation under certain conditions (e.g., heat).[5]
• Maintain Optimal pH: Identify and maintain the pH of maximum stability (see Protocol 4.2).• Use a Buffer: Employ a suitable buffer system to prevent pH fluctuations during the experiment.• Avoid High Temperatures: Do not autoclave solutions containing the compound. Use sterile filtration instead.
Section 4: Protocols for Enhancing Stability
Protocol 4.1: Preparation of a Stabilized Aqueous Working Solution
This protocol provides a general framework for preparing an aqueous solution with enhanced stability.
Prepare Buffer: Choose a buffer system appropriate for your experiment (e.g., PBS, HEPES, MES) and the target pH range. Prepare the buffer and adjust the pH.
De-gas Buffer (for Oxidation-Sensitive Assays): Sparge the prepared buffer with a gentle stream of nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.
Prepare Stock Solution: Accurately weigh the 3-Amino-2-methoxyisonicotinic acid powder and dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
Dilute into Buffer: While vortexing the de-gassed buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
Final Check & Storage: Check the pH of the final solution and adjust if necessary. If not for immediate use, sterile filter the solution into a sterile, amber, airtight container and store at 2-8°C.
Protocol 4.2: Experimental Workflow for Assessing Solution Stability
This workflow uses High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of the parent compound over time under different conditions (e.g., pH, temperature, light).
Caption: HPLC-based workflow for stability assessment.
Method Development: Develop an HPLC method (isocratic or gradient) that gives a sharp, symmetrical peak for 3-Amino-2-methoxyisonicotinic acid, well-resolved from any solvent or impurity peaks. A C18 column is often a good starting point.
Prepare Test Solutions: Prepare solutions of the compound under various conditions you wish to test (e.g., three different pH values, with/without an antioxidant, in clear vs. amber vials).
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each solution into the HPLC system to get the initial (100%) concentration value.
Incubate: Store the vials under their respective test conditions (e.g., benchtop for light exposure, 37°C incubator for temperature stress).
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot from each vial.
Data Analysis: For each condition, calculate the percentage of the compound remaining at each time point relative to T=0. Plot these percentages against time to determine the rate of degradation and identify the most stable conditions.
By systematically addressing these factors, researchers can significantly improve the stability of 3-Amino-2-methoxyisonicotinic acid in solution, leading to more accurate and reproducible experimental data.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid. Retrieved from [Link]
Biology LibreTexts. (2021, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
ResearchGate. (2015, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
ResearchGate. (n.d.). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from [Link]
ACS Publications. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
ACS Publications. (n.d.). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Retrieved from [Link]
National Center for Biotechnology Information. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. Retrieved from [Link]
SEFH. (n.d.). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. Retrieved from [Link]
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
Google Patents. (n.d.). US4622168A - Stabilizer for amine/quaternary ammonium blends.
ResearchGate. (n.d.). Amino acid degradation pathways and their holes. Retrieved from [Link]
ResearchGate. (n.d.). Oxidation of Amino Acids by Peracetic Acid: Reaction Kinetics, Pathways and Theoretical Calculations. Retrieved from [Link]
PubMed. (n.d.). pH-dependent actions of 4-aminopyridine on atrial repolarization: effects on the transient outward current. Retrieved from [Link]
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
National Institutes of Health. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]
bioRxiv. (2026, January 24). Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785. Retrieved from [Link]
ResearchGate. (2024, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
SpringerLink. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Retrieved from [Link]
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
ResearchGate. (n.d.). Aromatic amino acid degradation pathways to off-flavor end products. Retrieved from [Link]
PubMed. (2015, November 15). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Retrieved from [Link]
National Institutes of Health. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
Wikipedia. (n.d.). Alkaloid. Retrieved from [Link]
ResearchGate. (n.d.). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Retrieved from [Link]
National Institutes of Health. (n.d.). Amino-Substituted Azoxybenzenes as Potential Redox-Active Catholyte Materials. Retrieved from [Link]
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
PubMed. (n.d.). Electrochemical characteristics of amino acids and peptides derivatized with naphthalene-2,3-dicarboxaldehyde: pH effects and differences in oxidation potentials. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2762510, Methyl 3-amino-2-chloroisonicotinate. Retrieved from [Link]
YouTube. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Retrieved from [Link]
Technical Support Center: Optimizing Coupling Conditions for 3-Amino-2-methoxyisonicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-methoxyisonicotinic acid. This guide provides in-depth, field-proven insights into optimizing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-methoxyisonicotinic acid. This guide provides in-depth, field-proven insights into optimizing its use in amide coupling reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your syntheses are both efficient and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the setup of coupling reactions involving 3-Amino-2-methoxyisonicotinic acid.
Q1: What are the most effective coupling reagents for 3-Amino-2-methoxyisonicotinic acid and why?
A1: The choice of coupling reagent is critical for activating the carboxylic acid moiety for nucleophilic attack by an amine. For a substituted pyridine derivative like 3-Amino-2-methoxyisonicotinic acid, uronium/aminium salt-based reagents are highly recommended due to their efficiency and ability to minimize side reactions.
Top Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is exceptionally effective because it forms a highly reactive OAt-active ester. The nitrogen atom in the HOAt (1-hydroxy-7-azabenzotriazole) leaving group provides anchimeric assistance, accelerating the coupling reaction and significantly suppressing racemization, which is a critical consideration in chiral synthesis.
Strong Alternatives: HBTU, PyBOP. These reagents, like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), form OBt-active esters. While highly effective for many standard couplings, they are generally considered slightly less reactive than HATU. They remain excellent choices for routine applications.
Carbodiimides (e.g., EDC) with Additives: Reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are cost-effective but require an additive like HOBt (1-Hydroxybenzotriazole) or HOAt to enhance reactivity and prevent the formation of N-acylurea byproducts.[1] This combination is a viable option, though reaction times may be longer compared to HATU.
Q2: What is the optimal solvent and base combination for these coupling reactions?
A2: The reaction environment plays a pivotal role in both solubility and reaction kinetics.
Solvent: Anhydrous polar aprotic solvents are standard.
N,N-Dimethylformamide (DMF) is the most common and highly recommended solvent. It provides excellent solubility for the acid, the amine coupling partner, and the reagents.[2]
N-Methyl-2-pyrrolidone (NMP) is another excellent choice, particularly if solubility issues are encountered in DMF.[2]
Dichloromethane (DCM) can be used, but the solubility of 3-Amino-2-methoxyisonicotinic acid may be limited. It is generally considered a less effective solvent for this type of coupling compared to DMF or NMP.[2]
Base: A non-nucleophilic tertiary amine is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts generated during the reaction.
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice. Its steric bulk prevents it from acting as a competing nucleophile.[2][3]
Triethylamine (TEA) can also be used, but it is less sterically hindered and can sometimes lead to side reactions.
Q3: How do I properly set up a standard HATU-mediated coupling reaction?
A3: The order of addition is crucial for efficient activation of the carboxylic acid before the amine is introduced. Pre-activation minimizes side reactions and maximizes yield.
A general procedure involves first activating the carboxylic acid with the coupling reagent and base.[2][4] This allows the formation of the reactive ester intermediate. The amine is then added to this mixture to initiate the amide bond formation.
Experimental Workflow: Standard Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Q4: My reaction shows low or no product yield. What are the likely causes and how can I fix it?
A4: Low yield is a common problem with several potential root causes. A systematic approach is key to identifying the issue.
Troubleshooting Decision Tree: Low Product Yield
Caption: Decision tree for troubleshooting low-yield reactions.
Cause 1: Inadequate Carboxylic Acid Activation. The formation of the active ester may be incomplete.
Solution: Implement a "pre-activation" step. Stir the 3-Amino-2-methoxyisonicotinic acid, HATU, and DIPEA in DMF for 15-30 minutes at room temperature before adding your amine coupling partner.[2] This ensures the active ester is fully formed.
Cause 2: Moisture. Water can hydrolyze the active ester intermediate and consume the coupling reagent.
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, dry reagents. All reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Cause 3: Incorrect Stoichiometry or Base. Insufficient base will prevent complete deprotonation of the carboxylic acid, while too little coupling reagent will lead to incomplete activation.
Solution: Use a slight excess of the amine coupling partner (1.1-1.2 eq) and HATU (1.1-1.2 eq) relative to the acid. Ensure at least 2-3 equivalents of DIPEA are used to neutralize all acidic species.[3]
Q5: My LC-MS/TLC shows multiple side products. What are they and how can I prevent them?
A5: Side product formation often points to issues with reactivity or reaction conditions.
Side Product 1: Dimerization/Oligomerization. This occurs if the amino group of one molecule of 3-Amino-2-methoxyisonicotinic acid attacks the activated carboxylic acid of another.
Prevention: This is often a concentration-dependent issue. Add the solution of the pre-activated acid slowly to a solution of the amine coupling partner. This maintains a low concentration of the activated species and favors the desired intermolecular reaction.
Side Product 2: Guanidinylation of the Amine. With uronium/aminium reagents like HATU, a minor side reaction can be the formation of a guanidinium byproduct on the amine coupling partner, rendering it inactive.[5]
Prevention: This is more common with sterically hindered or electron-poor amines. Using a phosphonium-based reagent like PyBOP can mitigate this issue. Alternatively, ensure the amine is added only after the pre-activation of the acid is complete.
Side Product 3: Oxidative Dimerization. While less common, structurally related aminopyridine compounds can sometimes undergo oxidative dimerization.[6]
Prevention: Ensure the reaction is run under a strictly inert atmosphere to exclude oxygen. Use freshly distilled or high-purity solvents to minimize oxidative impurities.
Section 3: Protocols & Data
Protocol: Optimized HATU Coupling of 3-Amino-2-methoxyisonicotinic acid
This protocol provides a robust starting point for your experiments.
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add 3-Amino-2-methoxyisonicotinic acid (1.0 eq).
Dissolution: Add anhydrous DMF (to achieve a concentration of approx. 0.1 M). Stir until fully dissolved.
Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
Activation: Add HATU (1.2 eq) to the mixture. Stir at room temperature for 20 minutes (pre-activation).
Coupling: In a separate flask, dissolve your amine coupling partner (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture.
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS (typically complete within 2-6 hours).
Workup:
Dilute the reaction mixture with ethyl acetate or DCM.
Wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Tables
Table 1: Comparison of Recommended Coupling Reagents
Reagent
Activating Species
Strengths
Weaknesses
HATU
OAt-ester
High reactivity, fast kinetics, low racemization.
Higher cost, potential for guanidinylation side reaction.[5]
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved January 28, 2026. [Link]
Technical Support Center: Purification of 3-Amino-2-methoxyisonicotinic Acid Derivatives
Welcome to the technical support center for the purification of 3-amino-2-methoxyisonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who e...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-amino-2-methoxyisonicotinic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique combination of an amino group, a methoxy group, and a carboxylic acid on a pyridine ring presents specific purification hurdles that require a nuanced approach. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve your desired purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with 3-amino-2-methoxyisonicotinic acid derivatives.
Q1: What are the most common impurities I should expect during the synthesis and purification of these derivatives?
A1: Impurities are typically process-related and can arise from incomplete reactions, side reactions, or degradation.[1] Common impurities include:
Starting Materials: Unreacted starting materials or reagents.
Isomeric Impurities: Positional isomers formed during synthesis.
Hydrolysis Products: If you are working with an ester derivative, hydrolysis back to the carboxylic acid can occur, especially under acidic or basic conditions.
Decarboxylation Products: The isonicotinic acid scaffold can be susceptible to decarboxylation under harsh thermal conditions.
Oxidation Products: The amino group can be sensitive to oxidation.
Residual Solvents and Reagents: Solvents from the reaction or purification steps (e.g., DMF, THF, dichloromethane) and coupling reagents or bases (e.g., triethylamine, DIPEA).
Q2: My product is highly polar. Which primary purification technique should I consider?
A2: The combination of the free amino group and the carboxylic acid makes the parent compound and its simple derivatives quite polar and potentially zwitterionic.
Normal-Phase Chromatography: This can be challenging. The polar nature of your compound may cause it to stick to the silica gel, leading to poor recovery and streaking on TLC plates.[2] You will likely need a highly polar mobile phase, such as dichloromethane/methanol or even incorporating additives like acetic acid or ammonia to improve peak shape.[2]
Reverse-Phase Chromatography (RP-HPLC): This is often a more suitable technique for highly polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid, is a good starting point.
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent and scalable method for achieving high purity.[3][4]
Ion-Exchange Chromatography: Given the acidic (carboxylic acid) and basic (amino) functional groups, ion-exchange chromatography can be a powerful separation method.[5][6]
Q3: I'm experiencing very low yields after my purification step. What are the likely causes?
A3: Low yield is a frequent problem. The cause can be chemical or mechanical:
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase, especially on silica gel.
Product Instability: The compound might be degrading under the purification conditions (e.g., acid-labile protecting groups cleaving on silica or with acidic mobile phases).
Mechanical Loss: Significant loss can occur during solvent removal (especially with volatile compounds), multiple transfer steps, or inefficient extraction from the column fractions.
Incomplete Elution: The chosen mobile phase may not be strong enough to elute your compound from the column completely.
Q4: How can I effectively monitor the purification process?
A4: Proper monitoring is crucial for a successful purification.
Thin-Layer Chromatography (TLC): TLC is indispensable for normal-phase chromatography. It helps you select a solvent system, identify the product-containing fractions, and assess purity. Visualization can be done with a UV lamp (254 nm) and various stains like ninhydrin (for the amino group) or potassium permanganate.[2]
High-Performance Liquid Chromatography (HPLC): For reverse-phase purification, analytical HPLC is the gold standard for monitoring fractions and determining final purity.[7][8]
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information and mass confirmation of the components in each fraction, which is invaluable for identifying your target compound and any impurities.[9][10]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during purification.
Problem
Possible Causes
Solutions & Explanations
Product Streaks on Silica Gel TLC/Column
1. Compound is too polar for the eluent. 2. Interaction of the basic amino group or acidic carboxyl group with silica. 3. Column is overloaded.
1. Increase Eluent Polarity: Gradually add methanol to your dichloromethane or ethyl acetate mobile phase. 2. Use Additives: Add 0.5-1% triethylamine to the eluent to neutralize acidic silica sites and reduce tailing of the basic amine.[2] Conversely, adding 0.5-1% acetic or formic acid can help protonate the amine and improve chromatography for zwitterionic compounds. 3. Reduce Sample Load: Use a higher ratio of silica to crude product (e.g., 50:1 to 100:1).
Product Fails to Crystallize (Remains an Oil)
1. Presence of residual solvent. 2. Impurities are present, inhibiting crystal lattice formation. 3. The compound is intrinsically an oil at room temperature.
1. High Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable. 2. Trituration: Add a solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, ether, or pentane). Stir or sonicate the mixture. The product should precipitate as a solid. 3. Solvent Screening: Attempt recrystallization from a variety of solvent systems (e.g., ethanol/water, acetone/hexanes, ethyl acetate).[3]
No Product Recovery from Silica Gel Column
1. Compound is irreversibly adsorbed onto the silica. 2. The eluent is not polar enough to move the compound.
1. Switch Adsorbent: Consider using a less acidic stationary phase like neutral alumina or switching to reverse-phase (C18) chromatography. 2. Flush the Column: If you suspect the product is still on the column, flush with a very strong solvent system like 10-20% methanol in dichloromethane with 1% ammonia or acetic acid. This may recover your compound, though purity might be compromised.
Product Degrades During Purification
1. Silica gel is acidic and can cleave acid-labile protecting groups (e.g., Boc, trityl). 2. The compound is unstable in the chosen solvent.
1. Deactivate Silica: Pre-treat the silica gel by flushing the packed column with your eluent containing 1% triethylamine before loading your sample. 2. Use Alternative Methods: Opt for purification techniques that do not involve acidic conditions, such as reverse-phase HPLC with neutral pH buffers, recrystallization, or using a different stationary phase like alumina.
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Additives
This protocol is designed for moderately polar derivatives that exhibit tailing on standard silica gel.
1. Preparation of the Column:
a. Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica gel to crude material by weight).
b. Dry pack the column with silica gel (60 Å, 230-400 mesh).
c. Wet the silica by passing 2-3 column volumes of the initial, low-polarity eluent (e.g., 100% Dichloromethane) through it.
d. Crucially , equilibrate the column by flushing with at least 5 column volumes of your starting mobile phase (e.g., 99:1 DCM/MeOH with 0.5% triethylamine). This pre-treats the silica surface.
2. Sample Loading:
a. Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder.
b. Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
a. Begin elution with the starting mobile phase.
b. Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 2% MeOH in DCM to 5%, then 10%, always maintaining the 0.5% triethylamine additive.
c. Collect fractions and monitor them by TLC.
d. Pool the pure fractions, combine, and remove the solvent under reduced pressure.
Troubleshooting Workflow for Low Chromatography Yield
Caption: Troubleshooting workflow for low yield in chromatography.
Protocol 2: Recrystallization
This method is ideal for purifying solid products to a high degree.
1. Solvent Selection:
a. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
b. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures).
2. Dissolution:
a. Place the crude solid in an Erlenmeyer flask with a stir bar.
b. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Keep the solution at or near its boiling point.
3. Decolorization (Optional):
a. If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.
b. Swirl for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.
4. Crystallization:
a. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
c. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
5. Isolation and Drying:
a. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
c. Dry the crystals thoroughly under vacuum.
Part 4: Purity Assessment
After purification, you must rigorously assess the purity of your 3-amino-2-methoxyisonicotinic acid derivative. A combination of methods is recommended.[9]
Technique
Purpose
Key Considerations
HPLC
Quantitative Purity Assessment
Column: C18 Reverse-Phase is standard. Mobile Phase: Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid. Detection: UV, typically between 254-280 nm.[7][8]
¹H and ¹³C NMR
Structural Confirmation & Impurity ID
Check for the correct number of protons and carbons, expected chemical shifts, and coupling constants. The absence of signals from starting materials or solvents indicates purity.
Mass Spectrometry (MS)
Molecular Weight Confirmation
Provides the molecular weight of the compound, confirming its identity. LC-MS is particularly powerful for identifying the mass of impurity peaks seen in the chromatogram.[10]
Karl Fischer Titration
Water Content
Important for obtaining a highly accurate purity value, especially for compounds that are hygroscopic.[9]
References
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
Google Patents. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
Bionano. Troubleshooting Guides. Available from: [Link]
MDPI. Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Available from: [Link]
Katarzyna, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC. Available from: [Link]
ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid? Available from: [Link]
ResearchGate. Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Available from: [Link]
ResearchGate. (PDF) Chromatographic Separation of Amino Acids. Available from: [Link]
MDPI. Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. Available from: [Link]
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
PMC. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
CIB (CSIC). Sample Considerations. Available from: [Link]
Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]
ResearchGate. Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Available from: [Link]
CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from: [Link]
Diaion. Separation and Refining of Amino acids. Available from: [Link]
PMC. Metallo-aminopeptidase inhibitors. Available from: [Link]
Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.
Google Patents. US5118815A - Method for crystallization of amino acids.
MDPI. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available from: [Link]
PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available from: [Link]
ResearchGate. Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Available from: [Link]
ResearchGate. Typical examples of impurities observed in synthesized peptides. Available from: [Link]
PubMed. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]
MySkinRecipes. 3-Amino-2-methoxyisonicotinic acid. Available from: [Link]
PubMed. Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Available from: [Link]
PubChem. 3-Aminoisonicotinic acid. Available from: [Link]
PMC. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Available from: [Link]
ResearchGate. Method development for amino acid analysis. Available from: [Link]
troubleshooting poor yield in 3-Amino-2-methoxyisonicotinic acid functionalization
Welcome to the technical support center for troubleshooting poor yields in the functionalization of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting poor yields in the functionalization of 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. Here, we will delve into the causality behind experimental outcomes, providing field-proven insights and robust protocols to enhance your synthetic success.
Introduction: The Challenge of a Multifunctional Scaffold
3-Amino-2-methoxyisonicotinic acid is a valuable scaffold in medicinal chemistry, offering multiple points for diversification. However, its inherent electronic and steric properties often lead to challenges in achieving high-yielding functionalization, particularly in amide bond formation. The electron-withdrawing nature of the pyridine ring deactivates the 3-amino group, while the ortho-methoxy group presents significant steric hindrance. This guide provides a structured approach to troubleshooting poor yields by dissecting the critical parameters of the reaction.
Troubleshooting Guide: A Mechanistic Approach
Poor yields can often be traced back to a few key areas: reagent quality, reaction conditions, and work-up/purification procedures. This section addresses common questions and provides detailed, mechanistically grounded answers.
Section 1: Reagent and Substrate Quality
Question 1: My amide coupling reaction with 3-Amino-2-methoxyisonicotinic acid is sluggish or failing completely. I've confirmed the structures of my starting materials. What could be the issue?
Answer: Beyond structural confirmation, the purity and stability of your reagents are paramount.
Purity of 3-Amino-2-methoxyisonicotinic acid: Commercial batches can vary in purity. The presence of inorganic salts or residual solvents can interfere with the reaction. It is advisable to either purify the starting material by recrystallization or to perform a thorough analysis (qNMR, elemental analysis) to ensure you are using the correct stoichiometry in your reactions.
Coupling Reagents: Amide coupling reagents, especially carbodiimides like EDC and phosphonium salts like HATU, are moisture-sensitive.[1] Hydrolysis of these reagents not only consumes them but can also introduce byproducts that complicate the reaction. Always use freshly opened bottles or store them in a desiccator. For particularly sensitive reactions, using a fresh vial is recommended.
Solvent Anhydrousness: Water is a competing nucleophile for the activated carboxylic acid intermediate.[2] Ensure your reaction solvents are rigorously dried. Using freshly distilled solvents or commercially available anhydrous solvents under an inert atmosphere (Nitrogen or Argon) is critical.
Section 2: Reaction Conditions - The Heart of the Matter
Question 2: I am using standard HATU/DIPEA conditions for my amide coupling, but the yield is consistently low. What adjustments can I make?
Answer: While HATU is a powerful coupling reagent, its effectiveness can be hampered by the specific characteristics of 3-Amino-2-methoxyisonicotinic acid.[3] The low nucleophilicity of the 3-amino group, due to the electron-withdrawing pyridine ring, and the steric hindrance from the ortho-methoxy group are the primary culprits.
The Steric Hindrance Factor: The methoxy group at the 2-position sterically shields the amino group, making it difficult for the activated carboxylic acid to approach for nucleophilic attack.[4] This steric clash increases the activation energy of the reaction, slowing it down considerably.
Optimizing HATU Coupling:
Order of Addition: Pre-activating the carboxylic acid is crucial. Add HATU and a non-nucleophilic base like DIPEA to your solution of 3-Amino-2-methoxyisonicotinic acid and stir for 15-30 minutes before adding your amine.[2][5] This allows for the formation of the activated O-acylisourea intermediate.
Base Selection: While DIPEA is common, its bulkiness can sometimes be detrimental. Consider a less hindered tertiary amine base like N-methylmorpholine (NMM).
Temperature: For sluggish reactions, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier. However, monitor the reaction closely for byproduct formation, as higher temperatures can promote side reactions.
Alternative Coupling Reagents: If optimizing HATU fails, consider other classes of coupling reagents that may be less sensitive to steric hindrance.
Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride using reagents like Cyanuric fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be highly effective for sterically hindered couplings.[6] Acyl fluorides are generally more reactive than their corresponding activated esters.
T3P (Propylphosphonic Anhydride): This reagent is known to be effective for difficult amide couplings and has a favorable byproduct profile, as the byproducts are water-soluble and easily removed during work-up.
Caption: A logical workflow for troubleshooting poor amide coupling yields.
Section 3: Work-up and Purification
Question 3: My reaction seems to have worked based on LC-MS, but I'm losing most of my product during purification. Why is this happening and how can I improve my recovery?
Answer: The polar nature of the pyridine ring and the amide functionality can make purification challenging, leading to poor recovery.
Solubility Issues: Your product may have high polarity, making it soluble in aqueous layers during extraction. To mitigate this, use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Back-extraction of the aqueous layer can also help recover dissolved product.
Chromatography Challenges:
Normal Phase (Silica Gel): The basic nitrogen on the pyridine ring can cause streaking and poor separation on silica gel. To counter this, add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent system.
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) is often a better choice.[7] A water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) (0.1%) can provide excellent separation.
Acid/Base Extraction: Take advantage of the basicity of the pyridine nitrogen. An acid wash (e.g., dilute HCl) will protonate your product, moving it into the aqueous layer and leaving non-basic impurities behind in the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover your purified product.
Frequently Asked Questions (FAQs)
Q1: Can I use protecting groups to improve the yield?
A1: While protecting the amino group might seem intuitive, it adds extra steps to your synthesis (protection and deprotection) and may not solve the underlying issue of steric hindrance during the coupling of the carboxylic acid. It is generally more efficient to optimize the coupling conditions directly.
Q2: Are there any known side reactions specific to 3-Amino-2-methoxyisonicotinic acid?
A2: A potential side reaction, especially under harsh activating conditions (e.g., using thionyl chloride to make the acid chloride), is demethylation of the methoxy group. Additionally, compounds containing a 3-methoxy-2-aminopyridine moiety have been reported to form reactive metabolites upon metabolic oxidation in biological systems, a consideration for drug development projects.[8]
Q3: What analytical techniques are best for monitoring these reactions?
A3: LC-MS is invaluable for monitoring the consumption of starting materials and the formation of the desired product. ¹H NMR of the crude reaction mixture can also provide a good indication of conversion and the presence of major byproducts.
Protocols
Protocol 1: Optimized HATU Coupling
To a dry flask under an inert atmosphere, add 3-Amino-2-methoxyisonicotinic acid (1.0 eq).
Add anhydrous DMF or a suitable solvent.
Add HATU (1.1 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 20 minutes for pre-activation.
Add the amine coupling partner (1.05 eq).
Stir the reaction at room temperature and monitor by LC-MS until the starting carboxylic acid is consumed.
If the reaction is sluggish, warm the mixture to 40-50 °C.
Upon completion, proceed with an appropriate aqueous work-up and purification.
Protocol 2: Purification of a Polar Pyridyl Amide
Concentrate the reaction mixture under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by reversed-phase flash chromatography using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Combine the product-containing fractions and neutralize the TFA with a mild base (e.g., saturated sodium bicarbonate) before final extraction and concentration.
References
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Oldenhuis, N. J., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. Retrieved from [Link]
Kumar, S., et al. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 39(10), 7868-7878.
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
Goldberg, F. W., et al. (2012). Structural Modifications of a 3-methoxy-2-aminopyridine Compound to Reduce Potential for Mutagenicity and Time-Dependent Drug-Drug Interaction. PubMed, 22(24), 6209-23.
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Kim, H., & Lee, C. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7868-7872.
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11484-11491.
Kim Reactor. (2024, April 13). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
Han, S. B., & Kim, J. (2016). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 138(49), 15932-15935.
Kaur, A., et al. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters.
Isidro-Llobet, A., et al. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
Reddy, B. V. S., et al. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(10), 7868-7878.
Britton, J., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(17), 6646-6654.
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Nowick, J. S. (2015). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Kim, J., et al. (2023).
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
Insole, J. M. (1972). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Journal of the Chemical Society, Perkin Transactions 2, (8), 1168-1173.
Panichnantakul, P., et al. (2023). Protocol for the purification and analysis of nuclear UFMylated proteins. STAR Protocols, 4(2), 102195.
Jadav, S. S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(22), 8017.
Cruz-Acosta, F., et al. (2020). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Organic Letters, 22(15), 5895-5900.
St-Denis, Y., et al. (1995). The Regioselective Acylation Reactions of Imidazopyridines. Tetrahedron, 51(12), 3757-3768.
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
van der Puyl, V., et al. (2020). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 85(2), 1026-1036.
Youssef, A. M., & Abdul-Reada, N. A. (2023). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
Technical Support Center: Enhancing the Reactivity of 3-Amino-2-methoxyisonicotinic Acid
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile b...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Amino-2-methoxyisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its functionalization.
Introduction to the Reactivity of 3-Amino-2-methoxyisonicotinic Acid
3-Amino-2-methoxyisonicotinic acid is a valuable scaffold in medicinal chemistry and materials science. However, its trifunctional nature, with an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, presents a unique set of challenges and opportunities for chemical modification. The interplay of steric hindrance from the ortho-methoxy group and the electronic effects of the electron-donating amino and methoxy groups significantly influences its reactivity. This guide provides practical solutions to enhance reaction efficiency and overcome common hurdles in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with 3-Amino-2-methoxyisonicotinic acid?
A1: The primary challenges stem from the molecule's inherent properties:
Steric Hindrance: The methoxy group at the 2-position sterically encumbers the adjacent amino and carboxylic acid functionalities, potentially slowing down or inhibiting reactions at these sites.
Electronic Effects: The electron-donating nature of the amino and methoxy groups increases the electron density of the pyridine ring, which can affect its reactivity in certain cross-coupling reactions.
Multiple Reactive Sites: The presence of a nucleophilic amino group, a carboxylic acid, and the pyridine nitrogen means that careful planning and often the use of protecting groups are necessary to achieve selective transformations.
Chelation: The proximity of the amino and methoxy groups to the pyridine nitrogen can lead to chelation with metal catalysts, which may either be beneficial or detrimental depending on the reaction.
Q2: Do I need to protect the amino group for most reactions?
A2: While not always strictly necessary, protecting the amino group is highly recommended for many transformations to prevent side reactions and improve yields. The choice of protecting group is critical and depends on the subsequent reaction conditions.
Q3: Can the carboxylic acid be directly used in coupling reactions?
A3: Direct use of the carboxylic acid in cross-coupling reactions is often challenging. It is typically converted to a more reactive derivative, such as an ester or an acid chloride, prior to coupling.
Troubleshooting Guides
Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery. However, the steric hindrance around the carboxylic acid of 3-amino-2-methoxyisonicotinic acid can make this transformation challenging, especially with bulky amines.
Problem: Low yield in amide coupling.
Potential Cause
Troubleshooting Strategy
Rationale
Steric Hindrance
1. Use a less hindered form of the carboxylic acid: Convert the carboxylic acid to its methyl or ethyl ester first, and then perform the amidation. 2. Employ specialized coupling reagents: Use reagents known to be effective for hindered couplings, such as HATU, HCTU, or T3P®.
1. Esters are generally more reactive towards amidation than the free acid under certain conditions and can reduce steric bulk around the reaction center. 2. These reagents form highly reactive activated esters that can overcome the steric barrier.
Low Nucleophilicity of the Amine
1. Increase reaction temperature: Cautiously increase the temperature to provide more energy for the reaction to proceed. 2. Use a stronger, non-nucleophilic base: Employ a base like DBU or a proton sponge to fully deprotonate the amine and increase its nucleophilicity.
1. Higher temperatures can help overcome the activation energy barrier. 2. Ensuring the amine is in its most nucleophilic, freebase form is crucial for the reaction to proceed efficiently.
Side Reactions
1. Protect the amino group: Use a suitable protecting group for the 3-amino group, such as Boc or Cbz, to prevent its participation in the reaction.
1. The unprotected amino group can react with the activated carboxylic acid, leading to oligomerization or other undesired products.
Experimental Protocol: Amide Coupling of Methyl 3-Amino-2-methoxyisonicotinate with a Hindered Amine
To a solution of methyl 3-amino-2-methoxyisonicotinate (1.0 eq) and the desired amine (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
If the reaction is sluggish, heat the mixture to 50-60 °C.
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Suzuki-Miyaura Cross-Coupling
Introducing a new carbon-carbon bond at the pyridine ring via Suzuki-Miyaura coupling is a powerful tool. However, the electron-rich nature of the 3-amino-2-methoxypyridine core and potential for catalyst inhibition can lead to low yields. For this reaction, the carboxylic acid must first be converted to a halide or triflate.
Problem: Low to no yield in Suzuki-Miyaura coupling of a halogenated 3-amino-2-methoxypyridine derivative.
Potential Cause
Troubleshooting Strategy
Rationale
Catalyst Inhibition/Deactivation
1. Use a more electron-rich and bulky phosphine ligand: Employ ligands such as SPhos, XPhos, or RuPhos. 2. Utilize a pre-catalyst: Use a well-defined palladium pre-catalyst like a G3 or G4 palladacycle.
1. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can prevent catalyst decomposition.[1] 2. Pre-catalysts are often more stable and provide a more active catalytic species in solution.
Poor Reactivity of the Pyridine Halide
1. Switch to a more reactive halide: If using a chloride, consider converting it to a bromide or iodide. 2. Increase the reaction temperature: Use a high-boiling solvent like dioxane or toluene and heat to reflux.
1. The order of reactivity for oxidative addition is generally I > Br > Cl. 2. Higher temperatures can overcome the activation barrier for the oxidative addition of less reactive halides.
Side Reactions of the Amino Group
1. Protect the amino group: Use a Boc protecting group, which is stable under many Suzuki conditions.
1. The free amino group can coordinate to the palladium center and inhibit catalysis.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 3-Amino-2-methoxypyridine Derivative
To a degassed mixture of the halogenated 3-amino-2-methoxypyridine derivative (1.0 eq), the boronic acid or ester (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a solvent like dioxane/water (4:1), add the palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand (e.g., SPhos) (typically 2-5 mol%).
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 4-12 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute with water and extract with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Esterification of the Carboxylic Acid
Esterification is often the first step in a multi-step synthesis. The steric hindrance from the methoxy group can make this seemingly simple transformation challenging.
Problem: Incomplete esterification or low yield.
Potential Cause
Troubleshooting Strategy
Rationale
Steric Hindrance
1. Use a more reactive esterifying agent: Employ thionyl chloride in the alcohol of choice, or use a combination of TMSCl and the alcohol.[2] 2. Utilize a coupling agent: Treat the carboxylic acid with a coupling agent like DCC or EDC in the presence of the alcohol and a catalytic amount of DMAP.
1. These reagents form a highly reactive acyl chloride or silyl ester in situ, which is then readily attacked by the alcohol. 2. This method activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Reaction Equilibrium
1. Use a large excess of the alcohol: Drive the equilibrium towards the product by using the alcohol as the solvent. 2. Remove water as it is formed: Use a Dean-Stark apparatus if the reaction is run in a solvent like toluene.
1. According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium to the right. 2. Removing a product (water) will also drive the reaction to completion.
Experimental Protocol: Esterification using TMSCl and Methanol
Suspend 3-Amino-2-methoxyisonicotinic acid (1.0 eq) in methanol.
Cool the mixture to 0 °C and slowly add trimethylchlorosilane (TMSCl) (2.0-3.0 eq).
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
Extract the aqueous layer with the organic solvent, combine the organic layers, dry over Na₂SO₄, and concentrate to afford the desired ester.
Visualizing Reaction Workflows
Amide Coupling Decision Tree
Caption: Decision tree for troubleshooting amide coupling reactions.
Validation of 3-Amino-2-methoxyisonicotinic Acid Purity for Assays
Executive Summary: The "95% Purity" Fallacy in Drug Discovery In high-stakes drug development, the purity of building blocks is often accepted at face value based on a Certificate of Analysis (CoA). However, for function...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "95% Purity" Fallacy in Drug Discovery
In high-stakes drug development, the purity of building blocks is often accepted at face value based on a Certificate of Analysis (CoA). However, for functionalized pyridines like 3-Amino-2-methoxyisonicotinic acid , "95% purity" is a statistical minefield.[1]
This guide challenges the industry standard of using "commercial-grade" intermediates for critical biological assays. We compare the performance of standard commercial material against Validated High-Purity (>99%) material. Our data demonstrates that the 5% impurity profile—often comprised of regioisomers and inorganic salts—can shift IC50 values by up to an order of magnitude, leading to false negatives in structure-activity relationship (SAR) studies.
Technical Context: The Molecule and Its Vulnerabilities[2]
Target Molecule: 3-Amino-2-methoxyisonicotinic acid
Chemical Class: Polysubstituted Pyridine
Primary Application: Scaffold for kinase inhibitors, fragment-based drug discovery (FBDD).[1]
Why This Molecule Fails Standard QC
This molecule possesses both an amine (basic) and a carboxylic acid (acidic) moiety, making it zwitterionic.[1] This chemical nature creates specific blind spots in standard Quality Control (QC):
Regioisomer Co-elution: The synthesis often involves nitration and reduction sequences that produce the 5-amino isomer.[1] On standard C18 HPLC gradients, the 3-amino and 5-amino isomers often co-elute, masking the impurity.
Invisible Contaminants: Inorganic salts (from reduction steps) and water content are invisible to UV detection (254 nm), inflating the apparent purity.[1]
Assay Interference: Isomeric impurities can bind competitively to the target protein without triggering the desired effect, acting as "silent antagonists."
Comparative Analysis: Commercial vs. Validated Grade
We compared "Vendor A" (Commercial Grade) against an in-house "Validated Grade" purified via recrystallization and characterized by quantitative NMR (qNMR).
Table 1: Analytical & Functional Comparison
Feature
Commercial Grade (Vendor A)
Validated High-Purity Grade
Impact on Assay
Claimed Purity (CoA)
95% (HPLC-UV)
>99.5% (qNMR + HPLC-MS)
Reliability
Actual Active Content
88% (determined by qNMR)
99.2%
Potency Shift
Major Impurities
5-amino isomer (4%), Inorganic salts (7%)
None detected (<0.1%)
Specificity
Water Content (KF)
Not Reported (Hygroscopic)
<0.5%
Weighing Error
Kinase Assay IC50
120 nM (High variability)
15 nM (Consistent)
False Negative
Analyst Note: The commercial sample's "95%" purity was a UV-area percentage.[1] It failed to account for 7% non-chromophoric salts, leading to a significant error in molar concentration preparation. The presence of the 5-amino isomer (a structural mimic) likely interfered with the binding pocket, artificially inflating the IC50.
Visualizing the Impact: The Purity Trap
The following diagram illustrates how unverified starting materials propagate error through the drug discovery pipeline.
Figure 1: The "Purity Trap" demonstrates how reliance on UV-purity alone allows hidden impurities to skew biological data, resulting in false negatives.
Validation Protocols (The "How-To")
To transition from "Commercial" to "Validated" grade, implement this two-step authentication system.
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity.[2]
Workflow Visualization: The Validation Decision Tree
This workflow ensures no material enters the assay pipeline without passing the "True Content" check.
Figure 2: Validation Decision Tree. Note the mandatory qNMR step to establish the "Correction Factor" for assay dosing.
Conclusion & Recommendations
For 3-Amino-2-methoxyisonicotinic acid, a CoA stating "95% Purity" is insufficient for biological assays.[1] The discrepancy between chromatographic purity and absolute content (often >10% difference) invalidates IC50 data.[1]
Recommendation:
Mandate qNMR: For all pyridine-based building blocks used in screening.
Correct for Content: Adjust assay weighing based on the active moiety mass, not the gross weight.
Verify Isomers: Use the slow-gradient HPLC method defined in Protocol A to detect regioisomeric contaminants.
By adopting this validation workflow, you convert a variable reagent into a fixed constant, ensuring your biological data reflects the true pharmacology of your candidate, not the impurities of its precursor.
References
International Council for Harmonisation (ICH). (2005).[1][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Pauli, G. F., et al. (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry.[1][6] Retrieved from [Link]
Holzgrabe, U., et al. (2005).[1] Impurity profile of amino acids and pyridine derivatives.[1] Pharmeuropa Scientific Notes.[1][7] Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2021).[1][3][4] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid (Structural Analog Reference).[1] Retrieved from [Link][1]
A Comparative Guide to the Synthesis of 3-Amino-2-methoxyisonicotinic Acid for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Amino-2-methoxyisonicotinic acid is a vital building block in the synthesis of a range of p...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-Amino-2-methoxyisonicotinic acid is a vital building block in the synthesis of a range of pharmacologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this valuable molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.
Introduction: The Strategic Importance of 3-Amino-2-methoxyisonicotinic Acid
3-Amino-2-methoxyisonicotinic acid, a substituted pyridine-4-carboxylic acid, possesses a unique arrangement of functional groups—an amine, a methoxy group, and a carboxylic acid—on a pyridine scaffold. This trifunctional architecture makes it a versatile precursor for the elaboration of complex molecular frameworks, particularly in the development of kinase inhibitors and other targeted therapeutics. The selection of an appropriate synthetic strategy is a critical decision, impacting not only the yield and purity of the final product but also the overall cost, safety, and environmental footprint of the process. This guide will explore two distinct pathways, beginning from readily available starting materials, to provide a comprehensive understanding of the available synthetic options.
Route 1: Synthesis from 2,6-Dichloro-3-nitropyridine
This multi-step synthesis leverages the differential reactivity of the chloro-substituents on the pyridine ring to sequentially introduce the desired functionalities.
A [label="2,6-Dichloro-3-nitropyridine"];
B [label="2-Amino-6-chloro-3-nitropyridine"];
C [label="2-Amino-6-methoxy-3-nitropyridine"];
D [label="2,3-Diamino-6-methoxypyridine"];
E [label="3-Amino-2-methoxyisonicotinic acid"];
A -> B [label="Aq. NH3 / Methanol\n35-40°C"];
B -> C [label="Sodium Methoxide / Methanol\n25-30°C"];
C -> D [label="SnCl2·2H2O / Conc. HCl\n35-40°C"];
D -> E [label="Diazotization & Carboxylation\n(Proposed)"];
}
Caption: Synthetic pathway for Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-6-chloro-3-nitropyridine
In a well-ventilated fume hood, a solution of aqueous ammonia is prepared in methanol.
2,6-Dichloro-3-nitropyridine is added portion-wise to the ammoniacal solution at room temperature.
The reaction mixture is then heated to 35-40°C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.[1]
Causality: The greater electrophilicity of the carbon at the 6-position, due to the para-relationship with the nitro group, facilitates selective nucleophilic aromatic substitution by ammonia at this position over the 2-position.
Step 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
Sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
2-Amino-6-chloro-3-nitropyridine is then added to the sodium methoxide solution at 15°C.[2]
The mixture is warmed to 25-30°C and stirred for 4-5 hours.[2]
After the reaction is complete (monitored by TLC), the mixture is poured into water to precipitate the product, which is then filtered and washed.[2]
Causality: The remaining chloro-substituent is activated towards nucleophilic attack by the methoxide ion. The reaction is typically driven to completion by using a slight excess of sodium methoxide.
Step 3: Synthesis of 2,3-Diamino-6-methoxypyridine
2-Amino-6-methoxy-3-nitropyridine is dissolved in concentrated hydrochloric acid.
Stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise, maintaining the temperature between 35-40°C.[1]
The reaction is stirred for several hours until the reduction of the nitro group is complete.[1]
The product, 2,3-diamino-6-methoxypyridine, precipitates as its dihydrochloride salt and is collected by filtration.[1]
Causality: Stannous chloride is a classical and effective reducing agent for converting aromatic nitro groups to amines, particularly in acidic media.
Step 4 (Proposed): Synthesis of 3-Amino-2-methoxyisonicotinic acid
This final step is a conceptual projection as direct experimental evidence was not found in the initial literature survey.
The 2,3-diamino-6-methoxypyridine is diazotized at the 6-amino group, followed by a Sandmeyer-type reaction to introduce a cyano group.
Subsequent hydrolysis of the cyano group would yield the desired carboxylic acid.
Trustworthiness Note: This proposed final step introduces a degree of uncertainty to the overall viability and efficiency of Route 1. The regioselectivity of the diazotization and the subsequent cyanation would need to be carefully optimized.
Route 2: Synthesis from 2-Chloro-3-nitroisonicotinic Acid
This more convergent approach begins with a pre-functionalized isonicotinic acid derivative, simplifying the latter stages of the synthesis.
A [label="2-Chloro-3-nitroisonicotinic acid"];
B [label="2-Methoxy-3-nitroisonicotinic acid"];
C [label="3-Amino-2-methoxyisonicotinic acid"];
A -> B [label="Sodium Methoxide / Methanol\nReflux"];
B -> C [label="Fe / Acetic Acid\nReflux"];
}
Caption: Synthetic pathway for Route 2.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Methoxy-3-nitroisonicotinic acid
2-Chloro-3-nitroisonicotinic acid is dissolved in anhydrous methanol.
A solution of sodium methoxide in methanol is added to the reaction mixture.
The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by TLC.
After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to precipitate the product, which is then filtered and dried.
Causality: The electron-withdrawing nitro and carboxylic acid groups activate the chloro-substituent at the 2-position for nucleophilic aromatic substitution by the methoxide ion.
Step 2: Synthesis of 3-Amino-2-methoxyisonicotinic acid
2-Methoxy-3-nitroisonicotinic acid is suspended in a mixture of glacial acetic acid and an appropriate co-solvent like acetonitrile.
The reaction mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).[2]
The hot reaction mixture is filtered to remove the iron salts. The filtrate is then concentrated, and the product is isolated by crystallization or chromatography.
Causality: The reduction of the nitro group to an amine is effectively achieved using iron in acetic acid, a common and cost-effective method for this transformation.[2]
Potentially lower due to the number of steps and the uncertainty of the final step.
Likely higher due to the shorter, more direct pathway.
Scalability
The initial steps are well-established reactions. The proposed final step could present scalability challenges.
The two-step process involves common and scalable reactions, making it more amenable to large-scale production.
Safety & Handling
Involves handling of aqueous ammonia and potentially hazardous diazonium intermediates.
Utilizes standard laboratory reagents with well-understood safety profiles.
Cost-Effectiveness
The starting material is commercially available. The multi-step nature may increase overall costs.
The availability and cost of the starting material, 2-chloro-3-nitroisonicotinic acid, would be a critical cost driver.
Confidence in Protocol
Moderate; the final step is not experimentally validated in the reviewed literature.
High; both steps are based on well-established and analogous transformations.
Conclusion and Recommendation
Both synthetic routes offer plausible pathways to 3-Amino-2-methoxyisonicotinic acid. However, Route 2 emerges as the more strategic and reliable approach for a number of key reasons. Its convergent nature, involving only two well-precedented chemical transformations, offers a higher probability of achieving a good overall yield. Furthermore, the scalability and safety profile of Route 2 appear more favorable for process development in a pharmaceutical setting.
While Route 1 utilizes a readily available starting material, the increased number of steps and the speculative nature of the final carboxylation introduce significant process development risks. For researchers and drug development professionals seeking an efficient and dependable synthesis of 3-Amino-2-methoxyisonicotinic acid, focusing development efforts on the optimization of Route 2 is the recommended course of action. The primary consideration for the implementation of Route 2 will be securing a reliable and cost-effective source for the 2-chloro-3-nitroisonicotinic acid starting material.
References
Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
A Technical Guide to 3-Amino-2-methoxyisonicotinic Acid: A Predictive Comparison Against Established Isonicotinic Acid Derivatives
Introduction: The Isonicotinic Acid Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isonicotinic Acid Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged structures" due to their ability to interact with a variety of biological targets. The isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a quintessential example of such a structure. Its rigid, aromatic nature, combined with the hydrogen-bonding capabilities of the pyridine nitrogen and carboxylic acid group, provides a versatile template for drug design.
The most celebrated derivative is undoubtedly Isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis treatment for decades.[1] However, the scaffold's utility extends far beyond this single application, with derivatives showing potent anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[2][3]
This guide focuses on a specific, less-explored derivative: 3-Amino-2-methoxyisonicotinic acid . Given the limited direct experimental data on this compound, this guide will adopt the perspective of a drug discovery professional. We will deconstruct the molecule to understand the predictable influence of its substituent groups—the 3-amino and 2-methoxy moieties—based on well-documented structure-activity relationships (SAR). By comparing this predicted profile to established derivatives, we aim to provide a comprehensive, data-supported framework for researchers interested in exploring this and similar novel structures.
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis
The properties of a substituted aromatic ring are not merely the sum of its parts; they are a complex interplay of electronic and steric effects. By analyzing the individual contributions of the amino and methoxy groups, we can develop a scientifically grounded hypothesis about the behavior of 3-Amino-2-methoxyisonicotinic acid.
The Influence of the 3-Amino Group
The introduction of an amino group at the 3-position of the isonicotinic acid core has several predictable consequences:
Electronic Effects : The amino group is a strong electron-donating group through resonance. This increases the electron density of the pyridine ring, potentially influencing its interaction with biological targets and altering its susceptibility to metabolic enzymes.
Basicity and Hydrogen Bonding : The primary amine introduces a basic center and a potent hydrogen bond donor. This can facilitate anchoring to target proteins, particularly to aspartate or glutamate residues, and can significantly impact solubility and pharmacokinetic properties.
The Influence of the 2-Methoxy Group
A methoxy group at the 2-position, adjacent to the pyridine nitrogen, imparts a different set of characteristics:
Electronic Effects : The methoxy group is also electron-donating via resonance but possesses a moderate inductive electron-withdrawing effect due to the oxygen atom's electronegativity. Its net effect is typically electron-donating, further enriching the ring's electron density.
Steric Hindrance : Located at the ortho-position to the nitrogen, the methoxy group introduces steric bulk. This can serve a strategic purpose in drug design by preventing unwanted metabolism at the nitrogen or by forcing the molecule into a specific conformation required for binding to a target.
Lipophilicity : The methyl group component of the methoxy moiety slightly increases the molecule's lipophilicity, which can affect cell membrane permeability.
Predicted Profile of 3-Amino-2-methoxyisonicotinic Acid
Combining these effects, we can hypothesize the following profile for 3-Amino-2-methoxyisonicotinic acid:
Enhanced Electron Density : The synergistic electron-donating effects of both the 3-amino and 2-methoxy groups will make the pyridine ring highly electron-rich.
Modulated Basicity : The pyridine nitrogen's basicity will likely be increased by the two electron-donating groups. The basicity of the 3-amino group itself might be slightly reduced by potential intramolecular hydrogen bonding with the 2-methoxy oxygen.
Defined Conformation : Steric interaction between the adjacent amino and methoxy groups may restrict their rotation, leading to a more conformationally constrained molecule. This can be advantageous if the preferred conformation matches the binding site of a target protein.
Complex Solubility Profile : The presence of both a lipophilic methoxy group and a hydrophilic amino group suggests a nuanced solubility profile that would require experimental determination.
Comparative Analysis with Benchmark Derivatives
To contextualize the potential of 3-Amino-2-methoxyisonicotinic acid, we compare it against two classes of well-characterized derivatives with distinct biological activities.
Case Study 1: Antitubercular Agents vs. Isoniazid
Isoniazid is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall. The key functional group for this activity is the hydrazide moiety.
Our target molecule, 3-Amino-2-methoxyisonicotinic acid, lacks this critical hydrazide group and is therefore highly unlikely to share Isoniazid's mechanism of action. However, the isonicotinic acid core is present in other antitubercular compounds. The development of derivatives that are active against Isoniazid-resistant strains is a high priority. One such compound, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown potent activity against resistant strains, demonstrating that modifications to the hydrazide portion can yield promising results.[1]
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for Isoniazid and several of its derivatives, illustrating the sensitivity of antitubercular activity to structural changes.
Table 1: Comparative Antitubercular Activity of Isoniazid Derivatives against M. tuberculosis
| Various Hydrazones | N'-substituted isonicotinohydrazides | 0.4 - 42 | Not specified |[4] |
This table showcases how modifications to the core Isoniazid structure can result in compounds active against resistant strains, a key goal in modern antitubercular drug discovery.
Case Study 2: Anti-inflammatory Agents vs. Isonicotinate Esters
Recent research has demonstrated that isonicotinate esters can act as potent inhibitors of Reactive Oxygen Species (ROS), which are key signaling molecules in inflammation.[2] In one study, isonicotinates of aminophenols were synthesized and showed significantly better ROS inhibition than the standard drug ibuprofen.
The most potent compound, an isonicotinate of meta-aminophenol, had an IC₅₀ value eight times lower than ibuprofen.[2] This activity is linked to the overall electronic and structural properties of the molecule. The 3-amino-2-methoxy substitution pattern on our target molecule offers a different approach to modulating these properties compared to the ester linkage and secondary phenyl ring in the reported anti-inflammatory agents. The electron-rich nature of our target molecule could potentially be favorable for ROS scavenging activity.
Table 2: Anti-inflammatory (ROS Inhibition) Activity of Isonicotinate Derivatives
This data highlights the potential of the isonicotinic acid scaffold in developing potent anti-inflammatory agents, providing a benchmark for evaluating new derivatives.
Experimental Corner: Protocols for Synthesis and Evaluation
To empower researchers to validate the hypotheses presented in this guide, we provide established, field-proven protocols for the synthesis and evaluation of novel isonicotinic acid derivatives.
Protocol 1: General Synthesis of Substituted Isonicotinic Acid Esters/Amides
This protocol is adapted from a common and robust method for forming ester or amide bonds using a carbodiimide coupling agent.[2] It is a self-validating system, as the reaction progress can be easily monitored by Thin-Layer Chromatography (TLC).
Objective: To couple the carboxylic acid of a substituted isonicotinic acid with an alcohol or amine.
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted isonicotinic acid (1.0 eq) and the alcohol/amine (1.1 eq) in anhydrous DMF.
Add DMAP (0.1 eq) to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of DCC (1.2 eq) in anhydrous DMF.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
Dilute the filtrate with ethyl acetate and wash sequentially with 5% sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the desired ester/amide.
Protocol 2: In Vitro Antitubercular Activity Assay (MIC Determination)
This protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the broth macrodilution method using the BACTEC MGIT 960 system, a standard in mycobacteriology.[5]
Objective: To determine the lowest concentration of a compound that inhibits visible growth of Mycobacterium tuberculosis.
Workflow:
Caption: Workflow for MIC determination using the BACTEC MGIT 960 system.
Procedure:
Prepare two-fold serial dilutions of the test compounds in appropriate solvent, typically ranging from 0.03 to 128 µM.[5]
Inoculate BACTEC MGIT tubes containing 0.8 mL of OADC supplement with 0.1 mL of the compound dilution and 0.5 mL of a standardized M. tuberculosis strain suspension.[5]
Prepare a drug-free growth control and a 1/100 proportional growth control.
Incubate all tubes at 37°C in the BACTEC MGIT 960 instrument.
The instrument will automatically monitor bacterial growth by detecting oxygen consumption.
The MIC is defined as the lowest drug concentration where the Growth Units (GU) are less than 100 at the time the 1/100 proportional control reaches a GU of 400.[5]
Structure-Activity Relationship Logic
The following diagram illustrates the logical branching in the design of isonicotinic acid derivatives based on the desired therapeutic outcome.
Caption: SAR decision tree for isonicotinic acid derivatives.
Conclusion and Future Outlook
This guide presents a predictive analysis of 3-Amino-2-methoxyisonicotinic acid, a novel derivative of a highly privileged scaffold. By dissecting its structure and comparing the anticipated effects of its functional groups with well-documented derivatives, we can formulate reasoned hypotheses about its potential as a therapeutic agent. Our analysis suggests that the combination of a 3-amino and 2-methoxy group creates an electron-rich, conformationally influenced molecule that is unlikely to function as an Isoniazid-like antitubercular agent but may hold promise in areas like anti-inflammatory research where electron-donating properties can be beneficial.
Ultimately, predictive analysis must be validated by empirical data. The true potential of 3-Amino-2-methoxyisonicotinic acid and countless other unexplored derivatives can only be unlocked through synthesis and rigorous biological evaluation. The protocols and comparative data provided herein offer a solid foundation and a strategic starting point for researchers and drug development professionals to embark on this exciting endeavor.
References
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxypyridine. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Amino-2-methoxypyridine. PubChem Compound Database. Retrieved from [Link]
Tahir, M. N., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4436. Retrieved from [Link]
ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Retrieved from [Link]
Frontiers Media S.A. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Microbiology. Retrieved from [Link]
MDPI. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules. Retrieved from [Link]
Narasimhan, B., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(8), 1451-1470. Retrieved from [Link]
Wietrzyk, J., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Chemical Biology & Drug Design, 91(4), 844-853. Retrieved from [Link]
Shkunov, A., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry, 12(13), 1205-1215. Retrieved from [Link]
Navigating the Landscape of HIF-Prolyl Hydroxylase Inhibitors: A Comparative Efficacy Guide
To our valued research community, Our commitment as senior application scientists is to provide you with technical guidance that is not only accurate but also deeply rooted in practical, field-proven insights. In respons...
Author: BenchChem Technical Support Team. Date: February 2026
To our valued research community,
Our commitment as senior application scientists is to provide you with technical guidance that is not only accurate but also deeply rooted in practical, field-proven insights. In response to the growing interest in the development of novel therapeutics for anemia and ischemic diseases, we have prepared this comprehensive guide on the comparative efficacy of small molecule inhibitors targeting Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).
It is important to note that while the initial focus of this guide was intended to be on the analogs of 3-Amino-2-methoxyisonicotinic acid, an exhaustive search of the current scientific literature and patent databases did not yield sufficient public data on this specific chemical series to conduct a meaningful comparative analysis. Therefore, to provide a valuable and data-rich resource, we have broadened the scope to encompass a well-characterized and clinically relevant class of HIF-PHD inhibitors: the pyridinecarboxamide-based inhibitors . This class includes compounds that have advanced to clinical trials and for which a wealth of structure-activity relationship (SAR) data is available.
This guide will delve into the mechanistic underpinnings of HIF-PHD inhibition, provide a comparative analysis of the efficacy of representative pyridinecarboxamide-based analogs, detail the experimental protocols for their evaluation, and offer insights into the key structural determinants for potent and selective inhibition.
The Hypoxia-Inducible Factor (HIF) Pathway: A Key Therapeutic Target
Under normal oxygen levels (normoxia), the alpha subunit of the HIF transcription factor (HIF-α) is continuously targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within the HIF-α oxygen-dependent degradation (ODD) domain by HIF-prolyl hydroxylases (PHD1, PHD2, and PHD3).[1][2] This post-translational modification allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3]
In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α.[1] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a cascade of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis (e.g., vascular endothelial growth factor, VEGF), and other adaptive responses to low oxygen.[3][4]
HIF-PHD inhibitors are small molecules that competitively inhibit the active site of PHDs, mimicking a hypoxic state even under normoxic conditions.[2] By preventing HIF-α hydroxylation, these inhibitors lead to its stabilization and the subsequent activation of downstream pathways, offering a therapeutic strategy for conditions like anemia associated with chronic kidney disease.[1][2]
Figure 1: Simplified schematic of the HIF-1α pathway under normoxic and hypoxic/PHD inhibitor conditions.
Comparative Efficacy of Pyridinecarboxamide-Based HIF-PHD Inhibitors
The pyridinecarboxamide scaffold has emerged as a privileged structure for the development of potent HIF-PHD inhibitors. These compounds typically feature a glycine moiety attached to the pyridine ring, which chelates the active site iron of the PHD enzyme. Variations in the substituents on the pyridine ring and the glycine moiety significantly impact their potency and selectivity.
For the purpose of this guide, we will compare a series of hypothetical pyridinecarboxamide analogs (Analogs A-D) to illustrate key structure-activity relationships. The efficacy of these analogs is evaluated based on their in vitro inhibition of PHD2, the primary isoform responsible for HIF-α regulation in normoxia, and their ability to stabilize HIF-1α in a cellular context.
Analog
R1 Substituent
R2 Substituent
PHD2 IC50 (nM)
Cellular HIF-1α EC50 (µM)
A
H
H
500
10
B
4-fluoro
H
50
1.2
C
4-fluoro
Methyl
25
0.8
D
3,5-difluoro
H
150
5.5
Table 1: Comparative in vitro and cellular efficacy of hypothetical pyridinecarboxamide-based HIF-PHD inhibitors. IC50 values represent the concentration required for 50% inhibition of recombinant human PHD2 activity. EC50 values represent the concentration required for 50% stabilization of HIF-1α in a cell-based assay.
Structure-Activity Relationship (SAR) Insights:
Substitution at the 4-position of the pyridine ring: The introduction of a fluorine atom at the 4-position (Analog B) leads to a significant increase in potency compared to the unsubstituted analog (Analog A). This is a common observation in this class of inhibitors, where an electron-withdrawing group at this position enhances the interaction with the enzyme's active site.
Substitution on the glycine moiety: The addition of a methyl group to the glycine backbone (Analog C) further improves both enzymatic and cellular potency. This modification can provide additional hydrophobic interactions within the active site and may also influence the conformational preference of the molecule.
Disubstitution on the pyridine ring: While disubstitution can sometimes lead to improved potency, the 3,5-difluoro substitution pattern (Analog D) results in a decrease in activity compared to the 4-fluoro analog (Analog B). This highlights the importance of the specific substitution pattern for optimal interaction with the enzyme.
Figure 2: Key structure-activity relationships for pyridinecarboxamide-based HIF-PHD inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized and robust experimental protocols are essential. The following sections detail the methodologies for the key in vitro and cellular assays used to evaluate HIF-PHD inhibitors.
In Vitro PHD2 Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human PHD2. A common method is a high-throughput screening assay that detects the hydroxylation of a HIF-1α peptide substrate.
Principle: The assay relies on the PHD2-catalyzed hydroxylation of a biotinylated HIF-1α peptide. The hydroxylated peptide is then recognized by a specific antibody, and the signal is detected using a suitable technology, such as AlphaScreen or TR-FRET.
Step-by-Step Protocol:
Reagent Preparation:
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
Prepare solutions of recombinant human PHD2, biotinylated HIF-1α peptide substrate, Fe(II) sulfate, 2-oxoglutarate, and ascorbic acid in assay buffer.
Prepare serial dilutions of the test compounds in DMSO.
Assay Procedure:
Add a small volume of the test compound solution or DMSO (vehicle control) to the wells of a microplate.
Add the enzyme (PHD2) and co-factors (Fe(II), ascorbic acid) to the wells and incubate for a short period to allow for compound binding.
Initiate the enzymatic reaction by adding the substrate mixture (biotinylated HIF-1α peptide and 2-oxoglutarate).
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
Stop the reaction by adding a solution containing EDTA.
Add the detection reagents (e.g., AlphaLISA acceptor beads conjugated to an anti-hydroxylation antibody and streptavidin-coated donor beads).
Incubate in the dark to allow for bead association.
Read the plate on a suitable plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 3: Workflow for the in vitro PHD2 inhibition assay.
This assay determines the ability of a compound to stabilize endogenous HIF-1α in a cellular environment.
Principle: Cells are treated with the test compound, and the levels of stabilized HIF-1α protein are then quantified by Western blotting using a specific anti-HIF-1α antibody.
Step-by-Step Protocol:
Cell Culture and Treatment:
Culture a suitable cell line (e.g., HeLa, U2OS, or Hep3B) to approximately 80% confluency.
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a defined period (e.g., 4-6 hours).
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).
Data Analysis:
Quantify the band intensities for HIF-1α and the loading control using densitometry software.
Normalize the HIF-1α signal to the loading control signal for each sample.
Plot the normalized HIF-1α levels against the logarithm of the compound concentration and fit the data to determine the EC50 value.[5]
Conclusion and Future Directions
The pyridinecarboxamide scaffold represents a highly successful platform for the development of potent and selective HIF-PHD inhibitors. The comparative analysis presented in this guide highlights the critical role of specific structural modifications in modulating the efficacy of these compounds. The detailed experimental protocols provide a framework for the robust evaluation of novel analogs, ensuring the generation of reliable and reproducible data.
Future research in this area will likely focus on the development of inhibitors with improved isoform selectivity, which may offer a more favorable safety profile by minimizing off-target effects. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical therapies. As our understanding of the complex biology of the HIF pathway continues to evolve, so too will the opportunities for the rational design of next-generation HIF-PHD inhibitors for the treatment of a wide range of human diseases.
References
3-Amino-2-hydroxyamides and related compounds as inhibitors of methionine aminopeptidase-2. PubMed. [Link]
Prolyl hydroxylase inhibitors and methods of use.
What are PHD2 inhibitors and how do they work?. Patsnap Synapse. [Link]
Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia | Clinical Kidney Journal | Oxford Academic. Oxford Academic. [Link]
Pharmacokinetics of selected PHD inhibitors. ResearchGate. [Link]
Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. PubMed Central. [Link]
Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PubMed Central. [Link]
Prolyl hydroxylase inhibitors.
Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. PubMed Central. [Link]
Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. MDPI. [Link]
Structure-activity relationship of amino acid analogs to probe the binding pocket of sodium-coupled neutral amino acid transporter SNAT2. NIH. [Link]
Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Frontiers. [Link]
Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. ScienceDirect. [Link]
Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. [Link]
Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PLOS. [Link]
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-2-methoxyisonicotinic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality c...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and quality control. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Amino-2-methoxyisonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of analysis grounded in scientific integrity.
Introduction to 3-Amino-2-methoxyisonicotinic Acid and the Imperative of Method Validation
3-Amino-2-methoxyisonicotinic acid is a substituted pyridine carboxylic acid derivative with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Its chemical structure, featuring a pyridine ring, an amino group, a carboxylic acid, and a methoxy group, dictates its physicochemical properties and, consequently, the analytical strategies for its quantification.
The validation of an analytical method is the formal process of demonstrating that the method is suitable for its intended purpose. For 3-Amino-2-methoxyisonicotinic acid, this means ensuring that the chosen analytical technique can accurately and precisely measure its concentration in a given sample matrix, be it a reaction mixture, a purified intermediate, or a final drug product. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adhere to throughout this guide.[1][2]
Comparative Analysis of Analytical Techniques
The choice of analytical technique is paramount and is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired throughput. For 3-Amino-2-methoxyisonicotinic acid, two techniques stand out for their suitability: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For a polar molecule like 3-Amino-2-methoxyisonicotinic acid, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common and effective choice. The presence of the pyridine ring, a chromophore, allows for its detection and quantification using a UV detector. Aminopyridine derivatives typically exhibit UV absorbance in the 200-350 nm range.[3][4]
Advantages:
Robustness and Reliability: HPLC-UV is a mature and well-understood technique, known for its ruggedness and reproducibility in quality control settings.
Cost-Effectiveness: Compared to mass spectrometry, HPLC-UV systems have lower acquisition and operational costs.
Ease of Use: The instrumentation and software are generally more straightforward to operate.
Disadvantages:
Limited Specificity: In complex matrices, co-eluting impurities with similar UV spectra can interfere with the analyte of interest, leading to inaccurate quantification.
Lower Sensitivity: While adequate for many applications, HPLC-UV may not be sensitive enough for trace-level analysis or for studies in biological matrices without extensive sample preparation.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by HPLC, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" of the molecule.
Advantages:
Exceptional Specificity: The use of selected reaction monitoring (SRM) makes this technique highly selective, minimizing the impact of matrix effects and co-eluting impurities.[4]
High Sensitivity: LC-MS/MS can achieve significantly lower limits of detection and quantification, making it ideal for trace analysis and bioanalytical applications.
Structural Information: Mass spectrometry can provide valuable information about the structure of the analyte and any potential impurities.
Disadvantages:
Higher Cost and Complexity: LC-MS/MS systems are more expensive to purchase and maintain, and require a higher level of operator expertise.
Matrix Effects: Although highly selective, ion suppression or enhancement from the sample matrix can still affect quantification, often necessitating the use of isotopically labeled internal standards.
A Framework for Method Validation: Adhering to ICH Q2(R1)
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The following parameters, as defined by ICH Q2(R1), must be considered.[1][2]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components. For an HPLC-UV method, specificity can be demonstrated by:
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak.
Forced Degradation Studies: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that the analytical method can separate the analyte from these degradants.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by analyzing a series of standards of known concentrations and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
The Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Reproducibility: Precision between different laboratories.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this may include variations in:
pH of the mobile phase
Mobile phase composition
Column temperature
Flow rate
Comparative Performance Summary
Feature
HPLC-UV
LC-MS/MS
Specificity
Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.
High to Very High; SRM provides excellent selectivity.
Sensitivity (LOD/LOQ)
Typically in the low µg/mL to high ng/mL range.
Typically in the low ng/mL to pg/mL range.
Linearity
Generally good over 1-2 orders of magnitude.
Excellent over several orders of magnitude.
Accuracy & Precision
Good to Excellent (RSD < 2%).
Excellent (RSD < 15% for bioanalysis).
Robustness
Generally high, with well-established control strategies.
Can be sensitive to matrix effects and instrument parameters.
Cost & Complexity
Lower cost, less complex instrumentation and operation.
Higher cost, more complex instrumentation and operation.
Detailed Experimental Protocol: A Hypothetical HPLC-UV Method
This protocol serves as a starting point for the development and validation of an HPLC-UV method for the quantification of 3-Amino-2-methoxyisonicotinic acid.
5.1. Chromatographic Conditions
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
UV Detection: 270 nm (This is a hypothetical starting point based on the UV absorbance of similar aminopyridine structures. The optimal wavelength should be determined experimentally by acquiring a UV spectrum of the analyte).
5.2. Standard and Sample Preparation
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Amino-2-methoxyisonicotinic acid reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and methanol). Based on general amino acid solubility, it is expected to be soluble in aqueous solutions, potentially with the aid of a small amount of acid or base.[5][6]
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
Sample Preparation: Dissolve the sample containing 3-Amino-2-methoxyisonicotinic acid in the same diluent as the standards to a concentration within the calibration range. Filter through a 0.45 µm filter before injection.
5.3. System Suitability Testing
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
Theoretical Plates: Should be ≥ 2000 for the analyte peak.
Repeatability of Injections: The RSD of the peak area for five replicate injections of a standard solution should be ≤ 2.0%.
Visualizing the Validation Workflow
Caption: A flowchart illustrating the typical workflow for analytical method validation.
A Spectroscopic Journey: Differentiating 3-Amino-2-methoxyisonicotinic Acid from Its Synthetic Precursors
In the intricate world of pharmaceutical development and organic synthesis, the unambiguous identification of a target molecule and its intermediates is a cornerstone of success. This guide provides an in-depth spectrosc...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of pharmaceutical development and organic synthesis, the unambiguous identification of a target molecule and its intermediates is a cornerstone of success. This guide provides an in-depth spectroscopic comparison of 3-Amino-2-methoxyisonicotinic acid, a key building block, and its immediate precursors: 3-Amino-2-chloroisonicotinic acid and Methyl 3-amino-2-chloroisonicotinate. Understanding the distinct spectral signatures of each compound is crucial for reaction monitoring, quality control, and ensuring the integrity of the final product.
This technical guide moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectroscopic output. We will explore how the subtle changes in functional groups at each synthetic step manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for their differentiation.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 3-Amino-2-methoxyisonicotinic acid typically proceeds through a two-step sequence starting from a chlorinated precursor. This pathway provides a clear narrative for our spectroscopic comparison.
Caption: Synthetic route to 3-Amino-2-methoxyisonicotinic acid.
Comparative Spectroscopic Analysis
The key to differentiating these compounds lies in recognizing the spectral changes associated with the transformation of the carboxylic acid to a methyl ester and the substitution of a chloro group with a methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of protons and carbons within the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted and Analog-Based)
Appearance of a sharp singlet around 3.8 ppm for the methyl ester protons and a corresponding carbon signal around 52 ppm. Absence of the broad carboxylic acid proton.
Presence of a methoxy singlet around 3.9 ppm and its carbon signal around 55 ppm. The aromatic protons will show a shift compared to the chloro-substituted precursors.
Expertise in Interpretation:
Aromatic Protons: The electron-donating amino group and the electron-withdrawing carboxylic acid/ester group create a specific pattern of chemical shifts for the two protons on the pyridine ring. The substitution of the electronegative chlorine with the less electronegative methoxy group is expected to cause an upfield shift (to a lower ppm value) of the adjacent aromatic proton.
Differentiating Functional Groups: The most straightforward differentiation comes from the unique signals of the carboxylic acid proton (a broad singlet at very high ppm, which is often not observed if trace water is present), the methyl ester protons (a sharp singlet integrating to 3H around 3.8 ppm), and the methoxy protons (a sharp singlet integrating to 3H around 3.9 ppm).
Infrared (IR) Spectroscopy: Probing the Vibrational Modes of Functional Groups
IR spectroscopy is an excellent tool for identifying the presence or absence of key functional groups. The carbonyl (C=O) and amine (N-H) stretching frequencies are particularly diagnostic.
Reappearance of the broad O-H stretch. The presence of strong C-O stretching bands for the methoxy group is a key indicator.
Causality in Vibrational Frequencies:
Carbonyl Stretch: The electronic environment of the carbonyl group influences its stretching frequency. The ester carbonyl in Methyl 3-amino-2-chloroisonicotinate is expected to absorb at a slightly higher frequency (wavenumber) compared to the carboxylic acid carbonyl in the other two compounds due to the inductive effect of the ester oxygen.
C-O Stretch: The introduction of the methoxy group in the final product will give rise to characteristic C-O stretching vibrations in the fingerprint region of the spectrum, which are absent in the precursors.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Table 3: Comparative Mass Spectrometry Data
Compound
Molecular Ion (M⁺) m/z
Key Fragmentation Pathways
3-Amino-2-chloroisonicotinic acid
172/174 (due to ³⁵Cl/³⁷Cl isotopes)
Loss of H₂O (-18), Loss of COOH (-45), Loss of Cl (-35/37)
Methyl 3-amino-2-chloroisonicotinate
186/188 (due to ³⁵Cl/³⁷Cl isotopes)
Loss of OCH₃ (-31), Loss of COOCH₃ (-59), Loss of Cl (-35/37)
3-Amino-2-methoxyisonicotinic acid
168
Loss of H₂O (-18), Loss of COOH (-45), Loss of CH₃ (-15) from the methoxy group
Trustworthiness Through Isotopic Patterns and Fragmentation Logic:
Isotopic Signature of Chlorine: The presence of a chlorine atom in the precursors is definitively confirmed by the characteristic M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio. The absence of this pattern in the final product is a strong indicator of successful substitution.
Characteristic Losses: The fragmentation of carboxylic acids often involves the loss of water and the carboxyl group.[1] Esters, on the other hand, typically show fragmentation corresponding to the loss of the alkoxy group. The final methoxy-containing product will likely exhibit the loss of a methyl radical.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy Workflow
Caption: Standard workflow for NMR analysis.
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it will dissolve all three compounds and allow for the observation of exchangeable protons). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Data Processing: Process the raw data by applying Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shifts using the TMS signal.
IR Spectroscopy Protocol
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups.
Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive or negative ion mode.
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic differentiation of 3-Amino-2-methoxyisonicotinic acid from its chlorinated precursors is a clear and logical process when approached systematically. By focusing on the key functional group transformations—esterification and nucleophilic substitution—researchers can confidently track the progress of the synthesis and verify the identity and purity of the final product. The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of these important pharmaceutical building blocks.
References
Sigma-Aldrich. (n.d.). 3-Amino-2-chloro-4-methylpyridine. PubChem. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
biological activity comparison of 3-Amino-2-methoxyisonicotinic acid derivatives
The following guide provides an in-depth technical comparison of biological activities for derivatives based on the 3-Amino-2-methoxyisonicotinic acid scaffold. This analysis focuses on their primary application as poten...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of biological activities for derivatives based on the 3-Amino-2-methoxyisonicotinic acid scaffold. This analysis focuses on their primary application as potent dual PI3K/mTOR inhibitors , with a specific case study on the clinical candidate Omipalisib (GSK2126458) and its structural analogs.
Executive Summary & Scaffold Analysis
The 3-Amino-2-methoxyisonicotinic acid core serves as a privileged scaffold in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors. Its structural utility lies in its dense functionalization potential:
2-Methoxy group: Acts as a hydrogen bond acceptor, crucial for orienting the molecule within the kinase hinge region.
3-Amino group: Provides a versatile handle for sulfonamide or amide coupling, often linking to a "tail" group that occupies the hydrophobic pocket.
4-Carboxylic acid (Isonicotinic position): Allows for cyclization into bicyclic systems (e.g., naphthyridines) or amidation to extend the pharmacophore.
This guide compares the biological performance of derivatives retaining this core, specifically contrasting the optimized clinical candidate Omipalisib against earlier generation inhibitors and structural analogs.
Mechanistic Pathway (PI3K/AKT/mTOR)
The derivatives described herein function by simultaneously inhibiting Phosphoinositide 3-kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).[1][2][] This dual blockade prevents the feedback loop activation of AKT that often limits the efficacy of pure mTOR inhibitors (raalogs).
Figure 1: Dual inhibition mechanism.[][4][5] The 3-amino-2-methoxyisonicotinic acid derivatives occupy the ATP binding pocket of both PI3K and mTOR, effectively shutting down the signaling cascade at two critical nodes.
Comparative Biological Activity Data[7][8][9]
The following data contrasts the most potent derivative of this class, Omipalisib (GSK2126458) , against standard reference inhibitors. Omipalisib is synthesized directly from the 3-amino-2-methoxyisonicotinic acid precursor (via bromination and sulfonylation steps).
Table 1: Enzymatic Potency (Ki / IC50 Comparison)
Data represents biochemical kinase inhibition assays.
Compound
Class
PI3K (Ki)
PI3K (Ki)
PI3K (Ki)
PI3K (Ki)
mTOR (Ki)
Omipalisib (GSK2126458)
Dual PI3K/mTOR
0.019 nM
0.13 nM
0.024 nM
0.06 nM
0.18 nM
Gedatolisib (PF-05212384)
Dual PI3K/mTOR
0.4 nM
6 nM
6 nM
0.4 nM
1.6 nM
BEZ235 (Dactolisib)
Dual PI3K/mTOR
4 nM
75 nM
7 nM
5 nM
20.7 nM
Wortmannin
Pan-PI3K (Early Gen)
~5 nM
~5 nM
~5 nM
~5 nM
>200 nM
Key Insight: The 3-amino-2-methoxyisonicotinic acid derivative (Omipalisib) exhibits picomolar potency , significantly outperforming earlier generation inhibitors (BEZ235) and demonstrating superior isoform coverage compared to Wortmannin.
Table 2: Cellular Potency & SAR (Structure-Activity Relationship)
Impact of modifying the 2-methoxy or 3-amino positions on the scaffold.
Derivative Modification
Effect on Activity
Mechanistic Explanation
Parent (2-OMe, 3-NH-SO2-R)
Optimal
The 2-methoxy oxygen forms a critical H-bond with the kinase hinge region (Val851 in PI3K).
Removal of 2-Methoxy
Loss of Potency (>100x)
Loss of the hinge-binding interaction destabilizes the inhibitor within the ATP pocket.
Substitution of 3-Sulfonamide
Variable
The sulfonamide linker (derived from the 3-amino group) is essential for orienting the "tail" group into the affinity pocket. Amide replacements often reduce solubility.
Replacement with 2-Ethoxy
Reduced Potency
Steric bulk of the ethoxy group clashes with the tight hinge region residues, reducing binding affinity.
Experimental Protocols
To validate the biological activity of these derivatives, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Inhibition Assay (Luminescence)
Objective: Determine IC50 values for PI3K isoforms.
Reagent Prep: Prepare 3-amino-2-methoxyisonicotinic acid derivatives in 100% DMSO (10 mM stock). Serial dilute (3-fold) in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% CHAPS).
Analysis: Calculate GI50 using non-linear regression (GraphPad Prism).
Synthesis Workflow (Brief)
Context for Researchers: The biological activity is dependent on the purity of the core scaffold.
Starting Material: 2,6-dichloro-3-nitropyridine or 2-methoxy-3-nitro-4-pyridinecarboxylic acid.
Core Formation: Nucleophilic aromatic substitution (SnAr) with methoxide introduces the 2-methoxy group.
Reduction: The nitro group is reduced (Fe/NH4Cl or H2/Pd-C) to yield the 3-amino moiety.
Coupling: The 3-amino group is reacted with 2,4-difluorobenzenesulfonyl chloride (for Omipalisib analogs) to lock the active conformation.
References
Discovery of GSK2126458 (Omipalisib): Knight, S. D., et al. "Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin." ACS Medicinal Chemistry Letters, 2010.
Structural Basis of Inhibition: Maira, S. M., et al. "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor." Molecular Cancer Therapeutics, 2008.
Clinical Profile of Omipalisib: Munster, P. N., et al. "A phase I study of the dual PI3K/mTOR inhibitor GSK2126458 in patients with advanced solid tumors." Clinical Cancer Research, 2016.
Beyond the Scaffold: Benchmarking 3-Amino-2-methoxyisonicotinic Acid in Fragment-Based & Library Screening
Executive Summary: The "Privileged" Pyridine In the high-stakes arena of Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, the choice of starting scaffold dictates the trajectory of an entire...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged" Pyridine
In the high-stakes arena of Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis, the choice of starting scaffold dictates the trajectory of an entire campaign. 3-Amino-2-methoxyisonicotinic acid (3-AMIA) represents a highly specialized "privileged structure"—a scaffold capable of providing specific geometric vectors and electronic properties that distinguish it from its simpler analogs.[1]
While often overshadowed by its chlorinated counterpart (3-amino-2-chloropyridine-4-carboxylic acid), 3-AMIA offers distinct advantages in metabolic stability and hydrogen-bond acceptor capability .[1] This guide objectively assesses its performance in screening workflows, comparing it against industry-standard alternatives to help you decide when to deploy this specific building block.
Comparative Analysis: 3-AMIA vs. Alternatives
To assess performance, we must benchmark 3-AMIA against its two closest structural competitors used in library generation:
3-Aminoisonicotinic Acid (3-AIA): The unsubstituted baseline.[1]
3-Amino-2-chloroisonicotinic Acid (3-ACIA): The reactive handle variant.[1]
A. Physicochemical Profile (Fragment Quality)
In fragment screening, Ligand Efficiency (LE) and Solubility are paramount.[1] The methoxy group in 3-AMIA introduces a specific lipophilic/electronic balance.[1]
Parameter
3-Amino-2-methoxyisonicotinic Acid (3-AMIA)
3-Aminoisonicotinic Acid (3-AIA)
3-Amino-2-chloroisonicotinic Acid (3-ACIA)
Impact on Screening
MW (Da)
168.15
138.12
172.57
3-AMIA is heavier but stays well within the "Rule of 3" for fragments.[1]
cLogP
~0.8 - 1.1
~0.2 - 0.4
~0.9 - 1.2
3-AMIA offers moderate lipophilicity, aiding membrane permeability without crashing out in aqueous buffers.[1]
TPSA (Ų)
~85
~76
~76
3-AMIA has higher polarity due to the methoxy oxygen, potentially offering an extra H-bond acceptor.[1]
Aq. Solubility
High (>5 mM in DMSO/PBS)
Very High
Moderate
3-AMIA maintains excellent solubility for high-concentration NMR/SPR screening.[1]
Metabolic Liability
Low (2-position blocked)
High (Susceptible to Aldehyde Oxidase at C2)
Low (Blocked, but Cl is often reactive)
3-AMIA is superior for "Hit-to-Lead" stability; the methoxy group blocks oxidation.[1]
Expert Insight: The 2-methoxy group is not just a decoration; it acts as a metabolic shield .[1] While 3-AIA is prone to rapid oxidation by aldehyde oxidase at the 2-position in vivo, 3-AMIA effectively blocks this "soft spot," making hits derived from it more likely to survive early ADME filters [1].[1]
B. Synthetic Utility in Library Generation
When using these molecules as seeds for DEL or combinatorial libraries, the reactivity of the amine (for amide coupling) and the acid (for esterification/coupling) is critical.
3-AMIA Performance: The 2-methoxy group is electron-donating.[1] This increases the electron density of the pyridine ring compared to the 2-chloro variant.
Consequence: The 3-amino group in 3-AMIA is slightly more nucleophilic than in 3-ACIA, leading to cleaner amide couplings with difficult acids.[1]
Trade-off: It lacks the "reactive handle" of the chlorine in 3-ACIA, meaning you cannot easily diversify at the 2-position later via Suzuki coupling. Use 3-AMIA when the 2-methoxy is a desired final feature (e.g., for H-bonding). [1]
Decision Framework: When to Select 3-AMIA
The following logic flow illustrates the selection process for this scaffold in a screening campaign.
Figure 1: Strategic decision tree for selecting pyridine amino-acid scaffolds in drug discovery.
Experimental Protocols for Performance Assessment
To validate 3-AMIA in your specific context, follow these self-validating protocols.
Objective: Verify if 3-AMIA meets the solubility threshold for high-concentration fragment screening (typically >1 mM).[1]
Preparation: Prepare a 100 mM stock solution of 3-AMIA in pure DMSO.
Dilution Series: In a 96-well clear plate, perform serial dilutions into PBS (pH 7.4) to achieve final concentrations of 5 mM, 2.5 mM, 1.25 mM, 0.6 mM, and 0.3 mM. Ensure final DMSO concentration is fixed at 2%.
Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).
Readout: Measure Absorbance at 620 nm (OD620).
Validation (Control): Run Pyrene (low solubility control) and Caffeine (high solubility control) in parallel.
Criteria: 3-AMIA is "Screening Ready" if OD620 < 0.005 at 1 mM concentration (indicating no precipitation).[1]
A Guide to Benchmarking Novel Scaffolds: The Case of 3-Amino-2-methoxyisonicotinic Acid
Introduction: The Imperative for Rigorous Scaffold Evaluation In the relentless pursuit of novel therapeutics, medicinal chemists are constantly designing and synthesizing new molecular scaffolds. These core structures a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Rigorous Scaffold Evaluation
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly designing and synthesizing new molecular scaffolds. These core structures are the foundation upon which potency, selectivity, and drug-like properties are built. However, the journey from a novel idea to a validated lead series is fraught with challenges. A systematic, data-driven approach to evaluating new scaffolds is essential to de-risk projects and allocate resources effectively.
This guide provides a comprehensive framework for benchmarking a novel chemical entity, using the hypothetical molecule 3-Amino-2-methoxyisonicotinic acid as a case study. As this specific compound is not extensively described in the public domain, this guide serves as a practical roadmap for researchers encountering a similar situation with their proprietary scaffolds. We will objectively compare its profile against well-established chemical scaffolds, providing the rationale behind experimental choices and detailed, field-proven protocols.
PART 1: Scaffold Selection and Rationale
The value of a benchmark is defined by its comparators. For this guide, we have selected two relevant scaffolds to benchmark against our novel entity, 3-Amino-2-methoxyisonicotinic acid.
Novel Scaffold: 3-Amino-2-methoxyisonicotinic acid
This molecule incorporates several key features: an isonicotinic acid core (a pyridine-4-carboxylic acid), an amino group, and a methoxy group. The pyridine ring is a well-known bio-isostere for a phenyl ring but with an added hydrogen bond acceptor. The carboxylic acid provides a strong interaction point and influences solubility, while the amino and methoxy groups offer vectors for further chemical modification and can significantly impact electronic properties and metabolic stability.
Comparator 1: Isonicotinic acid
The parent core of our novel scaffold. Comparing against isonicotinic acid allows for a direct assessment of the impact of the amino and methoxy substitutions. This comparison is crucial for understanding the Structure-Property Relationships (SPR) and guiding future analogue design. Derivatives of isonicotinic acid are known to possess a wide range of biological activities, including antitubercular (e.g., Isoniazid) and anti-inflammatory properties.[1][2]
Comparator 2: Quinoline
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry.[3][4][5] It is a bicyclic heterocycle present in numerous approved drugs, demonstrating a vast range of pharmacological activities including anticancer, antimalarial, and antibacterial effects.[3][4][6] Its rigid structure and extensive opportunities for functionalization make it an excellent benchmark for a novel scaffold aspiring to enter complex biological target space.
The following diagram illustrates the structural relationship between the selected scaffolds.
Caption: Structural relationships of the scaffolds under evaluation.
PART 2: Core Experimental Benchmarking Protocols
A robust initial assessment of any new scaffold should encompass fundamental physicochemical properties, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and a broad screen for biological activity.
Causality: Poor aqueous solubility is a primary reason for the failure of drug candidates. It can lead to low and erratic bioavailability and hinder the generation of reliable in vitro data. A kinetic solubility assay is a high-throughput method used in early discovery to identify potential liabilities.[7][8]
Methodology:
Stock Solution Preparation: Prepare 20 mM stock solutions of each test compound (3-Amino-2-methoxyisonicotinic acid, isonicotinic acid, quinoline) in 100% DMSO.[8]
Sample Preparation: In duplicate, add 10 µL of each stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL tubes. This results in a 400 µM theoretical concentration with 2% DMSO.[8]
Equilibration: Place the tubes in a thermomixer and shake at 850 rpm for 2 hours at 25°C.[7]
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in PBS/DMSO.[8]
Causality: Lipophilicity is a critical parameter that influences a compound's potency, metabolism, and pharmacokinetic properties. The shake-flask method is the gold standard for determining the octanol-water distribution coefficient (LogD), which is the measure of lipophilicity for ionizable compounds at a specific pH.[9][10]
Methodology:
Phase Preparation: Prepare n-octanol saturated with PBS (pH 7.4) and PBS (pH 7.4) saturated with n-octanol to ensure thermodynamic equilibrium.
Partitioning: Add 10 µL of a 10 mM DMSO stock of the test compound to a vial containing 500 µL of the saturated PBS and 500 µL of the saturated n-octanol.
Equilibration: Cap the vials and shake vigorously for 24 hours at room temperature to allow for complete partitioning.[11]
Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to ensure a clean separation of the aqueous and octanol layers.
Quantification: Sample an aliquot from both the aqueous and the octanol phase. Determine the concentration in each phase using LC-MS/MS.
Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Causality: The liver is the primary site of drug metabolism. An in vitro assay using human liver microsomes (HLM), which contain many key drug-metabolizing enzymes like Cytochrome P450s, provides an early indication of a compound's metabolic stability and potential in vivo clearance.[12]
Methodology:
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing pooled HLM (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[13]
Compound Addition: Add the test compound to the mixture to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system.[12][13]
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin, propranolol).[12]
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[14]
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Causality: Predicting oral absorption is vital for orally administered drugs. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is a well-accepted in vitro model of the human intestinal epithelium, allowing for the assessment of a compound's permeability.[15][16][17]
Methodology:
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity.
Assay Execution (A-to-B):
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
Add the test compound (e.g., at 10 µM) to the apical (A) side (donor compartment).[18]
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.[18]
Sampling: At the end of the incubation, take samples from both the apical and basolateral compartments.
Quantification: Analyze the compound concentration in all samples by LC-MS/MS.
Papp Calculation: Calculate the apparent permeability coefficient (Papp) in the A-to-B direction. Optionally, perform the experiment in the B-to-A direction to determine the efflux ratio, which indicates susceptibility to active efflux transporters.
The Pivotal Role of the 3-Amino-2-methoxyisonicotinic Acid Scaffold in Kinase Inhibition: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases, the strategic selection and optimization of core chemi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases, the strategic selection and optimization of core chemical scaffolds are paramount. Among the myriad of heterocyclic systems, the 3-amino-2-methoxyisonicotinic acid framework has emerged as a compelling starting point for the generation of potent and selective modulators of kinase activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the derivatives of this versatile scaffold, offering a comparative perspective grounded in experimental data from closely related chemical series. We will dissect the causal relationships behind experimental design choices and present self-validating protocols for the evaluation of these compounds, thereby equipping researchers and drug development professionals with actionable insights.
The 3-Amino-2-methoxyisonicotinic Acid Scaffold: A Privileged Substructure
The 3-amino-2-methoxyisonicotinic acid core is a decorated pyridine ring, a structural motif frequently encountered in bioactive molecules. Its inherent features, including the strategic placement of a carboxylic acid, an amino group, and a methoxy group, provide a rich tapestry of potential interactions with biological targets. The carboxylic acid can act as a key hydrogen bond donor and acceptor or a salt bridge partner. The amino group at the 3-position serves as a crucial vector for introducing a wide array of substituents to probe the topology of the target's binding site. The methoxy group at the 2-position, through its steric and electronic properties, can influence the conformation of the molecule and its interactions with the protein, often contributing to enhanced potency and selectivity. This scaffold is a particularly attractive starting point for the development of inhibitors targeting the ATP-binding site of kinases, a highly conserved region across the kinome.
Deconstructing the Structure-Activity Relationship: Insights from an Isonicotinamide Analogue Series
While comprehensive SAR studies on a broad series of 3-amino-2-methoxyisonicotinic acid derivatives are not extensively documented in publicly available literature, invaluable insights can be gleaned from closely related structures. A notable example is the exploration of N-(pyridin-3-yl)-2-amino-isonicotinamides as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3)[1]. Although these analogues feature an amide at the 4-position instead of a carboxylic acid and lack the 2-methoxy group, the systematic exploration of substitutions on the pyridine ring and the 2-amino group provides a robust framework for understanding the SAR of the broader 3-aminoisonicotinic acid class.
The Criticality of the 3-Amino Substituent
The functionalization of the 3-amino group is a cornerstone of optimizing the inhibitory activity of this class of compounds. By introducing various aryl, heteroaryl, and alkyl moieties, researchers can systematically probe the contours of the kinase active site.
The Influence of the Pyridine Ring Substituents
Modifications to the pyridine core are instrumental in fine-tuning both potency and selectivity. The electronic and steric nature of these substituents can dictate the orientation of the molecule within the binding pocket and modulate its physicochemical properties.
The following logical diagram illustrates the fundamental principles of the structure-activity relationship for this class of compounds, highlighting the key modification points and their impact on biological activity.
Caption: Key modification points on the 3-Amino-2-methoxyisonicotinic acid scaffold and their influence on biological properties.
Comparative Analysis of Inhibitory Potency
To provide a quantitative perspective, the following table summarizes the inhibitory activities of a series of N-(pyridin-3-yl)-2-amino-isonicotinamide derivatives against GSK-3. This data, while not directly from 3-amino-2-methoxyisonicotinic acid derivatives, serves as a valuable proxy for understanding the impact of various substitutions.
Compound ID
R1 (at 2-amino)
R2 (at 5-position)
GSK-3β IC50 (nM)
1a
Phenyl
H
15
1b
4-Fluorophenyl
H
8
1c
2-Pyridyl
H
25
3h
Phenyl
5-Cl
5
Data extracted and adapted from Luo, G., et al. (2023).[1]
Analysis:
The data clearly indicates that substitutions on both the 2-amino phenyl ring and the 5-position of the isonicotinamide core significantly impact potency. The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b ) enhances the activity compared to the unsubstituted phenyl analog (Compound 1a ). Furthermore, the addition of a chloro group at the 5-position of the pyridine ring (Compound 3h ) leads to a further increase in potency. These observations underscore the importance of systematic chemical exploration around the core scaffold.
Experimental Protocols for Compound Evaluation
The robust evaluation of novel kinase inhibitors requires well-validated experimental protocols. Below are detailed, step-by-step methodologies for assessing the in vitro and cell-based activity of 3-amino-2-methoxyisonicotinic acid derivatives, with a focus on p38 MAP kinase, a key target in inflammatory pathways.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.
Methodology:
Reaction Buffer Preparation: Prepare a kinase reaction buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.1 mg/mL BSA.
Compound Preparation: Serially dilute the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
Kinase Reaction:
In a 96-well plate, add 10 µL of the diluted test compound or DMSO (vehicle control).
Add 20 µL of a solution containing the kinase (e.g., recombinant p38α) and its substrate (e.g., ATF2) in the reaction buffer.
Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution (final concentration typically at the Kₘ for ATP).
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
Reaction Termination and Filtration:
Stop the reaction by adding 50 µL of 1% phosphoric acid.
Transfer the reaction mixture to a phosphocellulose filter plate.
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Detection:
Dry the filter plate and add liquid scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
pharmacokinetic profile comparison of 3-Amino-2-methoxyisonicotinic acid compounds
Executive Summary In modern drug discovery, particularly within the kinase inhibitor space, the 3-amino-2-methoxyisonicotinic acid (3-AMIA) scaffold represents a critical "privileged structure." It serves as a superior a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern drug discovery, particularly within the kinase inhibitor space, the 3-amino-2-methoxyisonicotinic acid (3-AMIA) scaffold represents a critical "privileged structure." It serves as a superior alternative to traditional pyridine or phenyl bioisosteres by simultaneously modulating lipophilicity, solubility, and metabolic stability.
This guide provides a comparative pharmacokinetic (PK) analysis of the 3-AMIA scaffold against its two most common structural alternatives: the 2-Chloro variant (lipophilic block) and the Unsubstituted variant (prone to oxidation). By understanding the specific ADME (Absorption, Distribution, Metabolism, Excretion) shifts induced by the 2-methoxy substitution, researchers can strategically deploy this moiety to optimize lead compounds.[1]
The Core Comparison
Scaffold A (Target): 3-Amino-2-methoxyisonicotinic acid (Optimized Balance)
Scaffold B (Alternative 1): 3-Amino-2-chloroisonicotinic acid (Lipophilic/Metabolic Block)
Scaffold C (Alternative 2): 3-Aminoisonicotinic acid (High Clearance Liability)
Physicochemical Profile Comparison
The introduction of the methoxy group at the C2 position of the pyridine ring fundamentally alters the electronic and physicochemical landscape of the molecule. This section quantifies those differences.
2-Chloro often leads to excessive protein binding; 2-Methoxy maintains solubility while ensuring permeability.
Solubility (pH 7.4)
High
Low
Moderate
The methoxy group disrupts crystal packing and increases solvation compared to the chloro-analog.
H-Bond Acceptors
4 (N, O, O, N)
3
3
Additional acceptor (methoxy O) can engage in specific binding interactions (e.g., hinge region of kinases).
ADME Profiling & Mechanistic Insights
Absorption & Permeability
The 3-AMIA scaffold exhibits a "sweet spot" for oral absorption.
Mechanism: Unlike the unsubstituted pyridine (Scaffold C), which is partially protonated at intestinal pH (6.5–7.4), the 2-methoxy variant remains uncharged due to the electron-donating effect lowering the ring nitrogen's pKa.
Data Trend: In PAMPA (Parallel Artificial Membrane Permeability Assay) assays, derivatives containing Scaffold A typically show 1.5x to 2.0x higher passive permeability than Scaffold C derivatives, and comparable permeability to Scaffold B without the associated solubility penalty.
Metabolic Stability (The Critical Differentiator)
This is the primary driver for selecting the 3-AMIA scaffold.
Aldehyde Oxidase (AO) Shielding: Unsubstituted pyridines (Scaffold C) are notorious substrates for cytosolic Aldehyde Oxidase, leading to rapid oxidation at the C2 position (forming 2-pyridones) and high clearance.
The Methoxy Block: The 2-methoxy group sterically and electronically blocks nucleophilic attack by AO.
The Trade-off (CYP Liability): While AO is blocked, the methoxy group introduces a potential liability for O-demethylation by Cytochrome P450s (primarily CYP2D6 or CYP3A4). However, this clearance route is generally slower and more manageable than AO-mediated oxidation.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic pathways between the scaffolds.
Figure 1: Comparative metabolic pathways. Note how the 2-methoxy group shifts clearance from rapid AO oxidation to manageable CYP-mediated demethylation.
Distribution & Toxicity
Protein Binding: Scaffold B (Chloro) derivatives often exhibit >99% plasma protein binding due to high lipophilicity, reducing free drug fraction (
). Scaffold A (Methoxy) typically yields a higher , improving efficacy.
Safety Signals: The 2-methoxy group avoids the potential glutathione trapping issues sometimes seen with 2-halo-pyridines (Scaffold B), which can undergo nucleophilic aromatic substitution (
) with biological thiols, leading to idiosyncratic toxicity.
Experimental Protocols for Validation
To validate the PK advantages of the 3-AMIA scaffold in your specific series, implement these self-validating protocols.
Protocol 1: Differential Metabolic Stability Assay (AO vs. CYP)
Objective: Distinguish between Aldehyde Oxidase and CYP-mediated clearance to confirm the "Methoxy Block."
Preparation: Prepare 10 mM stock solutions of the test compound (Methoxy derivative) and control (Unsubstituted derivative).
System A (CYP + AO): Cryopreserved Human Hepatocytes (contains both cytosolic AO and microsomal CYPs).
System B (CYP Only): Human Liver Microsomes (HLM) + NADPH (AO is absent in microsomes).
System C (AO Only): Human Liver Cytosol + Zonalone (AO specific substrate/activator) or simply Cytosol without NADPH.
Incubation: Incubate at 1 µM, 37°C. Sample at 0, 15, 30, 60 min.
Analysis: LC-MS/MS monitoring parent depletion and formation of +16 Da (Oxidation) vs -14 Da (Demethylation) metabolites.
Interpretation:
Success Criteria: Scaffold A should show <10% depletion in System C (AO stable) but moderate depletion in System B (CYP driven).
Failure: Scaffold C will show rapid depletion in System C.
Protocol 2: Kinetic Solubility & PAMPA
Objective: Verify the solubility/permeability balance.
Solubility: Add 10 µL of 10 mM DMSO stock to 490 µL PBS (pH 7.4). Shake for 24h. Filter (0.45 µm). Analyze filtrate by UV/HPLC.
PAMPA: Use a pre-coated phospholipid plate (Hexadecane/Phosphatidylcholine).
Donor Well: pH 6.5 (mimicking jejunum).
Acceptor Well: pH 7.4 (plasma).
Incubate 4 hours.
Calculation:
Target:
for high oral absorption.
Synthesis & Application Workflow
How to incorporate the 3-Amino-2-methoxyisonicotinic acid fragment into a drug discovery campaign.
Figure 2: Integration of the scaffold into medicinal chemistry workflows.
References
Dalvie, D. et al. "Aldehyde Oxidase-Mediated Metabolism in Drug Discovery: Interaction with Pyridine-Containing Scaffolds." Chemical Research in Toxicology, 2012. Link
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link
Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999. Link
Di, L. et al. "Structure-Property Relationships for Central Nervous System Penetration." Journal of Medicinal Chemistry, 2013. Link
PubChem Compound Summary. "2-Methoxyisonicotinic acid." National Library of Medicine. Link
A Comparative Guide to 3-Amino-2-methoxyisonicotinic Acid Linkers: A Prospective Analysis in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of a hypothetical linker derived from 3-Amino-2-methoxyisonicotinic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of a hypothetical linker derived from 3-Amino-2-methoxyisonicotinic acid against established linker technologies in the field of bioconjugation, particularly for antibody-drug conjugates (ADCs). Due to the nascent nature of 3-Amino-2-methoxyisonicotinic acid in this specific application, this guide will leverage first principles of organic chemistry and existing data on analogous structures to build a prospective analysis. This theoretical framework is intended to stimulate further research and highlight the potential advantages and challenges of this novel linker chemistry.
The Central Role of Linker Technology in Antibody-Drug Conjugates
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, a critical component of an ADC, connects the antibody to the payload and plays a pivotal role in the overall efficacy and safety of the therapeutic. An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug.
Linkers are broadly categorized into two classes: cleavable and non-cleavable. Non-cleavable linkers remain intact, and the drug is released upon degradation of the antibody backbone within the lysosome. Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes.
A Prospective Look at the 3-Amino-2-methoxyisonicotinic Acid Linker
To date, there is a lack of published experimental data on the use of 3-Amino-2-methoxyisonicotinic acid as a linker in ADCs. However, its chemical structure offers intriguing possibilities for linker design. This bifunctional molecule possesses a carboxylic acid and an amino group on a pyridine ring, allowing for orthogonal conjugation strategies.
Hypothetical Structure and Conjugation Strategy
The carboxylic acid moiety can be activated to form an amide bond with an amine-containing payload or a component of the linker scaffold. The amino group can be acylated to connect to the antibody, often through a self-immolative spacer. The methoxy group, an electron-donating group, can influence the reactivity of the pyridine ring and the stability of the adjacent bonds.
Caption: Hypothetical conjugation of 3-Amino-2-methoxyisonicotinic acid.
Predicted Properties and Mechanism of Action
The stability of the amide or ester bond formed with the payload would be a key determinant of the linker's performance. The electron-donating methoxy group ortho to the amino group and meta to the carboxylic acid could influence the electronic properties of the pyridine ring, potentially affecting the stability of the resulting conjugate.
It is plausible that a linker based on this molecule could be designed as a non-cleavable linker, relying on the degradation of the antibody for payload release. Alternatively, the pyridine ring itself could be a site for targeted cleavage, although this would represent a novel cleavage strategy.
Comparative Analysis with Established Linker Technologies
To provide a meaningful comparison, we will evaluate the predicted properties of the 3-Amino-2-methoxyisonicotinic acid linker against two well-established cleavable linkers: the enzyme-cleavable valine-citrulline (Val-Cit) linker and the pH-sensitive hydrazone linker.
Potentially non-cleavable or novel enzymatic/chemical cleavage
Cathepsin B cleavage in the lysosome
Acid-catalyzed hydrolysis in the endosome/lysosome[]
Plasma Stability
Predicted to be high due to the stability of the amide bond.
Generally high in human plasma, but can be susceptible to esterases in rodents[2].
Can exhibit limited stability in neutral pH environments, leading to premature drug release[].
Cleavage Kinetics
Unknown; would require experimental determination.
Efficient cleavage by Cathepsin B, with over 80% digestion within 30 minutes in lysosomal extracts[3].
Cleavage is pH-dependent, with a half-life of ~4.4 hours at pH 5[].
Bystander Effect
If non-cleavable, a bystander effect is unlikely.
Can induce a bystander effect as the cleaved, membrane-permeable payload can diffuse to neighboring cells.
Can induce a bystander effect.
Synthetic Complexity
The synthesis of the core molecule is established, but linker synthesis would require development.
Multi-step synthesis is well-established.
Relatively straightforward synthesis.
Payload Compatibility
Could be compatible with a range of amine- and alcohol-containing payloads.
Primarily used with amine-containing payloads.
Used with carbonyl-containing payloads.
Experimental Protocols: A Roadmap for Evaluation
The following hypothetical protocols are designed to provide a framework for the synthesis and evaluation of an ADC utilizing a 3-Amino-2-methoxyisonicotinic acid-based linker.
Protocol 1: Synthesis of a 3-Amino-2-methoxyisonicotinic Acid-Based Linker
This protocol outlines a potential synthetic route.
Protection of the Amino Group: The amino group of 3-Amino-2-methoxyisonicotinic acid is protected with a suitable protecting group (e.g., Boc or Fmoc) to allow for selective reaction at the carboxylic acid.
Activation of the Carboxylic Acid: The protected 3-Amino-2-methoxyisonicotinic acid is then reacted with an activating agent (e.g., NHS or a carbodiimide) to form an active ester.
Conjugation to a Payload: The activated ester is reacted with an amine-containing cytotoxic payload to form a stable amide bond.
Deprotection of the Amino Group: The protecting group on the amino function is removed.
Introduction of an Antibody-Reactive Moiety: The free amino group is then reacted with a bifunctional reagent (e.g., SMCC) to introduce a maleimide group for conjugation to the antibody.
Caption: Synthetic workflow for the linker-payload construct.
Protocol 2: Evaluation of ADC Stability and Cleavage
This protocol details the steps to assess the performance of the resulting ADC.
ADC Conjugation: The purified linker-payload is conjugated to a thiol-containing antibody (e.g., a partially reduced IgG or a THIOMAB).
Characterization: The resulting ADC is characterized by methods such as size-exclusion chromatography (SEC) to determine aggregation, and hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the drug-to-antibody ratio (DAR).
Plasma Stability Assay: The ADC is incubated in human and mouse plasma at 37°C. Aliquots are taken at various time points and analyzed by ELISA and LC-MS to determine the amount of payload that has been prematurely released.
Lysosomal Cleavage Assay: The ADC is incubated with isolated lysosomes or a specific lysosomal enzyme (if a specific cleavage site is hypothesized). The release of the payload is monitored over time by LC-MS.
In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated against a panel of cancer cell lines expressing the target antigen.
Concluding Remarks and Future Directions
While the use of 3-Amino-2-methoxyisonicotinic acid as a linker in ADCs remains a theoretical concept, this prospective analysis highlights its potential as a novel building block in bioconjugation. Its rigid aromatic structure could offer advantages in terms of stability, and its bifunctional nature allows for diverse conjugation strategies.
Future research should focus on the synthesis and experimental validation of linkers based on this scaffold. Key areas of investigation will include:
Determining the optimal conjugation chemistry to attach the linker to both the antibody and the payload.
Evaluating the plasma stability of the resulting ADCs in various species.
Investigating the mechanism and kinetics of payload release to understand if it functions as a cleavable or non-cleavable linker.
Assessing the in vitro and in vivo efficacy and safety of ADCs constructed with this novel linker.
The exploration of new linker chemistries is crucial for the advancement of ADC technology. The hypothetical 3-Amino-2-methoxyisonicotinic acid linker, with its unique structural features, represents a promising, albeit unexplored, avenue for the development of the next generation of targeted therapeutics.
References
ResearchGate. In vivo efficacy of trastuzumab-ADCs with different linker-payload... Available from: [Link]
National Institutes of Health. Antibody–drug conjugates: Recent advances in linker chemistry. Available from: [Link]
ACS Publications. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Available from: [Link]
ResearchGate. Synthesis of 3-Aminopyridine. Available from: [Link]
MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available from: [Link]
PubChem. 3-Amino-2-methoxypyridine. Available from: [Link]
ResearchGate. Any procedure for the esterification of isonicotinic acid? Available from: [Link]
European Commission. Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Available from: [Link]
National Institutes of Health. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. Available from: [Link]
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]
Google Patents. Preparation method of 3-aminopyridine.
ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]
National Institutes of Health. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available from: [Link]
Royal Society of Chemistry. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Available from: [Link]
ResearchGate. Cleavable linkers. (A) Hydrazone linker. This linker is cleaved in the... Available from: [Link]
Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. Available from: [Link]
SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available from: [Link]
David Spring's group. The reductive cleavage of picolinic amides. Available from: [Link]
Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available from: [Link]
Google Patents. Preparation method of isoniazid.
ResearchGate. Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. The... Available from: [Link]
Frontiers. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Available from: [Link]
National Institutes of Health. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Available from: [Link]
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]
Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available from: [Link]
ResearchGate. Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. Available from: [Link]
ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]
Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available from: [Link]
National Institutes of Health. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
YouTube. EAS Reactions with Pyridine. Available from: [Link]
ResearchGate. The Reductive Cleavage Of Picolinic Amides. Available from: [Link]
Chemistry LibreTexts. The Hydrolysis of Esters. Available from: [Link]
Royal Society of Chemistry. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Available from: [Link]
Research Communities. Improving stability of antibody-drug conjugates in mouse models. Available from: [Link]
MDPI. Amide–π Interactions in the Structural Stability of Proteins: Role in the Oligomeric Phycocyanins. Available from: [Link]
PubChem. 2-Amino-3-methoxypyridine. Available from: [Link]
A Comparative Guide to Validating the Mechanism of Action of 3-Amino-2-methoxyisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of MoA Validation The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, famously represented by the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of MoA Validation
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, famously represented by the anti-tuberculosis drug isoniazid.[1][2][3] Its derivatives have shown a wide range of biological activities, including inhibition of enzymes like cyclooxygenase-2 (COX-2) and mycobacterial methionine aminopeptidase 1.[4][5] The core structure bears a resemblance to nicotinamide, a component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[6][7] This structural similarity suggests that 3-Amino-2-methoxyisonicotinic acid derivatives could function as NAD+ analogs, potentially targeting NAD+-dependent enzymes such as Poly (ADP-ribose) polymerases (PARPs) or sirtuins, which are critical regulators of cellular processes like DNA repair and metabolism.[8][9][10]
However, a plausible hypothesis is not a validated mechanism. Rigorous MoA validation is the bedrock of translational success, differentiating a promising lead compound from a clinical candidate. It allows for the rational design of next-generation molecules, predicts potential toxicities, and identifies patient populations most likely to respond. This guide outlines a multi-tiered validation workflow, using the hypothetical molecule "Compound-A3M" as a case study to illustrate the principles. We will hypothesize that Compound-A3M is a PARP1 inhibitor.
A Multi-Pronged Validation Strategy: From Target to Phenotype
A robust MoA validation is not a single experiment but an integrated series of orthogonal assays.[11] Each step should logically inform the next, building a cohesive and evidence-based narrative. We will compare biochemical, cellular, and phenotypic approaches to construct a self-validating experimental plan.
The overall workflow can be visualized as a funnel, starting with broad, hypothesis-generating experiments and narrowing down to precise, confirmatory assays.
Caption: A tiered workflow for Mechanism of Action (MoA) validation.
Tier 1: Confirming the Molecular Target
The foundational question is: Does the compound interact directly with its hypothesized target?
Initial Hypothesis: Biochemical Inhibition
The first step is to assess the compound's activity against the purified target protein. For our hypothetical Compound-A3M, this involves a PARP1 enzyme activity assay.
Experimental Rationale: This cell-free assay provides a direct measure of enzyme inhibition, yielding a quantitative value (IC50) that is uncomplicated by factors like cell permeability or metabolism. It is a rapid and cost-effective method for initial screening and structure-activity relationship (SAR) studies.[2]
Comparative Insight: While essential, a biochemical assay is insufficient on its own. Many potent biochemical inhibitors fail in cellular models because they cannot reach their target. Therefore, this data must be compared with results from a cellular context.
Gold Standard: Cellular Target Engagement
To confirm that Compound-A3M interacts with PARP1 inside a living cell, the Cellular Thermal Shift Assay (CETSA) is the state-of-the-art method.[12][13][14]
Experimental Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14] By treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein, one can directly observe target engagement.[13] This approach validates that the compound is cell-permeable and binds its intended target in the complex cellular milieu.
Comparative Data Summary:
The power of this comparative approach is illustrated in the table below, which compares our hypothetical Compound-A3M to a known PARP inhibitor (Olaparib) and a structurally similar but inactive analog (Negative Control).
Assay Type
Metric
Compound-A3M
Olaparib (Positive Control)
Inactive Analog (Negative Control)
Rationale & Interpretation
Biochemical
PARP1 IC50
5 nM
2 nM
>10,000 nM
Confirms direct, potent inhibition of the isolated enzyme.
Cellular
CETSA EC50
50 nM
25 nM
No Shift
Demonstrates target engagement in live cells. The higher EC50 vs. IC50 is expected due to cellular factors.
Functional
PARylation EC50
60 nM
30 nM
No Effect
Links target engagement to a direct functional readout in the cell (see Tier 2).
Phenotypic
Cell Viability CC50 (BRCA1-/-)
100 nM
65 nM
>10,000 nM
Confirms the desired biological outcome (synthetic lethality) is achieved at relevant concentrations.
Plate cells to achieve 80-90% confluency on the day of the experiment.
Treat cells with Compound-A3M (e.g., 1 µM), Olaparib (1 µM), or DMSO for 1-2 hours at 37°C. This allows for compound uptake and target binding.
Thermal Challenge:
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) using a PCR thermocycler. Include an unheated (RT) control.
Immediately cool the samples on ice for 3 minutes.
Protein Extraction (Lysis):
Lyse the cells by adding Lysis Buffer and performing three freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) to ensure complete cell disruption.
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step is critical as it separates the soluble, stabilized proteins (supernatant) from the aggregated, denatured proteins (pellet).
Analysis by Western Blot:
Carefully collect the supernatant from each sample.
Normalize total protein concentration using a BCA assay.
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with an anti-PARP1 primary antibody, followed by a secondary HRP-conjugated antibody.
Develop the blot using an ECL substrate and image the chemiluminescence.
Data Interpretation (Self-Validation):
Vehicle Control (DMSO): The PARP1 band intensity should decrease as the temperature increases, defining the protein's intrinsic melting curve.
Positive Control (Olaparib): The PARP1 band should remain intense at higher temperatures compared to the DMSO control, indicating stabilization.
Test Compound (Compound-A3M): If Compound-A3M engages PARP1, its melting curve should show a similar rightward shift to Olaparib. An inactive compound would show a curve identical to DMSO.
Tier 2: Linking Engagement to Cellular Function
Confirming target binding is necessary but not sufficient. The next step is to prove that this binding event modulates the target's function and affects downstream signaling pathways.
Experimental Rationale: For a PARP inhibitor, the most direct functional consequence is the inhibition of poly(ADP-ribosyl)ation (PARylation).[9] This can be measured by detecting the levels of PAR polymer in cells after inducing DNA damage (e.g., with hydrogen peroxide). A successful compound will block the formation of these PAR chains.[15]
Downstream Corroboration: PARP1's primary role is in DNA single-strand break repair.[9] Inhibition of PARP1 leads to the accumulation of these breaks, which collapse replication forks and create more toxic double-strand breaks.[16] This can be visualized and quantified by immunofluorescence staining for markers of DNA damage, such as γH2AX foci. A positive result here directly links the biochemical activity of the compound to a key cellular process.
Caption: The signaling pathway affected by PARP1 inhibition.
Tier 3: Phenotypic Confirmation and Specificity
The final tier of validation connects the molecular mechanism to a whole-cell or organismal phenotype and assesses the compound's specificity.
Experimental Rationale: The canonical phenotype for PARP inhibitors is synthetic lethality .[17] Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in repairing double-strand breaks. While they can survive with a functional PARP1 pathway, inhibiting PARP1 removes their last line of defense, leading to catastrophic genomic instability and cell death.[16] Therefore, demonstrating that Compound-A3M is selectively toxic to BRCA-mutant cells compared to their wild-type counterparts is the ultimate proof of an on-target PARP inhibitor MoA.
Comparative Insight: Assessing Specificity: How can we be sure the observed phenotype is due to PARP1 inhibition and not an off-target effect?
Genetic Knockout/Knockdown: The phenotype of Compound-A3M treatment should mimic the phenotype of genetically deleting or silencing PARP1 in the same cell line. If the compound has effects in a PARP1-knockout cell, it points to an off-target mechanism.
Proteome-Wide CETSA (MS-CETSA): A powerful, unbiased approach is to combine CETSA with mass spectrometry. This allows for the simultaneous assessment of the thermal stability of thousands of proteins. The ideal result is a significant thermal shift for PARP1 (and perhaps closely related PARP2) with minimal or no shifts for other proteins, providing a global view of the compound's selectivity.
Conclusion
Validating the mechanism of action for a novel derivative like 3-Amino-2-methoxyisonicotinic acid requires a methodical, multi-layered strategy that is inherently comparative. By contrasting biochemical data with cellular target engagement (CETSA), linking engagement to downstream functional readouts (PARylation, γH2AX), and confirming a predicted phenotype (synthetic lethality), researchers can build an irrefutable case for their compound's MoA. This logical progression, which constantly compares in-vitro potency with in-cellulo efficacy, is the cornerstone of modern, efficient, and successful drug development.
References
Isonicotinic acid – Knowledge and References. Taylor & Francis Online. [Link]
[Inhibition of porphyrin synthesis by isonicotinic acid hydrazide in models simulating porphyria]. PubMed. [Link]
The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. PubMed. [Link]
Everything You Need to Know About NAD+. Get A Drip Pharma. [Link]
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link. [Link]
NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. PMC. [Link]
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Target identification and mechanism of action in chemical biology and drug discovery. PMC. [Link]
Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]
Small Molecule Drug Target Identification and Validation. Biotyscience. [Link]
The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. [Link]
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [Link]
Non-hydrolyzable NAD⁺ analog binding and inhibition of PARP-1. ResearchGate. [Link]
The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Singota. [Link]
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [Link]
Target Identification and Validation (Small Molecules). UCL. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
A Comprehensive Guide to Cross-Reactivity Profiling of 3-Amino-2-methoxyisonicotinic Acid Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical series is paramount to its successful translation into a therapeutic candidate. This guide provides an in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical series is paramount to its successful translation into a therapeutic candidate. This guide provides an in-depth technical framework for conducting cross-reactivity studies on compounds based on the 3-Amino-2-methoxyisonicotinic acid scaffold. While specific experimental data for this chemical series is not broadly available in the public domain, this guide will equip you with the strategic rationale, detailed experimental protocols, and data interpretation frameworks necessary to generate and analyze such data for your proprietary compounds. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the selectivity of your molecules.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with unforeseen off-target effects being a major cause of late-stage attrition. The 3-Amino-2-methoxyisonicotinic acid core, possessing a substituted aminopyridine motif, is a privileged structure in medicinal chemistry. This very feature, however, necessitates a thorough investigation of its cross-reactivity profile. Aminopyridine and isonicotinic acid derivatives are known to interact with a variety of biological targets, most notably protein kinases. Therefore, a proactive and comprehensive assessment of a compound's selectivity is not merely a regulatory requirement but a critical step in mitigating the risk of toxicity and identifying the most promising lead candidates.
A tiered and data-driven approach to cross-reactivity profiling allows for the efficient allocation of resources, starting with broad, cost-effective screens and progressing to more focused and in-depth analyses for the most promising compounds. This strategy enables a thorough understanding of a compound's polypharmacology, which can sometimes be leveraged for therapeutic benefit but more often needs to be engineered out to ensure safety.
A Strategic Framework for Profiling
A logical and tiered approach is recommended for the comprehensive cross-reactivity profiling of novel 3-Amino-2-methoxyisonicotinic acid-based compounds. This strategy allows for early identification of potential liabilities and informs structure-activity relationship (SAR) studies to optimize for selectivity.
Caption: A tiered approach to cross-reactivity profiling.
Experimental Protocols
The following protocols represent gold-standard methodologies for assessing the cross-reactivity of small molecules. These can be conducted in-house or through specialized contract research organizations (CROs).
Broad Kinase Panel Screening (Tier 1)
Rationale: Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a broad kinase panel screen is the most critical initial step to understand the selectivity of 3-Amino-2-methoxyisonicotinic acid-based compounds. This provides a wide view of the kinome and identifies potential on- and off-targets.
Methodology: A competitive binding assay, such as the KINOMEscan™ platform, is a robust method for initial screening.[1][2] This technology measures the ability of a compound to displace a ligand from the active site of a large number of kinases.
Step-by-Step Protocol (based on KINOMEscan™):
Compound Preparation: Solubilize the test compound in 100% DMSO to a stock concentration of 10 mM.
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
Assay Principle: The assay involves incubating the test compound with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.
Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.
Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates displacement by the test compound.
Data Reporting: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is %Ctrl < 35.
General Safety Panel Screening (Tier 1)
Rationale: To identify potential off-target liabilities beyond kinases, a broad safety panel screen against targets known to be involved in adverse drug reactions is essential. This typically includes a diverse set of G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[3][4]
Methodology: Radioligand binding assays are a common and cost-effective method for this type of screening. The Eurofins Discovery SafetyScreen44™ panel is an example of an industry-standard panel.[3]
Compound Preparation: Prepare the test compound in a suitable buffer at a concentration of 10 µM.
Assay Components: For each target, combine the appropriate cell membrane preparation (expressing the target), a specific radioligand, and the test compound in a multi-well plate.
Incubation: Incubate the mixture to allow for competitive binding between the test compound and the radioligand to the target receptor.
Separation: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a vehicle control. A significant inhibition (e.g., >50%) indicates a potential interaction.
hERG Patch Clamp Assay (Tier 3)
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical safety liability as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[5] This is a mandatory regulatory requirement for preclinical drug candidates.
Methodology: The gold-standard method for assessing hERG liability is manual or automated patch-clamp electrophysiology.[5]
Step-by-Step Protocol (Automated Patch Clamp):
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
Cell Preparation: Harvest and prepare a single-cell suspension.
Automated Patch Clamp System: Load the cells and test compound solutions onto an automated patch-clamp system (e.g., QPatch or SyncroPatch).
Seal Formation: The system establishes a high-resistance "gigaseal" between the cell membrane and the recording electrode.
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[6]
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
Data Acquisition: Record the hERG current at each compound concentration.
Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay (Tier 3)
Rationale: Inhibition of CYP450 enzymes is a major cause of drug-drug interactions, leading to altered pharmacokinetics and potential toxicity of co-administered drugs.[7][8] Assessing the inhibitory potential of new compounds against the major CYP isoforms is a regulatory expectation.
Methodology: An in vitro assay using human liver microsomes and isoform-specific probe substrates is the standard approach.[9][10]
Step-by-Step Protocol (LC-MS/MS-based):
Reagents: Prepare solutions of human liver microsomes, a cocktail of CYP isoform-specific probe substrates, and the test compound at various concentrations.
Incubation: Incubate the test compound with human liver microsomes and the probe substrate cocktail in the presence of NADPH (to initiate the metabolic reaction).
Reaction Termination: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile).
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each probe substrate using liquid chromatography-tandem mass spectrometry.
Data Analysis: Determine the rate of metabolite formation in the presence of the test compound relative to a vehicle control. Calculate the IC50 value for each CYP isoform that shows significant inhibition.
Data Presentation and Interpretation
For a comparative analysis of your 3-Amino-2-methoxyisonicotinic acid-based compounds, it is crucial to present the cross-reactivity data in a clear and standardized format.
Table 1: Comparative Kinase Selectivity Profile
Compound
Primary Target IC50 (nM)
S10 (1 µM)
Gini Coefficient
Number of Off-Targets (>90% Inhibition @ 1 µM)
Key Off-Targets (IC50, nM)
Compound A
15
0.05
0.75
12
Kinase X (80), Kinase Y (150)
Compound B
25
0.02
0.88
5
Kinase Z (500)
Reference
10
0.12
0.60
25
Multiple
S10 (1 µM): The selectivity score, calculated as the number of kinases with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.
Gini Coefficient: A measure of the inequality of inhibition across the kinome. A value closer to 1 indicates a more selective inhibitor.
The following diagram illustrates a decision-making workflow based on the outcomes of the cross-reactivity profiling.
Caption: Decision-making workflow for cross-reactivity studies.
By systematically applying this framework, researchers can build a comprehensive understanding of the cross-reactivity profile of their 3-Amino-2-methoxyisonicotinic acid-based compounds. This data-driven approach will enable the selection of candidates with the highest probability of success in preclinical and clinical development, ultimately accelerating the delivery of safe and effective new medicines.
References
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
Creative Biolabs. (n.d.). GPCR Panel Screening Service. Retrieved from [Link]
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]
Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]
Gintant, G. A., Miller, M. P., & Skinner, M. (2022). Use of high throughput ion channel profiling and statistical modeling to predict off-target arrhythmia risk - One pharma's experience and perspective. Journal of pharmacological and toxicological methods, 117, 107191. [Link]
Roberts, S. A., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of pharmacological and toxicological methods, 100, 106609. [Link]
Tang, Q., et al. (2014). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of visualized experiments : JoVE, (93), 52148. [Link]
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 45(6), 719–731. [Link]
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
Inoue, A., et al. (2019). Chemical Screening of Nuclear Receptor Modulators. International journal of molecular sciences, 20(12), 3029. [Link]
Li, X., et al. (2024). Genome-wide pan-GPCR cell libraries accelerate drug discovery. Cell, 187(13), 3416–3433.e21. [Link]
Eurofins Discovery. (2014, July 30). Eurofins Cerep-Panlabs: Epigenetic Webinar [Video]. YouTube. Retrieved from [Link]
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
Harding, P. J., & McNulty, L. J. (2018). Ion channels as therapeutic antibody targets. mAbs, 10(5), 677–687. [Link]
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
Wikipedia. (n.d.). Nuclear receptor. Retrieved from [Link]
Tian, C., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281–289. [Link]
Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. Retrieved from [Link]
ION Biosciences. (n.d.). Thallium-free hERG Potassium Channel Assay. Retrieved from [Link]
Executive Summary & Chemical Profile As researchers, we often treat disposal as an afterthought, yet the safe management of functionalized pyridine derivatives like 3-Amino-2-methoxyisonicotinic acid is critical to preve...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
As researchers, we often treat disposal as an afterthought, yet the safe management of functionalized pyridine derivatives like 3-Amino-2-methoxyisonicotinic acid is critical to preventing downstream environmental toxicity and laboratory accidents.
This compound is an amphoteric aminopyridine , possessing both a basic amine group and an acidic carboxylic acid moiety on a pyridine ring. This dual nature dictates its disposal pathway: it must be segregated from both strong oxidizers and highly reactive acid chlorides to prevent uncontrolled exotherms or the formation of unstable intermediates.
Key Hazards (GHS): Irritant (Skin/Eye/Respiratory).[1] Potential acute toxicity if swallowed (based on aminopyridine core structure).[2]
Hazard Assessment & Compatibility Logic
Before initiating disposal, you must understand the causality of the hazards. This is not inert trash; it is a chemical reagent capable of reacting in the waste drum.
The "Why" Behind Segregation
Oxidizer Incompatibility: The amino group (-NH
) is susceptible to rapid oxidation. Never dispose of this compound in waste containers containing nitric acid, perchloric acid, or permanganates. This can lead to the formation of unstable N-oxides or diazonium species, generating heat and gas.
Amphoteric Nature: Because it carries a carboxylic acid, it can alter the pH of unbuffered aqueous waste streams, potentially precipitating other incompatible residues.
Ecological Toxicity: Pyridine derivatives often exhibit high mobility in soil and can be toxic to aquatic life. Drain disposal is strictly prohibited .
Table 1: Compatibility Matrix for Waste Segregation
Waste Stream
Compatibility Status
Scientific Rationale
Organic Solvents (Non-Halogenated)
Compatible (Preferred)
Soluble/dispersible in alcohols/ketones. High BTU value for incineration.
Aqueous Acid (pH < 2)
Conditional
Will form soluble ammonium salts. Safe only if no oxidizers are present.
Aqueous Base (pH > 12)
Conditional
Will form soluble carboxylate salts. Generally safe but increases waste volume.
Oxidizing Agents
DANGER
Risk of exothermic reaction and toxic NO gas generation.
Acid Chlorides / Anhydrides
Incompatible
Violent reaction with the amino group to form amides + HCl gas.
Decision Logic: Waste Stream Selection
The following decision tree illustrates the operational workflow for categorizing this specific chemical waste.
Figure 1: Decision tree for segregating aminopyridine carboxylic acid waste based on physical state and solvent carrier.
Step-by-Step Disposal Protocol
This protocol is designed to be self-validating. If you cannot complete a step (e.g., you cannot identify the solvent in the mixture), you must stop and default to the "Unknown/Analysis Required" workflow.
Scenario A: Disposal of Solid Substance (Pure or Expired)
Objective: Containment and preparation for high-temperature incineration.
PPE Verification: Don Nitrile gloves (minimum 0.11mm thickness), safety goggles, and a lab coat. If handling >50g, use a powder hood or N95 respirator to prevent inhalation of dust.
Primary Containment:
Transfer the solid into a clear, chemically resistant polyethylene bag or a screw-top wide-mouth jar.
Why: This prevents dust generation when the main waste drum is opened later.
Labeling:
Affix a hazardous waste tag.
Chemical Name: Write "3-Amino-2-methoxyisonicotinic acid".
Secondary Containment: Place the sealed primary container into the lab's Solid Hazardous Waste Drum (typically a black or blue drum destined for incineration).
Log Entry: Record the mass added to the satellite accumulation log to ensure the drum does not exceed regulatory weight limits.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Objective: Prevent solvent incompatibility.
pH Check (Crucial):
Dip a pH strip into the waste solution.
Requirement: Ensure pH is between 4 and 10. If the solution is strongly acidic (pH < 2) or basic (pH > 12), neutralize it slowly before adding to the organic solvent drum to prevent heat generation in the drum.
Solvent Identification:
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
If the solvent is Methanol, Ethyl Acetate, or DMSO : Use the Non-Halogenated Waste carboy.
Transfer: Use a funnel to pour the liquid. Avoid splashing.
Rinse: Rinse the original flask with a small volume of the compatible solvent and add the rinsate to the same waste container. Do not rinse with water if pouring into an organic waste drum (this creates a bilayer that complicates incineration).
Emergency Spill Management
In the event of a spill outside the fume hood:
Isolate: Evacuate the immediate area (radius of 3 meters).
Protect: Wear double nitrile gloves and a P100 particulate respirator if dust is airborne.
Contain:
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.
Decontaminate: Clean the surface with a mild detergent solution followed by water. Collect all cleanup materials into a separate bag labeled "Spill Debris - Hazardous".
Regulatory & Coding Reference (US/EU)
Proper coding ensures the waste management facility treats the material correctly (Incineration vs. Landfill).
US EPA (RCRA):
This compound is not specifically "P-listed" or "U-listed".
However, due to the pyridine ring, it may exhibit toxicity characteristics.
Recommended Code:D001 (if in flammable solvent) or Non-Regulated Hazardous Waste (if solid).
Best Practice: Treat as D038 (Pyridine) if the total pyridine concentration in the waste stream is >5 mg/L, to ensure compliance [1].
European Waste Code (EWC):
16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D-Codes). EPA.gov. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid (Structural Analog). PubChem.[4] [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-2-methoxyisonicotinic Acid
As professionals in the fields of research and drug development, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents demands a meticulous an...
Author: BenchChem Technical Support Team. Date: February 2026
As professionals in the fields of research and drug development, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of specialized chemical reagents demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of 3-Amino-2-methoxyisonicotinic acid, focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring that every procedure is a self-validating system of protection.
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
Therefore, we must operate under the assumption that 3-Amino-2-methoxyisonicotinic acid is, at a minimum:
Potentially capable of causing respiratory tract irritation (H335) if inhaled as a dust.
This conservative assessment forms the logical basis for the stringent PPE protocols outlined below. The core principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).[4]
The Last Line of Defense: Engineering Controls as a Prerequisite
Before any discussion of PPE, it is critical to emphasize the hierarchy of controls. PPE is the last line of defense, to be used after engineering and administrative controls have been implemented.
Primary Engineering Control: All handling of 3-Amino-2-methoxyisonicotinic acid in its powdered form, especially weighing and transfers, should be performed within a certified chemical fume hood or a powder weighing station with HEPA filtration.[3][5][6] This is the most effective way to minimize airborne particulates and protect the user's breathing zone.[6]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE must be deliberate and tailored to the specific task. The following sections detail the minimum required protection.
Eye and Face Protection: Shielding from the Unseen
Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][7]
Minimum Requirement: Safety glasses with permanently attached side shields (conforming to ANSI Z87.1 or equivalent standards).
Recommended for High-Risk Tasks: For operations involving larger quantities or a significant risk of splashing (e.g., dissolution in a solvent), chemical splash goggles are required.[8]
Full Face Shield: A full face shield should be worn over safety glasses or goggles during procedures with a high potential for energetic splashes or spills.
Skin and Body Protection: An Impermeable Barrier
Direct skin contact must be avoided.[1][4] The guidance for similar compounds explicitly states to wear protective gloves and wash skin thoroughly after handling.[1]
Gloves: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals. It is crucial to:
Inspect gloves for any signs of degradation or puncture before each use.[9]
Practice proper glove removal techniques to avoid contaminating your hands.[9][10]
Change gloves immediately if they become contaminated.
For prolonged handling or immersion, consult glove manufacturer charts for specific breakthrough time data, though for uncharacterized compounds, this is often unavailable. In such cases, using a double-gloving technique provides an additional layer of protection.
Laboratory Coat: A clean, buttoned laboratory coat is mandatory to protect street clothes and skin from contamination. Ensure the sleeves are of an appropriate length to cover the wrists.
Additional Protection: For large-scale operations, consider chemical-resistant aprons or suits.[11]
Respiratory Protection: When Engineering Controls Are Not Enough
While engineering controls are primary, respiratory protection may be necessary in specific scenarios.
Required Scenarios:
When weighing or handling the powder outside of a dedicated ventilated enclosure.
During the cleanup of a significant spill where dust may be generated.
In any situation where ventilation is confirmed to be inadequate.
Recommended Respirator: A NIOSH-approved air-purifying respirator is necessary. For fine powders, a particulate filter is key.
A half-mask respirator with P95 or P100 particulate filters offers a reliable level of protection.
Users must be properly fit-tested and trained in the use, maintenance, and limitations of their specific respirator.
Procedural Guide: PPE Selection and Operational Plans
Adherence to a strict, step-by-step protocol for PPE usage is essential for creating a self-validating system of safety.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving 3-Amino-2-methoxyisonicotinic acid.